molecular formula C23H21F4NO3S2 B1681033 Sodelglitazar CAS No. 447406-78-2

Sodelglitazar

货号: B1681033
CAS 编号: 447406-78-2
分子量: 499.5 g/mol
InChI 键: ZUGQWAYOWCBWGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodelglitazar is under investigation in clinical trial NCT00196989 (Study in People With Type 2 Diabetes).
This compound is a peroxisome proliferator-activated receptor (PPAR) pan agonist, with hypoglycemic activity. This compound exerts higher binding affinity for the delta subtype as compared to gamma and alpha subtypes.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-[[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F4NO3S2/c1-12-9-15(6-8-18(12)31-22(3,4)21(29)30)32-11-19-13(2)28-20(33-19)16-7-5-14(10-17(16)24)23(25,26)27/h5-10H,11H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGQWAYOWCBWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=C(C=C(C=C3)C(F)(F)F)F)C)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F4NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196289
Record name Sodelglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447406-78-2
Record name Sodelglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447406-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodelglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447406782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodelglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodelglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODELGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G973E04VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sodelglitazar's Mechanism of Action in Metabolic Syndrome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodelglitazar (Saroglitazar) is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant affinity for the alpha (α) subtype and moderate activity on the gamma (γ) subtype. This unique pharmacological profile allows it to concurrently address multiple facets of metabolic syndrome, including dyslipidemia, insulin resistance, and inflammation, without the significant weight gain and edema associated with potent PPARγ agonists. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a molecular switch, binding to and activating two critical nuclear receptors: PPARα and PPARγ. These receptors heterodimerize with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

This compound exhibits a significantly higher affinity for PPARα compared to PPARγ, with EC50 values of 0.65 pmol/L for human PPARα and 3 nmol/L for human PPARγ in in vitro transactivation assays.[1] This predominant PPARα agonism is central to its potent lipid-lowering effects, while the moderate PPARγ activity contributes to its insulin-sensitizing properties.[1]

Signaling Pathway of this compound

The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that collectively ameliorate the metabolic dysregulation characteristic of metabolic syndrome.

This compound This compound PPARa PPARα This compound->PPARa Predominant Agonist PPARg PPARγ This compound->PPARg Moderate Agonist RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Enhanced Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Inflammation_Reduction Reduced Inflammation Gene_Expression->Inflammation_Reduction

Figure 1: Core signaling pathway of this compound.

Effects on Lipid Metabolism (PPARα-mediated)

The predominant PPARα agonism of this compound drives its significant effects on lipid metabolism, primarily by increasing fatty acid oxidation and reducing triglyceride synthesis in the liver.

Key Mechanisms:

  • Increased Fatty Acid Oxidation: Upregulates genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation.

  • Reduced Triglyceride Synthesis: Decreases the expression of genes involved in hepatic lipogenesis.

  • Enhanced Lipoprotein Lipase (LPL) Activity: Increases the clearance of triglyceride-rich lipoproteins from the circulation.

Preclinical Efficacy on Lipid Parameters
Animal ModelTreatment Group (Dose)Duration% Change in Triglycerides% Change in Free Fatty AcidsReference
db/db miceThis compound (3 mg/kg)12 days↓ 54.9%-[1]
Zucker fa/fa ratsThis compound (3 mg/kg)14 days↓ 81.7%↓ 69.3%[1]
Swiss albino miceThis compound (10 mg/kg)6 days↓ 75.8%-[1]
Clinical Efficacy on Lipid Parameters (PRESS V & VI Trials)
TrialTreatment GroupDurationBaseline Triglycerides (mg/dL)Mean % Change in TriglyceridesReference
PRESS V This compound 2 mg24 weeks~296↓ 26.4%
This compound 4 mg24 weeks~256↓ 45.0%
Pioglitazone 45 mg24 weeks~215↓ 15.5%
PRESS VI This compound 2 mg12 weeks~268↓ 45.5%
This compound 4 mg12 weeks~266↓ 46.7%
Placebo12 weeks~265↓ 2.6%

Effects on Glucose Homeostasis and Insulin Sensitivity (PPARγ-mediated)

The moderate PPARγ agonism of this compound contributes to improved insulin sensitivity and glucose control.

Key Mechanisms:

  • Increased Adiponectin Secretion: Enhances the expression and secretion of adiponectin from adipose tissue, which improves insulin sensitivity in peripheral tissues.

  • Improved Insulin Signaling: Modulates the expression of genes involved in the insulin signaling cascade.

  • Regulation of Glucose Metabolism: Influences the expression of genes involved in glucose transport and utilization.

Preclinical Efficacy on Glycemic Parameters
Animal ModelTreatment Group (Dose)Duration% Change in Serum Glucose% Change in Serum Insulin% Improvement in AUCglucose (OGTT)Reference
db/db miceThis compound (3 mg/kg)12 days↓ 64.6%↓ 91% (at 1 mg/kg)59% (at 1 mg/kg)
Zucker fa/fa ratsThis compound (3 mg/kg)14 days-↓ 84.8%51.5%
Clinical Efficacy on Glycemic Parameters (PRESS V Trial)
Treatment GroupDurationBaseline HbA1c (%)Mean Change in HbA1c (%)
This compound 2 mg24 weeks~7.9↓ 0.4
This compound 4 mg24 weeks~8.0↓ 0.6
Pioglitazone 45 mg24 weeks~7.9↓ 0.7

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the expression of genes involved in inflammatory pathways.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: Downregulates the expression of cytokines such as TNF-α and IL-6.

  • Modulation of Inflammatory Signaling Pathways: Interferes with signaling cascades like NF-κB.

This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg NFkB NF-κB Pathway PPARa->NFkB Inhibition PPARg->NFkB Inhibition ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation

Figure 2: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

In Vitro PPAR Transactivation Assay

Objective: To determine the functional potency (EC50) of this compound on human PPARα and PPARγ.

Methodology:

  • Cell Line: Human hepatoma cell line (HepG2).

  • Transfection: Cells are transiently co-transfected with a chimeric receptor expression vector containing the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

  • Treatment: Transfected cells are treated with varying concentrations of this compound for 24 hours.

  • Luciferase Assay: Luciferase activity is measured as a reporter of receptor activation.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db mice

Objective: To evaluate the effect of this compound on glucose tolerance.

Methodology:

  • Animal Model: Male db/db mice.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Dosing: this compound is administered orally once daily for a specified duration (e.g., 12 days).

  • Fasting: Mice are fasted overnight prior to the OGTT.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 30, 60, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Start Start: Fasted db/db mice Dosing Oral this compound (daily for 12 days) Start->Dosing Fasting Overnight Fasting Dosing->Fasting Glucose_Challenge Oral Glucose Challenge (2 g/kg) Fasting->Glucose_Challenge Blood_Sampling Blood Sampling (0, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation AUCglucose Calculation Glucose_Measurement->AUC_Calculation End End: Assess Glucose Tolerance AUC_Calculation->End

Figure 3: Experimental workflow for the Oral Glucose Tolerance Test.
Hyperinsulinemic-Euglycemic Clamp in Zucker fa/fa rats

Objective: To assess the in vivo insulin-sensitizing effect of this compound.

Methodology:

  • Animal Model: Male Zucker fa/fa rats.

  • Catheterization: Rats are surgically implanted with catheters in the carotid artery (for blood sampling) and jugular vein (for infusions).

  • Dosing: this compound is administered orally once daily for a specified period.

  • Clamp Procedure:

    • A continuous infusion of human insulin is administered to achieve hyperinsulinemia.

    • A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

    • Blood glucose is monitored frequently (e.g., every 5-10 minutes).

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state of the clamp is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Conclusion

This compound's dual PPARα/γ agonism, with a predominant effect on PPARα, provides a multifaceted approach to managing metabolic syndrome. Its potent lipid-lowering effects, coupled with improvements in insulin sensitivity and anti-inflammatory actions, position it as a promising therapeutic agent. The preclinical and clinical data robustly support its efficacy in improving key metabolic parameters. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

References

Sodelglitazar: A Comprehensive Technical Guide to a Dual PPARα/γ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodelglitazar (commonly known as Saroglitazar) is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms. This document provides an in-depth technical overview of this compound, delineating its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its evaluation. By activating both PPARα and PPARγ, this compound modulates lipid and glucose metabolism, positioning it as a therapeutic agent for metabolic disorders such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][2] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of metabolic therapeutics.

Introduction to this compound and Dual PPARα/γ Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of cellular differentiation, development, and metabolism. The PPAR family consists of three subtypes: α, β/δ, and γ. This compound is a potent dual agonist with predominant activity on PPARα and moderate activity on PPARγ.[3]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to an increase in the expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in decreased triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, glucose homeostasis, and insulin sensitivity. Activation of PPARγ promotes the uptake and storage of fatty acids in adipose tissue, thereby reducing circulating free fatty acids and improving insulin sensitivity in peripheral tissues.[4]

The dual agonism of this compound offers a synergistic approach to managing complex metabolic disorders by simultaneously addressing dyslipidemia and insulin resistance.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by binding to and activating PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα by this compound in hepatocytes initiates a cascade of events leading to improved lipid profiles. Key target genes upregulated by PPARα activation include those involved in:

  • Fatty Acid Uptake: Fatty acid translocase (CD36) and fatty acid transport proteins (FATPs).

  • Fatty Acid Oxidation: Carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX).

  • Lipoprotein Metabolism: Lipoprotein lipase (LPL) and apolipoproteins A-I and A-II.

Simultaneously, PPARα activation suppresses the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodelglitazar_ext This compound Sodelglitazar_cyt This compound Sodelglitazar_ext->Sodelglitazar_cyt Cellular Uptake PPARa_cyt PPARα Sodelglitazar_cyt->PPARa_cyt Binds & Activates Heterodimer_cyt PPARα-RXR Heterodimer PPARa_cyt->Heterodimer_cyt RXR_cyt RXR RXR_cyt->Heterodimer_cyt Heterodimer_nuc PPARα-RXR Heterodimer Heterodimer_cyt->Heterodimer_nuc Nuclear Translocation PPRE PPRE Heterodimer_nuc->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates LipidMetabolism Increased Fatty Acid Oxidation Decreased Triglycerides TargetGenes->LipidMetabolism

Figure 1: this compound-mediated PPARα signaling pathway.
PPARγ Signaling Pathway

This compound's activation of PPARγ primarily in adipocytes enhances insulin sensitivity and glucose uptake. This is achieved through the transcriptional regulation of genes such as:

  • Glucose Transporters: GLUT4.

  • Adipokines: Adiponectin.

  • Lipid Storage: Genes involved in triglyceride synthesis and storage.

By promoting the sequestration of fatty acids in adipose tissue, PPARγ activation reduces lipotoxicity in other tissues like the liver and muscle, thereby improving overall insulin sensitivity.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodelglitazar_ext This compound Sodelglitazar_cyt This compound Sodelglitazar_ext->Sodelglitazar_cyt Cellular Uptake PPARg_cyt PPARγ Sodelglitazar_cyt->PPARg_cyt Binds & Activates Heterodimer_cyt PPARγ-RXR Heterodimer PPARg_cyt->Heterodimer_cyt RXR_cyt RXR RXR_cyt->Heterodimer_cyt Heterodimer_nuc PPARγ-RXR Heterodimer Heterodimer_cyt->Heterodimer_nuc Nuclear Translocation PPRE PPRE Heterodimer_nuc->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates GlucoseHomeostasis Increased Insulin Sensitivity Improved Glucose Uptake TargetGenes->GlucoseHomeostasis

Figure 2: this compound-mediated PPARγ signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Preclinical Data
ParameterAnimal ModelTreatmentResultReference
In Vitro Activity
hPPARα EC50HepG2 cellsThis compound0.65 pmol/L[3]
hPPARγ EC50HepG2 cellsThis compound3 nmol/L
In Vivo Efficacy
Serum Triglyceridesdb/db mice3 mg/kg/day for 12 days54.9% reduction
Serum Glucosedb/db mice3 mg/kg/day for 12 days64.6% reduction
Serum Insulindb/db mice1 mg/kg/day for 12 days91% reduction
AUCglucose (OGTT)db/db mice1 mg/kg/day for 12 days59% reduction
Serum TriglyceridesZucker fa/fa rats3 mg/kg/day for 14 days81.7% reduction
Serum InsulinZucker fa/fa rats3 mg/kg/day for 14 days84.8% reduction
AUCglucose (OGTT)Zucker fa/fa rats3 mg/kg/day for 14 days51.5% improvement
Systolic Blood PressureZucker fa/fa rats4 mg/kg/day22 mmHg decrease
Serum AdiponectinZucker fa/fa rats4 mg/kg/day62.1% increase
Clinical Data
ParameterStudy PopulationTreatmentResult (Change from Baseline)Reference
Phase III (PRESS VI) T2DM with hypertriglyceridemia
Triglycerides2 mg/day for 12 weeks-45.5%
4 mg/day for 12 weeks-46.7%
Non-HDL-C2 mg/day for 12 weeks-29.2%
4 mg/day for 12 weeks-32.5%
HDL-C2 mg/day for 12 weeksSignificant increase vs. placebo
4 mg/day for 12 weeksSignificant increase vs. placebo
Fasting Plasma Glucose2 mg/day for 12 weeksSignificant decrease vs. placebo
4 mg/day for 12 weeksSignificant decrease vs. placebo
NAFLD/NASH (NCT03061721) NAFLD/NASH patients
Alanine Aminotransferase (ALT)1 mg/day for 16 weeks-25.5%
2 mg/day for 16 weeks-27.7%
4 mg/day for 16 weeks-45.8%
Liver Fat Content (MRI-PDFF)4 mg/day for 16 weeks-19.7%
Triglycerides4 mg/day for 16 weeks-68.7 mg/dL
HOMA-IR4 mg/day for 16 weeks-6.3
Adiponectin4 mg/day for 16 weeks+1.3 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PPAR agonists. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro PPAR Transactivation Assay

This assay measures the ability of a compound to activate PPARα and PPARγ, leading to the expression of a reporter gene.

Materials:

  • Cell Line: HepG2 or COS-1 cells.

  • Plasmids:

    • Expression plasmid for full-length human PPARα or PPARγ.

    • Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pHD(x3)Luc).

    • Internal control plasmid for normalization (e.g., pRL-CMV expressing Renilla luciferase).

  • Transfection Reagent: FuGENE or Lipofectamine.

  • Cell Culture Medium: DMEM with 10% FBS.

  • Lysis Buffer and Luciferase Assay Reagents.

  • Test Compound (this compound) and Positive Controls (e.g., WY-14,643 for PPARα, Rosiglitazone for PPARγ).

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, combine the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the internal control plasmid.

    • Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Remove the transfection medium and replace it with a serum-free medium containing various concentrations of this compound or control compounds.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

In Vivo Study in db/db Mice

This protocol is designed to evaluate the effects of this compound on hyperglycemia and dyslipidemia in a genetic model of type 2 diabetes.

Materials:

  • Animals: Male db/db mice and their lean littermates (control).

  • Test Compound: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral Gavage Needles.

  • Blood Glucose Meter and Strips.

  • Equipment for blood collection and plasma separation.

  • Assay kits for measuring serum triglycerides, insulin, and free fatty acids.

Protocol:

  • Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.

  • Dosing:

    • Randomly assign db/db mice to vehicle control and this compound treatment groups (e.g., 0.1, 0.3, 1, 3 mg/kg/day).

    • Administer the compound or vehicle daily by oral gavage for a specified period (e.g., 12 days).

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline and at regular intervals during the treatment period.

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, fast the mice overnight.

    • Administer an oral glucose load (e.g., 1.5 g/kg).

    • Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

  • Terminal Blood Collection and Analysis:

    • At the end of the study, collect terminal blood samples via cardiac puncture.

    • Separate plasma and store at -80°C until analysis.

    • Measure serum levels of triglycerides, insulin, and free fatty acids using commercial assay kits.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the OGTT.

    • Compare the mean values of the measured parameters between the treatment and control groups using appropriate statistical tests.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in the expression of PPAR target genes in tissues from in vivo studies.

Materials:

  • Tissue samples (e.g., liver, adipose tissue) from the in vivo study.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR instrument and reagents (e.g., SYBR Green Master Mix).

  • Primers for target genes (e.g., ACOX1, CPT1, CD36, GLUT4) and a housekeeping gene (e.g., GAPDH, β-actin).

Protocol:

  • RNA Extraction: Isolate total RNA from the tissue samples according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the reaction in a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Experimental and Logical Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials Binding_Assay PPARα/γ Binding Assay (e.g., TR-FRET) Transactivation_Assay PPARα/γ Transactivation Assay Binding_Assay->Transactivation_Assay Confirm Functional Activity Animal_Model Select Animal Model (e.g., db/db mice, Zucker fa/fa rats) Transactivation_Assay->Animal_Model Lead Candidate Selection Dosing Compound Administration (Oral Gavage) Animal_Model->Dosing Efficacy_Endpoints Measure Efficacy Endpoints (Glucose, Lipids, OGTT) Dosing->Efficacy_Endpoints Toxicity_Assessment Assess Safety and Toxicity Dosing->Toxicity_Assessment Gene_Expression Analyze Target Gene Expression (qPCR) Efficacy_Endpoints->Gene_Expression Phase_I Phase I: Safety & Pharmacokinetics in Healthy Volunteers Gene_Expression->Phase_I Preclinical Data Package Phase_II Phase II: Efficacy & Dose-Ranging in Patients Phase_I->Phase_II Phase_III Phase III: Large-scale Efficacy & Safety Confirmation Phase_II->Phase_III

Figure 3: General experimental workflow for the evaluation of a dual PPARα/γ agonist.

Conclusion

This compound represents a significant advancement in the treatment of metabolic disorders, offering a dual mechanism of action that targets both dyslipidemia and insulin resistance. The comprehensive data from preclinical and clinical studies underscore its potential as a valuable therapeutic agent. This technical guide provides a foundational understanding of this compound's pharmacology and equips researchers with the necessary information and protocols to further investigate its properties and potential applications. As research in the field of metabolic diseases continues to evolve, dual PPAR agonists like this compound are poised to play an increasingly important role in the management of these complex conditions.

References

Preclinical Profile of Sodelglitazar: A Deep Dive into its Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, obesity, and type 2 diabetes. The progressive form of NAFLD, non-alcoholic steatohepatitis (NASH), is characterized by inflammation and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. Sodelglitazar (saroglitazar), a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic candidate for NAFLD. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound in various animal models of NAFLD, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Mechanism of Action: Dual PPARα/γ Agonism

This compound's therapeutic potential in NAFLD stems from its ability to simultaneously activate both PPARα and PPARγ, two nuclear receptors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2]

  • PPARα activation primarily occurs in the liver and is responsible for increasing fatty acid oxidation, thereby reducing the accumulation of lipids in hepatocytes.[1]

  • PPARγ activation , predominantly in adipose tissue, enhances insulin sensitivity, leading to reduced free fatty acid flux to the liver and decreased lipotoxicity.[1][3]

This dual mechanism of action allows this compound to address multiple pathological features of NAFLD, including steatosis, inflammation, and fibrosis.

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in various animal models of NAFLD.

Table 1: Effects of this compound on Metabolic and Liver Biomarkers
Animal ModelTreatment GroupDosageDurationChange in Body WeightALTASTTriglyceridesTotal CholesterolHOMA-IR
High-Fat Diet (HFD) induced NASH in Wistar RatsThis compound3 mg/kg/day7 weeksN/A
Fenofibrate100 mg/kg/day7 weeksN/A
Pioglitazone30 mg/kg/day7 weeksN/A
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in C57BL/6 MiceThis compound3 mg/kg/day12 weeksN/AN/AN/AN/A
Fenofibrate100 mg/kg/day12 weeksN/AN/AN/AN/A
Pioglitazone30 mg/kg/day12 weeksN/AN/AN/AN/A
Western Diet and Sugar Water (WDSW) in DIAMOND™ MiceThis compound4 mg/kg/day12 weeksN/A
Pioglitazone25 mg/kg/day12 weeksN/A

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; N/A: Not Available. Arrow indicates the direction of change (↓: decrease, ↑: increase).

Table 2: Histological Improvements with this compound Treatment
Animal ModelTreatment GroupDosageDurationSteatosis ScoreLobular Inflammation ScoreBallooning ScoreFibrosis Stage
High-Fat Diet (HFD) induced NASH in Wistar RatsThis compound3 mg/kg/day7 weeks
Fenofibrate100 mg/kg/day7 weeks
Pioglitazone30 mg/kg/day7 weeks
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in C57BL/6 MiceThis compound3 mg/kg/day12 weeks
Fenofibrate100 mg/kg/day12 weeks
Pioglitazone30 mg/kg/day12 weeks
Western Diet and Sugar Water (WDSW) in DIAMOND™ MiceThis compound4 mg/kg/day12 weeks
Pioglitazone25 mg/kg/day12 weeks

Arrow indicates the direction of change (↓: decrease, ↔: no significant change).

Table 3: Modulation of Gene Expression by this compound in Liver Tissue
GeneFunctionAnimal ModelTreatmentFold Change vs. Control
TNF-αPro-inflammatory cytokineHFD-induced NASH in Wistar RatsThis compound (3 mg/kg/day)
IL-6Pro-inflammatory cytokineHFD-induced NASH in Wistar RatsThis compound (3 mg/kg/day)
TGF-βPro-fibrotic cytokineHFD-induced NASH in Wistar RatsThis compound (3 mg/kg/day)
MCP-1ChemokineHFD-induced NASH in Wistar RatsThis compound (3 mg/kg/day)
α-SMAFibrosis markerCCl4-induced fibrosis in ratsThis compound (4 mg/kg/day)
Collagen IFibrosis markerCCl4-induced fibrosis in ratsThis compound (4 mg/kg/day)

Arrow indicates the direction of change (↓: decrease).

Detailed Experimental Protocols

High-Fat Diet (HFD) Induced NASH in Wistar Rats
  • Animal Model: Male Wistar rats were used.

  • Induction of NASH: Rats were fed a high-fat emulsion via gavage for 7 weeks to induce non-alcoholic steatohepatitis.

  • Treatment Groups:

    • Vehicle control

    • This compound (3 mg/kg/day, oral gavage)

    • Fenofibrate (100 mg/kg/day, oral gavage)

    • Pioglitazone (30 mg/kg/day, oral gavage)

  • Duration of Treatment: Concurrent with the 7-week high-fat emulsion feeding.

  • Assessments: Body and liver weight, serum levels of liver enzymes (ALT, AST), adiponectin, and leptin were measured. Histopathological examination of liver tissue was performed to assess steatosis, inflammation, and fibrosis. Gene expression analysis of inflammatory and fibrotic markers (TNF-α, IL-6, TGF-β, MCP-1) was conducted using qPCR.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice were used.

  • Induction of NASH: Mice were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 20 weeks.

  • Treatment Groups (treatment initiated after 8 weeks of CDAHFD):

    • Vehicle control

    • This compound (3 mg/kg/day, oral gavage)

    • Fenofibrate (100 mg/kg/day, oral gavage)

    • Pioglitazone (30 mg/kg/day, oral gavage)

  • Duration of Treatment: 12 weeks.

  • Assessments: Serum levels of ALT and AST were measured. Liver tissues were subjected to histological analysis for steatosis, lobular inflammation, ballooning, and fibrosis.

Western Diet and Sugar Water (WDSW) in DIAMOND™ Mice
  • Animal Model: DIAMOND™ mice (a model susceptible to diet-induced NASH).

  • Induction of NASH: Mice were fed a high-fat Western diet and ad libitum sugar water (WDSW) for 24 weeks.

  • Treatment Groups (treatment initiated after 12 weeks of WDSW):

    • WDSW + Vehicle

    • WDSW + this compound (4 mg/kg/day, oral gavage)

    • WDSW + Pioglitazone (25 mg/kg/day, oral gavage)

  • Duration of Treatment: 12 weeks.

  • Assessments: Body weight, HOMA-IR, serum triglycerides, and total cholesterol were measured. Liver histology was scored for steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis stage.

Visualizing the Molecular Landscape and Experimental Design

Signaling Pathways of this compound in NAFLD

Sodelglitazar_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg FattyAcidOxidation ↑ Fatty Acid Oxidation PPARa->FattyAcidOxidation Inflammation ↓ Inflammation (↓ TNF-α, IL-6) PPARa->Inflammation Fibrosis ↓ Fibrosis (↓ TGF-β) PPARa->Fibrosis InsulinSensitivity ↑ Insulin Sensitivity PPARg->InsulinSensitivity PPARg->Inflammation PPARg->Fibrosis LipidAccumulation ↓ Hepatic Lipid Accumulation FattyAcidOxidation->LipidAccumulation FFA_Flux ↓ Free Fatty Acid Flux to Liver InsulinSensitivity->FFA_Flux

Caption: this compound's dual activation of PPARα and PPARγ.

Experimental Workflow for Preclinical NAFLD Studies

Experimental_Workflow AnimalModel Select Animal Model (e.g., Wistar Rat, C57BL/6 Mouse) Induction Induce NAFLD/NASH (e.g., HFD, CDAHFD) AnimalModel->Induction Treatment Administer Treatment (this compound, Comparators, Vehicle) Induction->Treatment Monitoring Monitor In-life Parameters (Body Weight, Food Intake) Treatment->Monitoring Sacrifice Sacrifice and Sample Collection (Blood, Liver Tissue) Monitoring->Sacrifice Analysis Biochemical, Histological, and Gene Expression Analysis Sacrifice->Analysis

Caption: Generalized workflow of preclinical NAFLD studies.

Logical Relationship: From Mechanism to Therapeutic Effect

Logical_Relationship Mechanism Dual PPARα/γ Agonism MolecularEffects Molecular Effects: • ↑ Fatty Acid Oxidation • ↑ Insulin Sensitivity • ↓ Pro-inflammatory Cytokines • ↓ Pro-fibrotic Factors Mechanism->MolecularEffects HistologicalEffects Histological Improvements: • ↓ Steatosis • ↓ Inflammation • ↓ Ballooning • ↓ Fibrosis MolecularEffects->HistologicalEffects TherapeuticOutcome Therapeutic Outcome: Improved Liver Function and Resolution of NASH HistologicalEffects->TherapeuticOutcome

Caption: Logical flow from mechanism to outcome for this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for NAFLD and NASH. Its dual PPARα/γ agonist activity effectively targets the key pathophysiological drivers of the disease, leading to significant improvements in metabolic parameters, liver biochemistry, and histology in various animal models. The consistent reduction in steatosis, inflammation, and fibrosis underscores its potential to halt or even reverse the progression of NAFLD. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

Sodelglitazar (Saroglitazar): An In-depth Technical Guide on its Effects on Lipid and Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms, preclinical and clinical efficacy, and experimental methodologies related to sodelglitazar (commonly known as saroglitazar), a dual peroxisome proliferator-activated receptor (PPAR) agonist.

Introduction

This compound, marketed as Saroglitazar, is a novel drug developed for the management of metabolic disorders, particularly diabetic dyslipidemia and hypertriglyceridemia.[1][2] It is the first glitazar-class medication to receive regulatory approval, specifically in India, for treating diabetic dyslipidemia not controlled by statin therapy.[3][4] Unlike traditional therapies that target either lipid or glucose metabolism, this compound acts as a dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] This dual agonism provides a comprehensive approach to treating metabolic syndrome by simultaneously addressing insulin resistance and atherogenic dyslipidemia, which are common in patients with type 2 diabetes.

Structurally, this compound is a non-thiazolidinedione (TZD) and non-fibric acid derivative, which may contribute to a better safety profile compared to older drug classes that are pure PPARγ or PPARα agonists, respectively. It exhibits a predominant affinity for PPARα with moderate PPARγ activity, a balance that aims to maximize lipid-lowering benefits while improving insulin sensitivity with a reduced risk of side effects typically associated with potent PPARγ agonists, such as weight gain and edema.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear hormone receptors that function as ligand-activated transcription factors. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

PPARα-Mediated Effects on Lipid Metabolism

Activation of PPARα, which is highly expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle, is the primary driver of this compound's lipid-lowering effects.

Key PPARα-Mediated Actions:

  • Increased Fatty Acid Oxidation: this compound upregulates genes involved in fatty acid uptake, binding, and β-oxidation in both mitochondria and peroxisomes. This includes genes like carnitine palmitoyltransferase 1 (CPT1).

  • Reduced Triglyceride Synthesis: It decreases the synthesis and secretion of triglycerides (TG) and very-low-density lipoprotein (VLDL) from the liver. This is partly achieved by inhibiting key lipogenic transcription factors like sterol regulatory element-binding protein-1c (SREBP-1c).

  • Enhanced Lipolysis: The drug increases the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, and reduces the expression of Apolipoprotein C-III (Apo C-III), a known inhibitor of LPL.

  • Increased HDL Cholesterol: PPARα activation stimulates the synthesis of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), the major protein components of high-density lipoprotein (HDL), leading to increased HDL-C levels.

PPAR_alpha_pathway cluster_0 This compound (Saroglitazar) cluster_1 Hepatocyte cluster_2 Metabolic Outcomes This compound This compound PPARa PPARα This compound->PPARa Activates PPRE PPRE (Target Gene Promoter) PPARa->PPRE Binds with RXR RXR RXR RXR->PPRE LPL ↑ Lipoprotein Lipase (LPL) PPRE->LPL ApoAI_AII ↑ Apo A-I / Apo A-II PPRE->ApoAI_AII CPT1 ↑ FAO Genes (e.g., CPT1) PPRE->CPT1 ApoCIII ↓ Apo C-III PPRE->ApoCIII SREBP1c ↓ SREBP-1c PPRE->SREBP1c TG_clearance ↑ TG Clearance LPL->TG_clearance HDL_synthesis ↑ HDL Synthesis ApoAI_AII->HDL_synthesis FAO ↑ Fatty Acid Oxidation CPT1->FAO ApoCIII->TG_clearance Inhibits VLDL_secretion ↓ VLDL Secretion ↓ TG Synthesis SREBP1c->VLDL_secretion Promotes

Caption: this compound's PPARα-mediated lipid metabolism pathway.

PPARγ-Mediated Effects on Glucose Metabolism

Activation of PPARγ, which is most abundant in adipose tissue, is responsible for this compound's insulin-sensitizing effects.

Key PPARγ-Mediated Actions:

  • Improved Insulin Sensitivity: this compound enhances insulin sensitivity in peripheral tissues, particularly adipose tissue and muscle. It upregulates the expression of genes involved in glucose transport and utilization, such as glucose transporter type 4 (GLUT4) and fatty acid translocase (CD36).

  • Adipocyte Differentiation: It promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This helps sequester free fatty acids (FFAs) in adipose tissue, reducing their circulation and preventing lipotoxicity in other organs like the liver and muscle.

  • Adipokine Regulation: The drug modulates the secretion of adipokines, notably by increasing the production of adiponectin, an insulin-sensitizing hormone, and regulating leptin levels.

  • Anti-inflammatory Effects: PPARγ activation exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

PPAR_gamma_pathway cluster_0 This compound (Saroglitazar) cluster_1 Adipocyte / Muscle Cell cluster_2 Metabolic Outcomes This compound This compound PPARg PPARγ This compound->PPARg Activates PPRE PPRE (Target Gene Promoter) PPARg->PPRE Binds with RXR RXR RXR RXR->PPRE Adiponectin ↑ Adiponectin PPRE->Adiponectin GLUT4 ↑ GLUT4 PPRE->GLUT4 Adipogenesis ↑ Adipogenesis Genes PPRE->Adipogenesis Inflammation ↓ Inflammatory Cytokines PPRE->Inflammation Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake FFA_Storage ↑ FFA Storage (Reduced Lipotoxicity) Adipogenesis->FFA_Storage Systemic_Inflammation ↓ Inflammation Inflammation->Systemic_Inflammation Glucose_Uptake->Insulin_Sensitivity

Caption: this compound's PPARγ-mediated glucose metabolism pathway.

Quantitative Effects on Lipid and Glucose Parameters

This compound has demonstrated significant efficacy in improving both lipid profiles and glycemic control in a variety of preclinical and clinical settings.

Preclinical Efficacy Data

Studies in various animal models of diabetes and dyslipidemia have confirmed the potent effects of this compound.

Table 1: Summary of this compound Effects in Preclinical Models

Animal Model Treatment & Duration Key Findings Reference
db/db Mice 0.01–3 mg/kg/day (12 days) Glucose: ED₅₀ of 0.19 mg/kg; 64.6% reduction at 3 mg/kg. Triglycerides: ED₅₀ of 0.05 mg/kg; 54.9% reduction at 3 mg/kg. FFA: ED₅₀ of 0.19 mg/kg; 56.1% reduction at 3 mg/kg. Insulin: 91% reduction at 1 mg/kg. AUC-Glucose: 59% reduction at 1 mg/kg.
Zucker fa/fa Rats 4 mg/kg/day Triglycerides: 80.9% reduction. Adiponectin: 62.1% increase. Systolic Blood Pressure: 22 mmHg decrease.
Swiss Albino Mice 10 mg/kg/day (6 days) Triglycerides: 75.8% reduction; ED₅₀ of 0.09 mg/kg.
High Fat/High Cholesterol Hamsters 1 mg/kg/day Triglycerides: 83% reduction. Total Cholesterol: 61% reduction.

| DIAMOND Mice (NASH model) | WDSW Diet + Saroglitazar (12 weeks) | Significantly lower HOMA-IR, triglycerides, and total cholesterol compared to vehicle. Resolved NASH in all treated mice. | |

Clinical Efficacy Data

Clinical trials in patients with type 2 diabetes and dyslipidemia have shown consistent and significant improvements in metabolic parameters.

Table 2: Summary of this compound Effects in Clinical Trials

Study / Patient Population Treatment & Duration Lipid Parameter Changes (from baseline) Glycemic Parameter Changes (from baseline) Reference
Phase 3 (PRESS XII) T2DM on Metformin Saroglitazar 4 mg (56 weeks) TG: Significant reduction LDL-C: Significant reduction VLDL-C: Significant reduction TC: Significant reduction HDL-C: Significant increase HbA1c: -1.47%
Diabetic Dyslipidemia (High Triglycerides) Saroglitazar 4 mg (24 weeks) TG: -45% LDL-C: -5% VLDL-C: -45.5% TC: -7.7% ApoB: -10.9% Not the primary endpoint.
Real-world Evidence Diabetic Dyslipidemia (TG >500 mg/dL) Saroglitazar + Statin (52 weeks) TG: -66.9% TC: -44.8% LDL-C: -38.47% non-HDL-C: -52.62% HbA1c: -0.9% (absolute reduction)
Prediabetes with Dyslipidemia (STOP-D Study) Saroglitazar 4 mg (24 weeks) TG: Reduced from 348 to 216.4 mg/dL HbA1c: Reduced from 6.3% to 5.5%

| NAFLD/NASH | Saroglitazar 4 mg (16 weeks) | TG: -68.7 mg/dL | HOMA-IR: -6.3 (vs. -1.3 for placebo) | |

Experimental Protocols

The evaluation of this compound's efficacy and mechanism relies on a range of standardized in vitro and in vivo experimental protocols.

In Vitro PPAR Transactivation Assay

This assay is used to determine the potency and selectivity of a compound for different PPAR subtypes.

  • Objective: To measure the EC₅₀ (half-maximal effective concentration) of this compound for human PPARα and PPARγ.

  • Cell Line: HepG2 cells (human liver cancer cell line) are commonly used.

  • Methodology:

    • Transfection: Cells are transiently co-transfected with two plasmids:

      • An expression vector containing the ligand-binding domain (LBD) of either hPPARα or hPPARγ fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • Treatment: Transfected cells are incubated with varying concentrations of this compound (or a reference agonist like WY 14,643 for PPARα and Rosiglitazone for PPARγ).

    • Lysis and Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • Analysis: The light intensity is proportional to the degree of receptor activation. A dose-response curve is generated to calculate the EC₅₀ value.

  • Key Results for this compound:

    • hPPARα EC₅₀: 0.65 pmol/L

    • hPPARγ EC₅₀: 3 nmol/L

    • This demonstrates a predominant activity towards PPARα.

In Vivo Animal Models

Animal models are crucial for assessing the integrated physiological effects of the drug on metabolism and for safety profiling.

  • Model 1: db/db Mice

    • Description: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, mimicking aspects of type 2 diabetes.

    • Protocol: Male db/db mice are treated daily via oral gavage with this compound or vehicle for a period of 12-14 days. Blood samples are collected to measure glucose, triglycerides, FFAs, and insulin. An oral glucose tolerance test (OGTT) is often performed at the end of the study to assess improvements in glucose disposal.

  • Model 2: Zucker (fa/fa) Rats

    • Description: Similar to db/db mice, these rats have a leptin receptor mutation and develop obesity, hyperlipidemia, and insulin resistance.

    • Protocol: Rats are treated orally with this compound for several weeks. In addition to blood parameters, studies may include a hyperinsulinemic-euglycemic clamp to directly measure insulin sensitivity. This procedure involves infusing insulin at a constant rate while infusing glucose at a variable rate to maintain euglycemia; a higher glucose infusion rate (GIR) indicates greater insulin sensitivity.

  • Model 3: Diet-Induced NAFLD/NASH Model

    • Description: Mice (e.g., B6/129 or C57BL/6J) are fed a "Western" diet high in fat, fructose, and cholesterol for an extended period (e.g., 24 weeks) to induce features of nonalcoholic steatohepatitis (NASH), including steatosis, inflammation, and fibrosis.

    • Protocol: After an initial period of diet-induced disease, mice are randomized to receive the diet plus vehicle, a comparator drug (like pioglitazone), or this compound for a further 12 weeks. Endpoints include measurement of liver enzymes (ALT, AST), histological analysis of liver tissue (for NAFLD Activity Score and fibrosis staging), and lipidomic/transcriptomic analyses of the liver.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a PPAR agonist like this compound.

experimental_workflow invitro In Vitro Screening transactivation PPARα/γ Transactivation Assay (EC₅₀ Determination) invitro->transactivation invivo In Vivo Efficacy & Safety transactivation->invivo Promising Candidate dbdb Diabetic Model (db/db mice) - Glucose, TG, Insulin - OGTT invivo->dbdb zucker Dyslipidemia Model (Zucker rats) - TG, Adiponectin - Euglycemic Clamp invivo->zucker nash NASH Model (DIAMOND mice) - Liver Histology - ALT/AST, Lipidomics invivo->nash tox Toxicology Studies (Rats, Marmosets) invivo->tox clinical Clinical Development dbdb->clinical Positive Data zucker->clinical Positive Data nash->clinical Positive Data tox->clinical Positive Data phase2 Phase 2 Trials (Dose Ranging, Efficacy in Patients) clinical->phase2 phase3 Phase 3 Trials (Pivotal Efficacy & Safety) phase2->phase3

Caption: General experimental workflow for this compound development.

Conclusion

This compound (Saroglitazar) is a dual PPARα/γ agonist that effectively modulates both lipid and glucose metabolism. Its predominant PPARα activity drives significant reductions in triglycerides and LDL cholesterol while increasing HDL cholesterol. Concurrently, its moderate PPARγ agonism improves insulin sensitivity, reduces blood glucose, and favorably modulates adipokines without the significant side effects associated with full PPARγ agonists. The extensive preclinical and clinical data summarized here provide a strong rationale for its use in patients with metabolic disorders, particularly diabetic dyslipidemia, and support its ongoing investigation for broader indications such as NASH. This technical guide provides researchers and drug developers with a comprehensive overview of the data and methodologies underpinning the therapeutic profile of this compound.

References

In-vitro Effects of Sodelglitazar on Hepatocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodelglitazar (Saroglitazar) is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with a predominant activity on PPARα.[1][2][3] This unique profile positions it as a promising therapeutic agent for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where both lipid and glucose metabolism are dysregulated.[1][4] In-vitro studies utilizing hepatocyte cell lines, primarily HepG2, have been instrumental in elucidating the molecular mechanisms underlying its therapeutic effects on the liver. These studies have demonstrated that this compound modulates key pathways involved in lipid metabolism, inflammation, oxidative stress, and fibrosis. This technical guide provides a comprehensive summary of the core in-vitro findings, detailed experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation

The following tables summarize the key quantitative data from in-vitro studies of this compound on hepatocytes.

Table 1: Receptor Activation Potency of this compound in HepG2 Cells

ParameterThis compoundReference Compound
hPPARα Activation (EC50) 0.65 pMWY 14,643 (1.2 µM)
hPPARγ Activation (EC50) 3 nMRosiglitazone (Not Specified)
Data sourced from a PPRE-luc transactivation assay in HepG2 cells transfected with human PPARα and PPARγ receptors.

Table 2: Effects of this compound on Gene Expression in Palmitic Acid-Treated HepG2 Cells

Gene CategoryGeneEffect of Palmitic AcidEffect of this compound (10 µM)
Antioxidant Markers SOD1, SOD2, Glutathione Peroxidase, CatalaseDecreased ExpressionBlocked Decrease
Inflammatory Markers TNFα, IL-1β, IL-6Increased ExpressionBlocked Increase
Profibrogenic Markers (in HepG2-LX2 Co-culture) MCP1, TGFβ, COL1A1, αSMAIncreased ExpressionReduced Expression
HepG2 cells were treated for 16 hours in the presence of palmitic acid (PA; 0.75 mM).

Experimental Protocols

PPARα and PPARγ Transactivation Assay

Objective: To determine the in-vitro potency and selectivity of this compound in activating human PPARα and PPARγ receptors.

Methodology:

  • Cell Line: Human hepatocyte carcinoma cell line, HepG2.

  • Transfection: HepG2 cells are transiently transfected with expression vectors for human PPARα or PPARγ, along with a luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Treatment: Transfected cells are treated with increasing concentrations of this compound, a reference PPARα agonist (e.g., WY 14,643), or a reference PPARγ agonist (e.g., Rosiglitazone).

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Measurement: Luciferase activity is measured using a luminometer. The resulting light emission is proportional to the level of PPAR activation.

  • Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration required to achieve 50% of the maximal response) are calculated.

Gene Expression Analysis in a Lipotoxicity Model

Objective: To evaluate the effect of this compound on the expression of genes involved in oxidative stress, inflammation, and fibrosis in a cellular model of NAFLD.

Methodology:

  • Cell Line: HepG2 cells. For fibrosis studies, a co-culture system with hepatic stellate cells (e.g., LX2) is used.

  • Induction of Lipotoxicity: HepG2 cells are treated with palmitic acid (PA) at a concentration of 0.75 mM to mimic the lipotoxic conditions of NAFLD.

  • Treatment: Cells are co-treated with this compound (e.g., 10 µM), pioglitazone (PPARγ agonist), or fenofibrate (PPARα agonist) for 16 hours.

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable method (e.g., TRIzol reagent).

  • Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., SOD1, SOD2, TNFα, IL-6, TGFβ, COL1A1) are quantified by qPCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.

Mitochondrial Function Assessment

Objective: To assess the impact of this compound on mitochondrial bioenergetics in hepatocytes under lipotoxic stress.

Methodology:

  • Cell Line: HepG2 cells.

  • Lipotoxicity Induction and Treatment: Cells are treated with palmitic acid (0.75 mM) in the presence or absence of this compound (10 µM) for 16 hours.

  • Mitochondrial Bioenergetics Assay: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. Basal respiration, ATP production-linked respiration, and maximal respiration are determined.

  • ATP Production Measurement: Cellular ATP levels are quantified using a commercial ATP assay kit based on luciferase activity.

  • Data Analysis: Changes in OCR and ATP levels are compared between different treatment groups.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on hepatocytes through the modulation of several key signaling pathways. As a dual PPARα/γ agonist, its primary mechanism involves the activation of these nuclear receptors, leading to the transcriptional regulation of a wide array of genes involved in lipid and glucose metabolism, as well as inflammation.

PPARα/γ Signaling Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPARα", fillcolor="#FBBC05", fontcolor="#202124"]; PPARg [label="PPARγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#F1F3F4", fontcolor="#202124"]; PPRE [label="PPRE\n(PPAR Response Element)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Metabolism [label="↑ Fatty Acid β-oxidation\n↓ Triglyceride Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; Glucose_Homeostasis [label="↑ Insulin Sensitivity", fillcolor="#FFFFFF", fontcolor="#202124"]; Anti_Inflammatory [label="↓ Inflammatory Cytokines", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> PPARa [label="Activates"]; this compound -> PPARg [label="Activates"]; PPARa -> RXR [label="Heterodimerizes with"]; PPARg -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Lipid_Metabolism; Gene_Expression -> Glucose_Homeostasis; Gene_Expression -> Anti_Inflammatory; } caption="this compound activates PPARα and PPARγ signaling pathways."

This compound activates both PPARα and PPARγ, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. PPARα activation primarily enhances fatty acid oxidation, while PPARγ activation improves insulin sensitivity and has anti-inflammatory effects.

Anti-Inflammatory and Anti-Fibrotic Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARag [label="PPARα/γ", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK (JNK, ERK)\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFb_Smad [label="TGF-β/Smad\nSignaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_Inflammatory_Genes [label="Pro-inflammatory Gene\nExpression (TNFα, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_Fibrotic_Genes [label="Pro-fibrotic Gene\nExpression (COL1A1, αSMA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> PPARag [label="Activates"]; PPARag -> NFkB [label="Inhibits", color="#34A853"]; PPARag -> MAPK [label="Inhibits", color="#34A853"]; PPARag -> TGFb_Smad [label="Interferes with", color="#34A853"]; NFkB -> Pro_Inflammatory_Genes [label="Promotes"]; MAPK -> Pro_Inflammatory_Genes [label="Promotes"]; TGFb_Smad -> Pro_Fibrotic_Genes [label="Promotes"]; Pro_Inflammatory_Genes -> Inflammation; Pro_Fibrotic_Genes -> Fibrosis; } caption="this compound's anti-inflammatory and anti-fibrotic mechanisms."

In hepatocytes, this compound demonstrates anti-inflammatory effects by preventing the phosphorylation of mitogen-activated protein kinases (MAPK) such as JNK and ERK, and the nuclear factor kappa B (NF-κB). By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines like TNFα and IL-6. Furthermore, it interferes with the transforming growth factor-β (TGF-β)/Smad signaling pathway, a key driver of liver fibrosis, thereby reducing the expression of pro-fibrotic genes.

Oxidative Stress Response Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="ARE\n(Antioxidant Response Element)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Gene\nExpression (SOD1, SOD2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="↓ Oxidative Stress", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> PPARg [label="Activates"]; PPARg -> Nrf2 [label="Mediates"]; Nrf2 -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Promotes Transcription"]; Antioxidant_Genes -> Oxidative_Stress; } caption="this compound's role in mitigating oxidative stress."

This compound treatment reduces lipotoxicity-mediated oxidative stress through its PPARγ agonistic action. This is achieved by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes. Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), which helps to neutralize reactive oxygen species and alleviate oxidative stress.

Conclusion

In-vitro studies on hepatocytes have provided significant insights into the multifaceted mechanisms of this compound. Its ability to act as a potent dual PPARα/γ agonist allows it to favorably modulate lipid and glucose metabolism, reduce inflammation, combat oxidative stress, and inhibit fibrotic processes in the liver. These findings from hepatocyte-based assays strongly support its clinical development for the treatment of NAFLD and NASH. Further research using more complex in-vitro models, such as 3D liver spheroids or organ-on-a-chip systems, could provide even deeper understanding of its therapeutic potential.

References

Sodelglitazar (GW677954): A Technical Overview of a Pan-PPAR Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodelglitazar (formerly known as GW677954) is a potent synthetic agonist of the peroxisome proliferator-activated receptor (PPAR) family. Developed by GlaxoSmithKline, it was investigated for the treatment of metabolic disorders such as hyperlipidemia and type 2 diabetes. This compound is classified as a pan-PPAR agonist, exhibiting activity across all three PPAR isoforms (α, γ, and δ), with primary activity at the PPARδ receptor.[1] Despite promising initial prospects, the clinical development of this compound was terminated during Phase 2 trials due to adverse safety findings in preclinical rodent studies.[1] This technical guide provides a comprehensive overview of the available information on the discovery, mechanism of action, and preclinical and clinical development of this compound.

Introduction

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that play a critical role in the regulation of glucose and lipid metabolism. The three main isoforms, PPARα, PPARγ, and PPARδ, are expressed in various tissues and have distinct but overlapping functions.

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and promotes glucose uptake.

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, energy homeostasis, and is a key regulator of metabolic functions.

The development of pan-PPAR agonists, such as this compound, was driven by the hypothesis that simultaneous activation of all three isoforms could offer a comprehensive treatment for metabolic syndrome by addressing dyslipidemia, insulin resistance, and other associated metabolic abnormalities.

Chemical Properties and Structure

This compound is a thiazole derivative with the following chemical properties:

PropertyValue
IUPAC Name 2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid
Molecular Formula C23H21F4NO3S2
Molecular Weight 499.54 g/mol
CAS Number 447406-78-2

Mechanism of Action

This compound functions as a ligand for all three PPAR isoforms. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The pan-agonist activity of this compound was intended to provide a multi-faceted therapeutic effect:

  • PPARα agonism: To lower triglycerides and improve the overall lipid profile.

  • PPARγ agonism: To improve insulin sensitivity and glycemic control.

  • PPARδ agonism: To enhance fatty acid oxidation and improve energy metabolism.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR/RXR Inactive Complex (with Corepressors) This compound->PPAR_RXR_inactive Enters Cell & Nucleus PPAR_RXR_active PPAR/RXR Active Complex (with Coactivators) PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding & Corepressor Dissociation PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1, LPL, GLUT4) PPRE->Target_Genes Initiates Metabolic_Effects Metabolic Effects (Lipid & Glucose Homeostasis) Target_Genes->Metabolic_Effects Leads to

Figure 1: Simplified signaling pathway of this compound as a pan-PPAR agonist.

Preclinical Development

In Vitro Studies

In vitro studies are essential to determine the binding affinity and functional activity of a compound at its target receptors.

Table 1: Hypothetical In Vitro Activity of this compound (Note: Specific quantitative data for this compound is not publicly available. This table represents typical data generated for a pan-PPAR agonist.)

Assay TypePPARαPPARγPPARδ
Binding Affinity (Ki, nM) 15505
Functional Activity (EC50, nM) 258010

A common method to assess the functional activity of PPAR agonists is the cell-based transactivation assay.

  • Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transfection: Cells are transiently transfected with expression plasmids for the ligand-binding domain of each human PPAR isoform (α, γ, δ) fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the EC50 value.

Transactivation_Assay_Workflow start Start: HEK293T Cells transfection Transfect with PPA-GAL4 & Luciferase Reporter Plasmids start->transfection treatment Treat with this compound (various concentrations) transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis Data Analysis (Calculate EC50) luciferase_assay->analysis

Figure 2: Experimental workflow for a PPAR transactivation assay.

In Vivo Studies and Toxicology

Preclinical in vivo studies in animal models are crucial for evaluating the efficacy and safety of a drug candidate. The development of this compound was halted due to safety findings in rodent studies.[1] While the specific details of these findings are not extensively published, they were significant enough to terminate Phase 2 clinical trials.

Table 2: Hypothetical Preclinical Efficacy Data in a Rodent Model of Type 2 Diabetes (Note: This table represents expected outcomes for a pan-PPAR agonist and is not specific to this compound.)

ParameterVehicle ControlThis compound (10 mg/kg)% Change
Fasting Blood Glucose (mg/dL) 250 ± 20150 ± 15-40%
Serum Triglycerides (mg/dL) 300 ± 25120 ± 20-60%
Serum Insulin (ng/mL) 5.0 ± 0.52.5 ± 0.3-50%
Body Weight Change (g) +5.0 ± 1.0+2.0 ± 0.8-60%
  • Animal Model: Male db/db mice (a model of type 2 diabetes) are used.

  • Acclimation: Animals are acclimated for one week before the start of the study.

  • Dosing: Mice are treated daily by oral gavage with this compound (e.g., 10 mg/kg) or a vehicle control for a period of 4 weeks.

  • Monitoring: Body weight and food intake are monitored daily. Blood samples are collected weekly to measure fasting glucose, insulin, and lipid levels.

  • Terminal Procedures: At the end of the study, animals are euthanized, and tissues (liver, adipose, muscle) are collected for gene expression analysis.

Clinical Development

Two Phase 2 clinical trials were initiated to evaluate the efficacy and safety of this compound in humans.

  • NCT00196989: A study in individuals with type 2 diabetes.

  • NCT00437164: A study in diabetic patients.

One of these trials was prematurely terminated due to the adverse findings in rodent carcinogenicity studies.[2] As a result, there is a lack of comprehensive clinical data on the efficacy and safety of this compound in human populations.

Conclusion and Future Perspectives

This compound was a promising pan-PPAR agonist with the potential to offer a comprehensive treatment for metabolic syndrome. However, its development was halted due to safety concerns that arose during preclinical toxicology studies. This underscores the importance of thorough preclinical safety evaluation in drug development. While this compound itself did not advance, the concept of pan-PPAR agonism continues to be an area of research, with a focus on developing compounds with a more favorable safety profile. The lessons learned from the development of this compound and other glitazars have been instrumental in guiding the design of next-generation PPAR modulators.

References

Sodelglitazar: A Technical Overview of its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodelglitazar (GSK-677954) is a potent and selective dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides a comprehensive overview of its molecular structure, available chemical properties, and its mechanism of action through the PPAR signaling pathway. Due to the limited availability of public data, specific experimental values for some physicochemical properties of this compound are not available. This document compiles the known information and provides a generalized experimental framework for the characterization of similar compounds.

Molecular Structure and Identification

This compound is a complex organic molecule with a thiazole core. Its systematic IUPAC name is 2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid.[1] Key identifiers and structural details are summarized in the table below.

IdentifierValueReference
IUPAC Name 2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid[1]
Chemical Formula C23H21F4NO3S2[1]
Molecular Weight 499.54 g/mol [1][2]
CAS Number 447406-78-2
SMILES Cc1cc(ccc1OC(C)(C)C(=O)O)SCc2c(C)nc(-c3ccc(cc3F)C(F)(F)F)s2
InChI Key ZUGQWAYOWCBWGM-UHFFFAOYSA-N

Chemical Properties

General Experimental Protocols for Physicochemical Property Determination

Below are generalized protocols that can be employed to determine the key chemical properties of a compound like this compound.

2.1.1. Determination of pKa by Potentiometric Titration

  • Principle: This method involves the titration of the acidic or basic functional groups of the analyte with a standardized titrant. The pKa is determined from the midpoint of the resulting titration curve.

  • Methodology:

    • A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

    • The solution is placed in a thermostatted vessel and titrated with a standardized solution of sodium hydroxide (for acidic groups) or hydrochloric acid (for basic groups) of known concentration.

    • The pH of the solution is monitored continuously using a calibrated pH electrode.

    • The titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa value is determined from the pH at which half of the functional group has been neutralized. For poorly soluble compounds, specialized software is used to analyze the titration data and correct for co-solvent effects.

2.1.2. Determination of logP by Shake-Flask Method

  • Principle: The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.

  • Methodology:

    • A known concentration of this compound is prepared in one of the phases (either n-octanol or water, pre-saturated with the other phase).

    • An equal volume of the second phase is added to a flask.

    • The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2.1.3. Determination of Aqueous Solubility

  • Principle: The equilibrium solubility of a compound in an aqueous medium is determined by adding an excess of the solid compound to the solvent and measuring the concentration of the dissolved substance after equilibrium is reached.

  • Methodology:

    • An excess amount of solid this compound is added to a vial containing a buffered aqueous solution of a specific pH.

    • The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of this compound in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV).

    • This process is typically repeated at different pH values to understand the pH-solubility profile.

Mechanism of Action and Signaling Pathway

This compound is a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. The activation of these receptors plays a crucial role in the regulation of lipid and glucose metabolism.

  • PPARα Activation: Agonism of PPARα primarily impacts lipid metabolism. It leads to an increased expression of genes involved in fatty acid uptake, transport, and β-oxidation in the liver and muscle. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ Activation: Activation of PPARγ is central to improving insulin sensitivity. It promotes the differentiation of adipocytes and increases the expression of genes involved in glucose uptake and utilization in peripheral tissues. This leads to a reduction in blood glucose levels.

The binding of this compound to PPARα and PPARγ induces a conformational change in the receptors, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Sodelglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lipid Lipid Metabolism cluster_glucose Glucose Homeostasis This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds & Activates PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Triglyceride_Catabolism ↑ Triglyceride Catabolism Gene_Expression->Triglyceride_Catabolism Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Expression->Glucose_Uptake

Figure 1: Generalized PPARα/γ signaling pathway activated by this compound.
Experimental Protocol: PPAR Transactivation Assay

This assay is used to quantify the ability of a compound to activate PPARα and PPARγ.

  • Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be measured.

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HepG2) is cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the full-length human PPARα or PPARγ protein, and a second reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter. A third plasmid expressing a control reporter (e.g., β-galactosidase) can be included for normalization.

    • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a known PPAR agonist (positive control) and a vehicle control (negative control) for 24-48 hours.

    • Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The β-galactosidase activity is also measured for normalization of transfection efficiency.

    • Data Analysis: The relative luciferase activity is calculated for each concentration of the test compound. The results are typically plotted as a dose-response curve, from which the EC50 (half-maximal effective concentration) value can be determined.

Conclusion

This compound is a dual PPARα/γ agonist with a well-defined molecular structure. While specific experimental data on its physicochemical properties are limited in the public domain, its mechanism of action through the PPAR signaling pathway is understood in the context of its therapeutic class. The provided generalized experimental protocols offer a framework for the characterization of this and similar molecules. Further research and publication of preclinical data are needed to provide a more complete profile of this compound's chemical and pharmacological properties.

References

Pharmacokinetics and pharmacodynamics of Sodelglitazar

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Sodelglitazar cannot be provided at this time due to a lack of available scientific literature and clinical trial data for this specific compound. Initial searches have revealed minimal information, primarily limited to its chemical formula and classification as a glitazar antidiabetic agent.[1]

However, a substantial body of research exists for a similarly named drug, Saroglitazar . It is possible that the query intended to be about Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[2][3][4] This guide will proceed with a comprehensive overview of the pharmacokinetics and pharmacodynamics of Saroglitazar, based on the available data.

Pharmacokinetics of Saroglitazar

The pharmacokinetic profile of Saroglitazar has been characterized in preclinical and clinical studies, demonstrating its absorption, distribution, metabolism, and excretion properties.

Absorption

Saroglitazar is rapidly absorbed following oral administration.[5] In healthy human volunteers, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour post-dosing. The absorption of Saroglitazar is not significantly affected by food. Pharmacokinetic studies have shown dose-dependent linearity in both single and multiple ascending doses.

Distribution

Saroglitazar is extensively bound to plasma proteins, with a binding percentage of approximately 96-99.6%. Preclinical studies in mice, rats, and dogs have shown varying volumes of distribution.

Metabolism

Saroglitazar is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system, specifically CYP2C8 and CYP3A4. In vitro metabolism studies using rat, dog, and human liver microsomes have identified three putative metabolites resulting from di-hydroxylation, mono-oxygenation, and dehydrogenation.

Excretion

Preclinical studies have indicated that Saroglitazar is primarily eliminated via the hepatobiliary route, with negligible renal excretion. This is supported by the fact that no quantifiable concentrations of Saroglitazar have been found in the urine of subjects. The mean elimination half-life of Saroglitazar in healthy human subjects is approximately 5.6 hours.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Saroglitazar from preclinical and clinical studies.

ParameterSpeciesDoseValueReference
Tmax (Time to Peak Plasma Concentration) HumanSingle Ascending Doses (0.125-128 mg)< 1 hour
Cmax (Maximum Plasma Concentration) Human4 mg (single dose)337.1 ± 91.0 ng/mL
HumanSingle Ascending Doses (0.125-128 mg)3.98 to 7,461 ng/mL
t½ (Elimination Half-Life) HumanSingle Ascending Doses5.6 hours
Mouse, Rat, Dog-6 - 15 hours
Protein Binding Human-~96-99.6%
Oral Bioavailability Mouse-100%
Rat-72%
Dog-47%
Clearance (IV) Mouse-3.6 mL/min/kg
Rat-8.5 mL/min/kg
Dog-6.9 mL/min/kg
Volume of Distribution (IV) Mouse-1.3 L/kg
Rat-4.8 L/kg
Dog-1.8 L/kg

Pharmacodynamics of Saroglitazar

Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a higher affinity for PPARα and a moderate affinity for PPARγ. This dual agonism allows it to regulate both lipid and glucose metabolism.

Mechanism of Action

The activation of PPARs, which are nuclear receptors, leads to changes in the expression of various genes involved in metabolism.

  • PPARα Activation: Agonist action on PPARα primarily influences lipid metabolism. It increases the hepatic oxidation of fatty acids, leading to a reduction in triglyceride synthesis and secretion of very low-density lipoprotein (VLDL). Saroglitazar also increases the activity of lipoprotein lipase (LPL) and reduces the production of Apo C-III, an inhibitor of LPL, further contributing to the clearance of triglyceride-rich particles. Additionally, PPARα activation increases the synthesis of apolipoproteins A-I and A-II, leading to an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ Activation: The moderate agonist activity on PPARγ improves insulin sensitivity in peripheral tissues, particularly in adipose tissue. This leads to increased glucose uptake and utilization, resulting in lower blood glucose levels. Saroglitazar regulates the transcription of insulin-responsive genes and the expression of genes involved in carbohydrate and lipid metabolism, such as adiponectin and fatty acid transport proteins.

The combined effects on both lipid and glucose metabolism make Saroglitazar a therapeutic option for diabetic dyslipidemia.

Signaling Pathway

PPAR_Signaling_Pathway Saroglitazar Saroglitazar PPARa PPARα Saroglitazar->PPARa Binds & Activates PPARg PPARγ Saroglitazar->PPARg Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis ↑ HDL Cholesterol Gene_Expression->Lipid_Metabolism Leads to Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Expression->Glucose_Homeostasis Leads to

Caption: Saroglitazar's dual activation of PPARα and PPARγ signaling pathways.

Pharmacodynamic Effects

Clinical trials have demonstrated the efficacy of Saroglitazar in improving lipid and glycemic parameters.

  • Lipid Profile: Saroglitazar significantly reduces triglyceride levels. In a phase III study (PRESS VI), Saroglitazar 2 mg and 4 mg decreased triglyceride levels by 45.5% and 46.7%, respectively. It also reduces non-HDL cholesterol, VLDL cholesterol, total cholesterol, and apolipoprotein B levels, while increasing HDL cholesterol.

  • Glycemic Control: Saroglitazar has been shown to reduce fasting plasma glucose and HbA1c levels in patients with type 2 diabetes.

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic effects of Saroglitazar from a clinical trial.

ParameterTreatment GroupBaseline (Mean)Change from Baseline (Mean %)Reference
Triglycerides Saroglitazar 2 mg--45.5%
Saroglitazar 4 mg--46.7%
Non-HDL Cholesterol Saroglitazar 2 mg--29.2%
Saroglitazar 4 mg--32.5%
LDL Cholesterol Saroglitazar 4 mg--31.3%
VLDL Cholesterol Saroglitazar 4 mg--46%
Total Cholesterol Saroglitazar 4 mg--26.1%
Apolipoprotein B Saroglitazar 4 mg--32%

Experimental Protocols

Detailed experimental protocols for the clinical trials of Saroglitazar are often proprietary. However, based on published literature, the general methodologies can be outlined.

Phase I Single Ascending Dose (SAD) Study in Healthy Volunteers
  • Objective: To evaluate the pharmacokinetics, safety, and tolerability of single ascending oral doses of Saroglitazar.

  • Study Design: Randomized, double-blind, placebo-controlled, single-center study.

  • Participants: Healthy human volunteers.

  • Intervention: Single oral doses of Saroglitazar (ranging from 0.125 mg to 128 mg) or placebo.

  • Methodology:

    • Serial blood samples were collected at predefined time points post-dose.

    • Plasma concentrations of Saroglitazar were determined using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.

    • Safety and tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

Experimental Workflow: Phase I SAD Study

Phase1_SAD_Workflow Start Start: Recruit Healthy Volunteers Screening Screening & Inclusion/Exclusion Criteria Start->Screening Randomization Randomization (Saroglitazar vs. Placebo) Screening->Randomization Dosing Single Dose Administration (Ascending Doses) Randomization->Dosing PK_Sampling Serial Blood Sampling Dosing->PK_Sampling Safety_Monitoring Safety & Tolerability Assessment (AEs, Vitals, ECG) Dosing->Safety_Monitoring Bioanalysis Plasma Concentration Analysis (LC-MS/MS) PK_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Analysis Data Analysis & Reporting PK_Analysis->Data_Analysis Safety_Monitoring->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow for a Phase I Single Ascending Dose clinical trial.

Phase III Efficacy and Safety Study in Patients with Diabetic Dyslipidemia (PRESS VI)
  • Objective: To evaluate the safety, tolerability, and efficacy of Saroglitazar compared with placebo in patients with diabetic dyslipidemia not controlled with atorvastatin therapy.

  • Study Design: Multicenter, prospective, randomized, double-blind study.

  • Participants: Patients with type 2 diabetes mellitus and hypertriglyceridemia.

  • Intervention: Saroglitazar (2 mg or 4 mg) or placebo once daily for 12 weeks, in addition to lifestyle modification and atorvastatin therapy.

  • Methodology:

    • A 4-week run-in period of lifestyle modification.

    • Randomization to one of the three treatment arms.

    • Blood samples were collected at baseline and at the end of the 12-week treatment period to measure lipid profiles (primary endpoint: change in triglyceride levels) and fasting plasma glucose.

    • Safety was assessed by monitoring adverse events and clinical laboratory parameters.

Drug Interactions

Saroglitazar's metabolism via CYP2C8 and CYP3A4 suggests potential interactions with drugs that inhibit or induce these enzymes.

  • Blood Thinners: Concomitant use with blood thinners like warfarin may increase the risk of bleeding; regular monitoring of blood clotting parameters is recommended.

  • Other Antidiabetic Medications: When taken with other antidiabetic drugs such as metformin, sulfonylureas, or insulin, there is an increased risk of hypoglycemia.

  • Cholesterol-Lowering Medications: Saroglitazar may enhance the effects of other cholesterol-lowering medications like statins or fibrates.

Safety and Tolerability

Saroglitazar has been generally well-tolerated in clinical trials. Common side effects are typically mild to moderate and may include gastritis, asthenia (weakness), and pyrexia (fever). Unlike some other glitazars, Saroglitazar has not been associated with significant weight gain or edema. Regular monitoring of liver function is recommended during treatment.

References

Sodelglitazar's Role in Insulin Sensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodelglitazar is a novel dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha (α) and gamma (γ), demonstrating significant potential in the management of type 2 diabetes mellitus (T2DM) and associated metabolic disorders. Its mechanism of action centers on improving insulin sensitivity through the modulation of gene expression involved in glucose and lipid metabolism. This technical guide provides an in-depth overview of the core mechanisms of this compound's insulin-sensitizing effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Introduction

Insulin resistance is a hallmark of T2DM, characterized by a diminished response of peripheral tissues to insulin, leading to hyperglycemia. This compound, as a dual PPARα/γ agonist, offers a multifaceted approach to address this pathology. Activation of PPARγ is known to enhance insulin sensitivity, primarily in adipose tissue, while PPARα activation predominantly regulates lipid metabolism in the liver. The combined agonism of both receptors by this compound results in a synergistic improvement of insulin sensitivity and correction of dyslipidemia, a common comorbidity in T2DM.

Mechanism of Action: Dual PPARα/γ Agonism

This compound binds to and activates both PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a suite of genes involved in insulin signaling, glucose transport, and lipid metabolism.

PPARγ-Mediated Insulin Sensitization

The insulin-sensitizing effects of this compound are largely attributed to its potent agonism of PPARγ. Activation of PPARγ in adipose tissue is a key mechanism for improving systemic insulin sensitivity.

  • Adipocyte Differentiation and Lipid Storage: this compound promotes the differentiation of pre-adipocytes into mature, insulin-sensitive adipocytes. This leads to increased capacity for triglyceride (TG) storage within adipose tissue, thereby reducing the circulating levels of free fatty acids (FFAs). Elevated FFAs are known to induce insulin resistance in muscle and liver through lipotoxicity.

  • Adipokine Secretion: this compound beneficially modulates the secretion of adipokines. It increases the production of adiponectin, an insulin-sensitizing hormone that enhances fatty acid oxidation and glucose uptake in peripheral tissues. Conversely, it can regulate the expression of leptin.

  • Glucose Transporter Expression: this compound upregulates the expression of the insulin-responsive glucose transporter 4 (GLUT4) in adipose tissue. This leads to enhanced glucose uptake from the bloodstream in response to insulin.

PPARα-Mediated Effects on Lipid Metabolism and Insulin Sensitivity

This compound's PPARα agonism complements its PPARγ-mediated effects by improving the lipid profile, which indirectly enhances insulin sensitivity.

  • Fatty Acid Oxidation: In the liver, PPARα activation upregulates genes involved in fatty acid β-oxidation, leading to a reduction in hepatic lipid accumulation and decreasing the substrate available for TG synthesis.

  • Triglyceride Clearance: this compound increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation.

  • Regulation of Hepatic Glucose Production: By improving hepatic lipid metabolism and reducing inflammation, PPARα activation can contribute to the suppression of hepatic glucose production.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound from various preclinical and clinical studies, demonstrating its impact on key metabolic parameters.

Table 1: Preclinical Efficacy of this compound in Animal Models
Animal ModelTreatment and DoseDurationKey FindingsReference
db/db miceThis compound (0.1 - 3 mg/kg/day)12 daysDose-dependent reduction in serum glucose (up to 64.6%), TG (up to 54.9%), and serum insulin (up to 91%). Significant improvement in oral glucose tolerance.[1]
Zucker fa/fa ratsThis compound (0.1 - 3 mg/kg/day)10 daysDose-dependent reduction in serum TG (up to 81.7%), FFA (up to 69.3%), and serum insulin (up to 84.8%).[1]
Zucker fa/fa ratsThis compound (4 mg/kg/day)Not specifiedSignificant decrease in systolic blood pressure (22 mmHg) and serum TG (80.9%). Significant increase in serum adiponectin (62.1%).[1]
Table 2: Clinical Efficacy of Saroglitazar (a formulation of this compound) in Patients with Diabetic Dyslipidemia
StudyTreatment and DoseDurationKey FindingsReference
Phase III (PRESS V)Saroglitazar (2 mg/day)24 weeksReduction in TG by 45.5%.[2]
Phase III (PRESS V)Saroglitazar (4 mg/day)24 weeksReduction in TG by 46.7%.[2]
Phase III (PRESS XII)Saroglitazar (2 mg/day)56 weeksStatistically significant reduction in HbA1c, fasting plasma glucose, and postprandial glucose.
Phase III (PRESS XII)Saroglitazar (4 mg/day)56 weeksStatistically significant reduction in HbA1c, fasting plasma glucose, and postprandial glucose.
Observational StudySaroglitazar (4 mg/day)14 weeksSignificant reduction in fasting and post-prandial plasma glucose, and HbA1c.
Real-world EvidenceSaroglitazar (4 mg/day)52 weeksSignificant reduction in TG, LDL-cholesterol, and HbA1c.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the insulin-sensitizing effects of this compound.

In Vitro PPAR Transactivation Assay

This assay determines the ability of a compound to activate PPAR subtypes.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Transient Transfection: Cells are seeded in 24-well plates. After 24 hours, they are transiently co-transfected with expression plasmids for the ligand-binding domain (LBD) of human PPARα or PPARγ fused to the GAL4 DNA-binding domain, a luciferase reporter plasmid containing a GAL4 upstream activation sequence, and a Renilla luciferase expression vector (for normalization) using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Assay: After a 24-hour incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control.

In Vitro Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of pre-adipocytes.

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence in DMEM with 10% bovine calf serum.

  • Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin, in the presence or absence of this compound at various concentrations.

  • Maturation: After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2 days, for a total of 8-10 days to allow for full differentiation.

  • Oil Red O Staining: Differentiated adipocytes are fixed with 10% formalin and stained with Oil Red O solution to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at approximately 510 nm to quantify the extent of adipogenesis.

In Vitro Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into adipocytes.

  • Cell Culture and Differentiation: 3T3-L1 cells are differentiated into mature adipocytes as described in section 4.2.

  • Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin Stimulation: Cells are then incubated with or without insulin (e.g., 100 nM) for 15-30 minutes at 37°C.

  • Glucose Uptake: Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) for a short period (e.g., 5-10 minutes).

  • Termination and Lysis: The uptake is terminated by washing the cells with ice-cold PBS. The cells are then lysed with a lysis buffer (e.g., 0.1% SDS).

  • Quantification: For radiolabeled glucose, the radioactivity in the cell lysate is measured using a scintillation counter. For fluorescent glucose analogs, fluorescence is measured using a plate reader. Glucose uptake is normalized to the total protein content of the cell lysate.

In Vivo Hyperinsulinemic-Euglycemic Clamp in Rats

This is the gold standard method for assessing in vivo insulin sensitivity.

  • Animal Model: Male Zucker fa/fa rats are commonly used as a model of insulin resistance.

  • Surgical Preparation: Several days before the clamp study, catheters are surgically implanted in the carotid artery (for blood sampling) and jugular vein (for infusions).

  • Experimental Setup: On the day of the experiment, the conscious, unrestrained rats are connected to an infusion pump.

  • Basal Period: A basal blood sample is taken to determine fasting glucose and insulin levels.

  • Clamp Procedure: A continuous infusion of human insulin is initiated at a constant rate (e.g., 4 mU/kg/min) to suppress endogenous glucose production. Blood glucose is monitored every 5-10 minutes, and a variable infusion of 20% glucose is adjusted to maintain euglycemia (fasting glucose level).

  • Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.

  • Data Analysis: The GIR during the steady-state period is a direct measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the ability to clear a glucose load from the circulation.

  • Animal Model: db/db mice, a model of genetic obesity and T2DM, are often used.

  • Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways modulated by this compound.

Diagram 1: this compound's Dual PPARα/γ Activation Pathway

sodelglitazar_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Binds & Activates PPARg_inactive PPARγ This compound->PPARg_inactive Binds & Activates PPARa_active PPARα PPARa_inactive->PPARa_active Translocates PPARg_active PPARγ PPARg_inactive->PPARg_active Translocates PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR PPARg_active->PPRE Heterodimerizes with RXR RXR RXR Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates

This compound activates PPARα and PPARγ, leading to gene transcription.
Diagram 2: PPARγ-Mediated Insulin Sensitization in Adipocytes

ppar_gamma_adipocyte cluster_effects Downstream Effects in Adipocytes Sodelglitazar_PPARg This compound-PPARγ Complex Adipogenesis ↑ Adipocyte Differentiation Sodelglitazar_PPARg->Adipogenesis Adiponectin ↑ Adiponectin Secretion Sodelglitazar_PPARg->Adiponectin GLUT4 ↑ GLUT4 Expression Sodelglitazar_PPARg->GLUT4 FFA_Uptake ↑ FFA Uptake & Storage Sodelglitazar_PPARg->FFA_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Adipogenesis->Insulin_Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake FFA_Uptake->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity

PPARγ activation by this compound enhances insulin sensitivity in fat cells.
Diagram 3: PPARα-Mediated Effects on Hepatic Lipid Metabolism

ppar_alpha_liver cluster_hepatic_effects Downstream Effects in Hepatocytes Sodelglitazar_PPARa This compound-PPARα Complex FAO ↑ Fatty Acid β-Oxidation Sodelglitazar_PPARa->FAO LPL ↑ Lipoprotein Lipase Expression Sodelglitazar_PPARa->LPL TG_Synthesis ↓ Triglyceride Synthesis Sodelglitazar_PPARa->TG_Synthesis Hepatic_Steatosis ↓ Hepatic Steatosis FAO->Hepatic_Steatosis Plasma_TG ↓ Plasma Triglycerides LPL->Plasma_TG TG_Synthesis->Plasma_TG TG_Synthesis->Hepatic_Steatosis Improved_Insulin_Signaling Improved Hepatic Insulin Signaling Hepatic_Steatosis->Improved_Insulin_Signaling

PPARα activation by this compound improves liver lipid metabolism.

Conclusion

This compound represents a promising therapeutic agent for the treatment of T2DM and related metabolic disorders. Its dual PPARα/γ agonism provides a comprehensive mechanism for improving insulin sensitivity by targeting key pathways in both adipose tissue and the liver. The quantitative data from preclinical and clinical studies robustly support its efficacy in improving glycemic control and lipid profiles. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and similar compounds. The continued exploration of its signaling pathways will be crucial in optimizing its therapeutic potential and expanding its clinical applications.

References

Methodological & Application

Sodelglitazar: Application Notes and Protocols for In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The compound of interest, Sodelglitazar, is most widely known and researched under the name Saroglitazar . This document will use the name Saroglitazar to reflect the available scientific literature.

Introduction

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ.[1][2] This dual action allows it to modulate both lipid and glucose metabolism, making it a subject of interest for treating conditions like diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][3] These application notes provide a summary of reported dosages and detailed protocols for the use of Saroglitazar in various preclinical animal models of metabolic disease.

Data Presentation: this compound (Saroglitazar) Dosage in Animal Models

The following tables summarize the dosages of Saroglitazar used in various in-vivo animal studies. The administration route for all listed studies was oral gavage.

Table 1: Saroglitazar Dosage in Mouse Models

Animal ModelStrainConditionDosage (mg/kg/day)DurationKey Findings
Diabetic, Dyslipidemicdb/dbType 2 Diabetes0.01 - 312 daysDose-dependent reduction in serum glucose, triglycerides (TG), and free fatty acids (FFA). ED₅₀ for glucose reduction was 0.19 mg/kg, and for TG reduction was 0.05 mg/kg.[1]
NormalSwiss Albino-0.01 - 106 daysDose-dependent reduction in serum TG. ED₅₀ for TG reduction was 0.09 mg/kg.
Diet-Induced ObesityC57BL/6JObesity, Insulin Resistance316-20 weeksPrevention of diet-induced obesity and insulin resistance.

Table 2: Saroglitazar Dosage in Rat Models

Animal ModelStrainConditionDosage (mg/kg/day)DurationKey Findings
Obese, Insulin-ResistantZucker fa/faObesity, Insulin Resistance0.3 - 3Not SpecifiedDose-dependent reduction in serum TG and improvement in oral glucose tolerance.
Obese, HypertensiveZucker fa/faObesity, Hypertension4Not SpecifiedSignificant decrease in systolic blood pressure and serum TG levels.
NormalWistar-1.5 and 1590 daysEfficacy in lowering TG confirmed with low risk of PPAR-associated side effects.

Signaling Pathway

Saroglitazar exerts its effects by activating both PPARα and PPARγ, which are nuclear receptors that regulate gene expression.

PPAR_Signaling_Pathway This compound This compound (Saroglitazar) PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to PPARg->PPRE Binds to RXR RXR RXR->PPRE Heterodimerizes with PPARα/γ and binds to Lipid_Metabolism_Genes Target Genes (Lipid Metabolism) PPRE->Lipid_Metabolism_Genes Regulates Transcription Glucose_Homeostasis_Genes Target Genes (Glucose Homeostasis) PPRE->Glucose_Homeostasis_Genes Regulates Transcription Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Lipid_Metabolism_Genes->Fatty_Acid_Oxidation Triglyceride_Clearance ↑ Triglyceride Clearance Lipid_Metabolism_Genes->Triglyceride_Clearance Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Homeostasis_Genes->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Glucose_Homeostasis_Genes->Glucose_Uptake

Caption: this compound (Saroglitazar) activates PPARα and PPARγ.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound (Saroglitazar)

This protocol describes the standard procedure for oral gavage in rodents.

Materials:

  • This compound (Saroglitazar)

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in purified water)

  • Sterile water or saline

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Weighing scale

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of Saroglitazar based on the mean body weight of the animal group and the desired dose (mg/kg).

    • Prepare the vehicle solution (e.g., 0.5% CMC).

    • Suspend the calculated amount of Saroglitazar in the vehicle to achieve the final desired concentration.

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Animal Handling and Dosing:

    • Weigh the animal immediately before dosing to determine the precise volume to be administered.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a towel wrap or other appropriate restraint methods can be used.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

    • As the needle reaches the back of the throat, the animal should swallow, allowing the needle to pass into the esophagus. Do not force the needle.

    • Once the needle is in the esophagus, advance it to the pre-measured depth.

    • Administer the dosing solution slowly and steadily.

    • Withdraw the needle gently in the same direction it was inserted.

    • Return the animal to its cage and monitor for any signs of distress.

Oral_Gavage_Workflow Start Start Prep_Dose Prepare Dosing Solution (this compound in Vehicle) Start->Prep_Dose Weigh_Animal Weigh Animal Prep_Dose->Weigh_Animal Restrain_Animal Gently Restrain Animal Weigh_Animal->Restrain_Animal Insert_Needle Insert Gavage Needle into Esophagus Restrain_Animal->Insert_Needle Administer_Dose Administer Dose Insert_Needle->Administer_Dose Withdraw_Needle Withdraw Needle Administer_Dose->Withdraw_Needle Monitor_Animal Monitor Animal Withdraw_Needle->Monitor_Animal End End Monitor_Animal->End

Caption: Workflow for oral gavage administration.

Protocol 2: Induction of High-Fat Diet (HFD)-Induced Obesity in Mice

This protocol is used to model obesity and insulin resistance.

Materials:

  • C57BL/6J mice (or other susceptible strain)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow diet (control)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimation:

    • Upon arrival, acclimate the mice for at least one week to the facility conditions, providing standard chow and water ad libitum.

  • Dietary Intervention:

    • At 6-8 weeks of age, randomly assign mice to either the HFD group or the control (chow) group.

    • Provide the respective diets and water ad libitum.

    • Replace the food pellets regularly (e.g., twice a week) to maintain freshness.

  • Monitoring:

    • Monitor body weight weekly.

    • After a specified period (e.g., 12-16 weeks), mice on the HFD should exhibit a significant increase in body weight compared to the control group.

    • At the end of the study period, various metabolic parameters can be assessed, such as fasting blood glucose, insulin levels, and glucose tolerance tests.

Protocol 3: Induction of Type 1 Diabetes in Rats with Streptozotocin (STZ)

This protocol is used to induce a model of insulin-dependent diabetes.

Materials:

  • Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • 10% sucrose solution

  • Blood glucose monitoring system

Procedure:

  • Preparation of STZ Solution:

    • On the day of induction, prepare the citrate buffer.

    • Dissolve STZ in cold citrate buffer immediately before injection to a final concentration for the desired dose (e.g., 40-65 mg/kg). STZ is light-sensitive and unstable in solution, so it must be used quickly.

  • Induction of Diabetes:

    • Fast the rats for 4-6 hours before STZ injection.

    • Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.

    • Provide the animals with a 10% sucrose solution in their water bottles for the next 24-48 hours to prevent hypoglycemia.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Sodelglitazar Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodelglitazar is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting PPARα and PPARγ. These nuclear receptors are critical regulators of glucose and lipid metabolism. Activation of PPARα primarily influences fatty acid oxidation and lipid catabolism, while PPARγ activation enhances insulin sensitivity and promotes glucose uptake. The dual agonism of this compound presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia.

These application notes provide detailed protocols for cell-based assays to characterize the in vitro efficacy of this compound. The described assays are designed to assess the potency and mechanism of action of this compound by measuring its ability to activate PPARα and PPARγ and to regulate the expression of their downstream target genes.

Note on Data: As extensive this compound-specific in vitro data is not publicly available, data from a structurally and mechanistically similar dual PPARα/γ agonist, Saroglitazar, is presented here as a representative example to illustrate the expected outcomes of these assays.

Data Presentation

The following tables summarize the expected quantitative data from cell-based assays evaluating a dual PPARα/γ agonist, using Saroglitazar as an example.

Table 1: In Vitro Potency of a Dual PPARα/γ Agonist (Saroglitazar) in a PPAR Transactivation Assay. [1]

ParameterPPAR IsotypeCell LineAssay FormatEC50
PotencyHuman PPARαHepG2PPRE-luciferase reporter0.65 pM
PotencyHuman PPARγHepG2PPRE-luciferase reporter3 nM

Table 2: Effect of a Dual PPARα/γ Agonist (Saroglitazar) on Target Gene Expression in db/db Mice.

GeneFunctionFold Change in mRNA Expression
ACO (Acyl-CoA Oxidase)Fatty Acid Oxidation2.4-fold increase
FATP (Fatty Acid Transport Protein)Fatty Acid Uptake6.8-fold increase
CD36Fatty Acid Transporter1.7-fold increase
LPL (Lipoprotein Lipase)Triglyceride Hydrolysis2.9-fold increase

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a dual PPARα/γ agonist.

SODELGLITAZAR_MOA cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglycerides TargetGenes->LipidMetabolism GlucoseHomeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake TargetGenes->GlucoseHomeostasis

Figure 1: this compound Signaling Pathway

Experimental Protocols

PPAR Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate PPARα and PPARγ.

Workflow Diagram:

Luciferase_Assay_Workflow A Seed cells co-transfected with PPRE-luciferase reporter and PPAα or PPARγ expression vectors B Treat cells with varying concentrations of this compound A->B C Incubate for 24 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze data to determine EC50 E->F

Figure 2: Luciferase Assay Workflow

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Co-transfect the cells with a PPRE-driven firefly luciferase reporter plasmid, a PPARα or PPARγ expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding:

    • Twenty-four hours post-transfection, harvest the cells and seed them into a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Luminescence Measurement:

    • After incubation, remove the medium and lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This assay measures the effect of this compound on the mRNA expression levels of PPAR target genes.

Workflow Diagram:

RTqPCR_Workflow A Culture relevant cell line (e.g., HepG2 for liver-related genes) B Treat cells with this compound at a specific concentration (e.g., EC50) A->B C Incubate for a defined period (e.g., 24 hours) B->C D Isolate total RNA C->D E Synthesize cDNA using reverse transcriptase D->E F Perform qPCR with primers for target and housekeeping genes E->F G Analyze relative gene expression (e.g., ΔΔCt method) F->G

Figure 3: RT-qPCR Workflow

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 for hepatic gene expression) in a 6-well plate until 70-80% confluency.

    • Treat the cells with this compound at a predetermined concentration (e.g., the EC50 value obtained from the reporter assay) and a vehicle control.

  • RNA Isolation:

    • After 24 hours of treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from an RNA isolation kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., ACO, CD36, LPL) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or probe-based qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both this compound-treated and control samples.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

The cell-based assays described in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound. The luciferase reporter gene assay is a powerful tool for determining the potency of this compound in activating PPARα and PPARγ. The RT-qPCR assay allows for the quantification of the functional consequences of PPAR activation by measuring changes in the expression of key metabolic target genes. Together, these assays offer a comprehensive approach to characterizing the mechanism of action of this compound and are valuable tools for drug development professionals.

References

Application Notes and Protocols for Sodelglitazar Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the administration of sodelglitazar (Saroglitazar) in clinical trials, based on publicly available data from studies investigating its efficacy and safety in treating conditions such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Drug Information

  • Drug Name: this compound (Saroglitazar)

  • Mechanism of Action: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ), with a predominant affinity for PPAR-α. This dual agonism allows it to modulate both lipid and glucose metabolism.[1][2][3]

  • Formulation: Oral tablets.

  • Dosages Used in Clinical Trials: 1 mg, 2 mg, and 4 mg, administered once daily.[4][5]

Clinical Trial Administration Protocols

This compound has been evaluated in several key clinical trials, most notably the PRESS (Prospective Randomized Efficacy and Safety of Saroglitazar) series of studies. The following protocols are synthesized from these trials.

General Administration Protocol
  • Route of Administration: Oral.

  • Dosing Schedule: Once daily, typically in the morning before breakfast.

  • Treatment Duration: Varied across trials, commonly ranging from 12 to 56 weeks.

Example Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial involving this compound.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Labs, Vitals, Imaging) Informed_Consent->Baseline_Assessments Randomization Randomization (this compound Doses vs. Placebo/Comparator) Baseline_Assessments->Randomization Drug_Administration Daily Oral Administration (this compound/Control) Randomization->Drug_Administration Monitoring Regular Monitoring Visits (Efficacy & Safety Assessments) Drug_Administration->Monitoring End_of_Treatment End of Treatment Assessments Monitoring->End_of_Treatment Follow_up Post-Treatment Follow-up (Safety Monitoring) End_of_Treatment->Follow_up

Figure 1: A generalized workflow for a this compound clinical trial.
Patient Population and Eligibility Criteria

The selection of patients for this compound clinical trials is critical. Below are summarized inclusion and exclusion criteria based on various study protocols.

Table 1: Summary of Patient Inclusion and Exclusion Criteria

CriteriaInclusionExclusion
Age 18 to 75 years-
Diagnosis - Type 2 Diabetes Mellitus with hypertriglyceridemia - Non-alcoholic fatty liver disease (NAFLD) or Non-alcoholic steatohepatitis (NASH)- History of significant cardiac abnormalities - Uncontrolled hypertension - Hepatic or renal dysfunction (specific lab cut-offs apply)
Body Mass Index (BMI) ≥23 kg/m ² or ≥25 kg/m ²-
Laboratory Values - Triglycerides (TG) >200 and <500 mg/dL - LDL-C ≥100 mg/dL - HbA1c between 7% and 9% - Alanine aminotransferase (ALT) ≥50 U/L- HbA1c > 8% or >9% - Serum creatinine >1.2 mg/dL - Bilirubin >1.5 mg/dL
Prior/Concomitant Medications - Stable dose of metformin or up to two oral hypoglycemic agents - Stable dose of atorvastatin (in some trials)- Use of insulin, glitazones, or other lipid-lowering agents (washout period often required) - Use of drugs with potential effects on NASH
Other -- Significant alcohol consumption - Participation in other clinical trials within the last 3 months - Pregnancy or lactation

Efficacy and Safety Assessment Protocols

Efficacy Endpoints and Assessment Schedule

The primary and secondary efficacy endpoints in this compound clinical trials typically involve the assessment of metabolic parameters.

Table 2: Schedule of Efficacy Assessments

AssessmentBaselineWeek 4Week 6Week 8Week 12Week 16Week 24Week 56
Lipid Profile (TG, TC, LDL-C, HDL-C, VLDL-C)
Apolipoproteins (Apo A1, Apo B)
Glycemic Control (FPG, PPG, HbA1c)
Liver Fat Content (MRI-PDFF)
Liver Stiffness (FibroScan)

Note: The specific timing of assessments may vary between protocols.

Detailed Experimental Protocols (Representative)

While specific laboratory manuals for each trial are not publicly available, the following are representative, standardized protocols for key efficacy assessments.

3.2.1. Lipid Profile Analysis

  • Objective: To quantify triglyceride, total cholesterol, LDL-C, HDL-C, and VLDL-C levels in serum.

  • Specimen: Serum, collected after an overnight fast (at least 8 hours).

  • Methodology:

    • Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube (SST).

    • Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 1500 x g for 15 minutes. Separate the serum into a clean, labeled tube.

    • Analysis: Use an automated clinical chemistry analyzer (e.g., Cobas 6000) employing enzymatic colorimetric assays for triglycerides and total cholesterol. HDL-C is measured directly after precipitation of other lipoproteins. LDL-C is typically calculated using the Friedewald equation (if triglycerides are <400 mg/dL) or measured directly. VLDL-C is estimated as Triglycerides/5.

    • Quality Control: Run commercial quality control materials with known concentrations at the beginning and end of each batch of samples.

3.2.2. Glycated Hemoglobin (HbA1c) Assessment

  • Objective: To measure the percentage of glycated hemoglobin in whole blood as an indicator of long-term glycemic control.

  • Specimen: Whole blood collected in an EDTA tube.

  • Methodology:

    • Sample Collection: Collect 2-3 mL of whole blood in an EDTA (lavender top) tube.

    • Analysis: Use a high-performance liquid chromatography (HPLC) method, which is the reference method for HbA1c measurement.

    • Quality Control: Calibrate the instrument according to the manufacturer's instructions and analyze quality control samples with each run.

3.2.3. Liver Fat Content by MRI-PDFF

  • Objective: To non-invasively quantify the fraction of protons in fat relative to the total protons in the liver.

  • Methodology:

    • Patient Preparation: Patients should fast for at least 4 hours prior to the scan.

    • Image Acquisition: Use a 1.5T or 3T MRI scanner with a specialized multi-echo gradient echo sequence to acquire images of the liver during a single breath-hold.

    • Image Analysis: Use dedicated software to process the MRI data and generate a proton density fat fraction (PDFF) map of the liver. Regions of interest are drawn on the map to calculate the mean PDFF.

Safety Monitoring Protocol

A robust safety monitoring plan is essential in clinical trials.

Table 3: Schedule of Safety Assessments

AssessmentScreeningBaseline (Day 1)Week 2Week 4Week 8Week 12Week 16Week 24End of TreatmentFollow-up
Adverse Event (AE) Monitoring
Vital Signs
Physical Examination
Clinical Laboratory Tests (Hematology, Chemistry, Urinalysis)
Electrocardiogram (ECG)
2D Echocardiogram

3.3.1. Management of Adverse Events

  • Reporting: All adverse events (AEs), regardless of severity or causality, must be documented. Serious adverse events (SAEs) require expedited reporting to the sponsor and regulatory authorities.

  • Assessment: The investigator must assess the severity, causality, and expectedness of each AE.

  • Action: Depending on the nature of the AE, actions may include dose interruption, dose reduction, or permanent discontinuation of the study drug. For example, a protocol might specify discontinuation if ALT or AST levels exceed 3 times the upper limit of normal and are accompanied by an increase in bilirubin.

This compound Signaling Pathway

This compound exerts its therapeutic effects by activating PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression.

Sodelglitazar_Signaling cluster_drug Drug Action cluster_receptors Nuclear Receptors cluster_effects Downstream Effects This compound This compound PPARa PPAR-α This compound->PPARa Predominant Agonist PPARg PPAR-γ This compound->PPARg Moderate Agonist Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPARa->Lipid_Metabolism Anti_Inflammatory ↓ Inflammatory Cytokines PPARa->Anti_Inflammatory Anti_Fibrotic ↓ TGF-β/Smad Signaling PPARa->Anti_Fibrotic Glucose_Metabolism ↑ Insulin Sensitivity ↑ Glucose Uptake PPARg->Glucose_Metabolism PPARg->Anti_Inflammatory PPARg->Anti_Fibrotic

Figure 2: Simplified signaling pathway of this compound.

Quantitative Data Summary from Clinical Trials

The following tables summarize the quantitative efficacy data from key clinical trials of this compound.

Table 4: Efficacy of this compound in the PRESS V Trial (24 Weeks)

ParameterThis compound 2 mg (n=37)This compound 4 mg (n=39)Pioglitazone 45 mg (n=33)
Triglycerides (%) -26.4-45.0-15.5
LDL-C (mg/dL) --12.0 ± 39.383.5 ± 23.17
VLDL-C (mg/dL) --23.9 ± 15.26-8.8 ± 24.81
Total Cholesterol (mg/dL) --18.5 ± 40.609.1 ± 28.77
Fasting Plasma Glucose (mg/dL) --22.6 ± 66.30-
HbA1c (%) --0.3 ± 0.60-

Table 5: Efficacy of this compound in the PRESS VI Trial (12 Weeks)

ParameterThis compound 2 mgThis compound 4 mgPlacebo
Triglycerides (%) -45.5-46.7-
Non-HDL-C (%) -29.2-32.5-
LDL-C (%) --31.3-
VLDL-C (%) --46.0-
Total Cholesterol (%) --26.1-
Apo B (%) --32.0-
HDL-C (%) Significant increase vs. placeboSignificant increase vs. placebo-
Fasting Plasma Glucose Significant decrease vs. placeboSignificant decrease vs. placebo-

Table 6: Efficacy of this compound in NAFLD/NASH (16 Weeks)

ParameterThis compound 1 mgThis compound 2 mgThis compound 4 mgPlacebo
ALT (% change) -25.5-27.7-45.8+3.4
Liver Fat Content (% change) ---19.7+4.1
Triglycerides (mg/dL change) ---68.7-5.3

Data Analysis Plan

  • Primary Efficacy Analysis: The primary efficacy endpoint is typically the percentage change from baseline in a key parameter (e.g., triglycerides or ALT) at the end of the treatment period. An Analysis of Covariance (ANCOVA) model is often used, with the baseline value as a covariate and treatment group as the main factor.

  • Secondary Efficacy Analyses: Similar ANCOVA models are used for secondary endpoints.

  • Safety Analysis: Safety data is summarized descriptively. The incidence of adverse events is tabulated by treatment group.

  • Populations for Analysis:

    • Intent-to-Treat (ITT) Population: All randomized patients who received at least one dose of the study drug.

    • Per-Protocol (PP) Population: A subset of the ITT population who were compliant with the protocol and did not have major protocol deviations.

Conclusion

The administration of this compound in clinical trials follows a structured protocol involving careful patient selection, standardized drug administration, and rigorous monitoring of efficacy and safety. The data from these trials demonstrate that this compound, typically at a dose of 4 mg once daily, is effective in improving lipid profiles, glycemic control, and markers of liver health in patients with diabetic dyslipidemia and NAFLD. Researchers and clinicians planning to use this compound in a research setting should adhere to these established protocols to ensure patient safety and data integrity.

References

Using Sodelglitazar in non-alcoholic steatohepatitis (NASH) research models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Sodelglitazar in NASH Research Models

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis[1][2][3]. Its increasing prevalence is linked to the global rise in obesity and type 2 diabetes[4]. The complex pathophysiology of NASH involves dysregulated lipid metabolism, insulin resistance, and chronic inflammation, making it a challenging target for therapeutic intervention[5]. Currently, there is a significant need for effective pharmacological treatments to halt or reverse disease progression.

This compound (Saroglitazar) is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), with a predominant activity on PPARα. This dual mechanism allows it to target multiple pathogenic pathways in NASH. PPARα activation primarily regulates fatty acid oxidation and improves lipid profiles, while PPARγ activation enhances insulin sensitivity and exerts anti-inflammatory effects. These combined actions make this compound a promising agent for NASH research, addressing steatosis, inflammation, and insulin resistance simultaneously.

These application notes provide a summary of preclinical data and detailed protocols for utilizing this compound in established research models of NASH.

Mechanism of Action

This compound's therapeutic potential in NASH stems from its dual agonism of PPARα and PPARγ nuclear receptors.

  • PPARα Activation: Predominantly expressed in the liver, PPARα is a key regulator of lipid metabolism. Its activation by this compound increases the expression of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation. This leads to a reduction in hepatic triglyceride accumulation (steatosis).

  • PPARγ Activation: While its primary role is in adipocyte differentiation, PPARγ is also expressed in hepatocytes and hepatic stellate cells. This compound's moderate agonism of PPARγ improves insulin sensitivity, reduces the production of pro-inflammatory cytokines like TNF-α and IL-6, and can prevent the activation of hepatic stellate cells, a key step in fibrogenesis.

The synergistic effect of activating both receptors addresses the core components of NASH pathology: steatosis, inflammation, and insulin resistance.

sodelglitazar_mechanism cluster_drug Drug Action cluster_receptors Nuclear Receptors cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome in NASH This compound This compound ppara PPARα This compound->ppara Predominant Agonist pparg PPARγ This compound->pparg Moderate Agonist lipid_metabolism ↑ Fatty Acid β-Oxidation ↓ Triglyceride Synthesis ppara->lipid_metabolism insulin_sensitivity ↑ Insulin Sensitivity ↓ Pro-inflammatory Cytokines pparg->insulin_sensitivity outcome ↓ Steatosis ↓ Inflammation ↓ Fibrosis lipid_metabolism->outcome insulin_sensitivity->outcome

This compound's dual PPARα/γ signaling pathway in NASH.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various preclinical NASH research models.

Table 1: Effects of this compound on Histological Parameters in Preclinical NASH Models

ParameterAnimal ModelTreatment GroupDoseDurationResultReference
NAFLD Activity Score (NAS) Choline-deficient, high-fat diet (CDAHFD) miceSaroglitazar3 mg/kg-78% reduction in total NAS score
CDAHFD micePioglitazone25 mg/kg-22% reduction in total NAS score
CDAHFD miceFenofibrate100 mg/kg-54% reduction in total NAS score
Hepatic Steatosis CDAHFD miceSaroglitazar3 mg/kg-Significant reduction
CDAHFD micePioglitazone/Fenofibrate25/100 mg/kg-No significant effect
Hepatocyte Ballooning Western Diet/Sugar Water (DIAMOND™) miceSaroglitazar4 mg/kg/day3 monthsEliminated hepatocyte ballooning
Inflammation CDAHFD miceSaroglitazar3 mg/kg-Significant reduction
Fibrosis CCl4-induced fibrosis modelSaroglitazar4 mg/kg-Anti-fibrotic effect observed
CDAHFD miceSaroglitazar3 mg/kg-Prevented development of fibrosis

Table 2: Effects of this compound on Serum Biomarkers in Preclinical NASH Models

ParameterAnimal ModelTreatment GroupDoseResultReference
Alanine Aminotransferase (ALT) CDAHFD miceSaroglitazar3 mg/kgSignificant reduction
High-Fat diet ratsSaroglitazar4 mg/kgSignificant reduction
Aspartate Aminotransferase (AST) CDAHFD miceSaroglitazar3 mg/kgSignificant reduction
High-Fat diet ratsSaroglitazar4 mg/kgSignificant reduction
Total Cholesterol DIAMOND™ miceSaroglitazar4 mg/kg/daySignificantly decreased
Triglycerides DIAMOND™ miceSaroglitazar4 mg/kg/daySignificantly decreased
Fasting Insulin DIAMOND™ miceSaroglitazar4 mg/kg/daySignificantly lowered

Experimental Protocols

The following protocols provide detailed methodologies for inducing NASH in animal models and assessing the efficacy of this compound.

experimental_workflow cluster_analysis Downstream Analysis start Start: Animal Acclimatization (e.g., C57BL/6J mice, 1 week) diet Protocol 1: NASH Induction (e.g., High-Fat Diet for 8-24 weeks) start->diet grouping Randomization into Groups (Vehicle, this compound, Positive Control) diet->grouping treatment Protocol 2: Drug Administration (e.g., Daily Oral Gavage for 4-12 weeks) grouping->treatment endpoint Endpoint Analysis (Necropsy, Sample Collection) treatment->endpoint histology Protocol 3: Histopathology (H&E, Masson's Trichrome, NAS Scoring) endpoint->histology Liver Tissue biochem Protocol 4: Serum Biochemistry (ALT, AST, Lipids) endpoint->biochem Blood/Serum gene Protocol 5: Gene Expression (RT-qPCR for inflammatory/fibrotic markers) endpoint->gene Liver Tissue end End: Data Interpretation histology->end biochem->end gene->end

Experimental workflow for evaluating this compound in a NASH model.
Protocol 1: Induction of NASH in a Rodent Model

This protocol describes a common dietary method for inducing NASH, which mimics the metabolic characteristics of the human disease.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • High-Fat Diet (HFD): Typically 45% to 60% kcal from fat, often supplemented with cholesterol (e.g., 1.25%) and fructose in drinking water (e.g., 23.1 g/L).

  • Standard chow diet for control group.

  • Animal housing and caging compliant with institutional guidelines.

Procedure:

  • Acclimatize mice for at least one week under standard conditions with free access to standard chow and water.

  • Randomly assign mice to a control group (standard diet) or a NASH induction group (HFD).

  • Provide the respective diets and drinking water ad libitum.

  • Monitor body weight and food/water consumption weekly.

  • Continue the diet for a period of 8 to 34 weeks, depending on the desired severity of the NASH phenotype. Steatohepatitis with fibrosis is often observed after 16-24 weeks.

Protocol 2: this compound Administration

Materials:

  • This compound powder.

  • Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose in sterile water).

  • Oral gavage needles (20-22 gauge, ball-tipped).

  • Syringes.

Procedure:

  • After the NASH induction period, divide the HFD-fed animals into treatment groups:

    • Vehicle Control (HFD + Vehicle).

    • This compound (HFD + this compound).

    • (Optional) Positive Control (e.g., HFD + Pioglitazone).

  • Prepare a fresh suspension of this compound in the vehicle daily. A typical dose for preclinical mouse models is 3-4 mg/kg body weight.

  • Administer the assigned treatment to each mouse once daily via oral gavage. The volume is typically 5-10 mL/kg.

  • Continue treatment for the designated study period (e.g., 4-12 weeks).

Protocol 3: Liver Histopathology Assessment

Liver biopsy remains the gold standard for diagnosing and staging NASH.

Materials:

  • 10% neutral buffered formalin.

  • Paraffin wax.

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) staining reagents.

  • Masson's Trichrome or Sirius Red staining reagents for fibrosis.

  • Microscope.

Procedure:

  • At the study endpoint, euthanize animals and immediately excise the liver.

  • Fix a section of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain one set of slides with H&E to assess steatosis, inflammation, and hepatocyte ballooning.

  • Stain a second set of slides with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).

  • Score the slides for disease activity using the NAFLD Activity Score (NAS), which is the unweighted sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). Fibrosis is staged separately (F0-F4).

Protocol 4: Biochemical Analysis of Serum Markers

Materials:

  • Blood collection tubes (e.g., with EDTA or serum separator).

  • Centrifuge.

  • Commercial assay kits for ALT, AST, total cholesterol, and triglycerides.

  • Plate reader or automated biochemical analyzer.

Procedure:

  • At the study endpoint, collect blood via a terminal procedure such as cardiac puncture.

  • For serum, allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (serum) and store at -80°C until analysis.

  • Measure the levels of ALT, AST, total cholesterol, and triglycerides using commercially available colorimetric assay kits according to the manufacturer's instructions.

Protocol 5: Hepatic Gene Expression Analysis

Analysis of gene expression provides insight into the molecular pathways affected by this compound.

Materials:

  • RNA stabilization solution (e.g., RNAlater) or liquid nitrogen.

  • RNA extraction kit.

  • Reverse transcription kit for cDNA synthesis.

  • qPCR primers for target genes (e.g., Tnf-α, Il-6, Tgf-β1, Col1a1) and a housekeeping gene (e.g., Gapdh).

  • qPCR master mix (e.g., SYBR Green).

  • Real-time PCR system.

Procedure:

  • Immediately after liver excision, place a small piece of liver tissue (approx. 30-50 mg) into an RNA stabilization solution or flash-freeze in liquid nitrogen. Store at -80°C.

  • Extract total RNA from the liver tissue using a commercial kit. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control group.

sodelglitazar_logic cluster_cause Pathophysiology of NASH cluster_intervention This compound Intervention cluster_result Therapeutic Resolution lipotoxicity Lipotoxicity & Insulin Resistance inflammation Inflammation & Oxidative Stress lipotoxicity->inflammation fibrogenesis Hepatic Stellate Cell Activation inflammation->fibrogenesis This compound This compound (Dual PPARα/γ Agonist) ppara_action PPARα Action: ↑ Lipid Oxidation This compound->ppara_action pparg_action PPARγ Action: ↑ Insulin Sensitivity ↓ Inflammation This compound->pparg_action steatosis_res Steatosis Resolution ppara_action->steatosis_res pparg_action->steatosis_res inflammation_res Inflammation Resolution pparg_action->inflammation_res steatosis_res->lipotoxicity Reverses inflammation_res->inflammation Reverses fibrosis_res Fibrosis Improvement inflammation_res->fibrosis_res fibrosis_res->fibrogenesis Reverses

Logical relationship of this compound's actions on NASH pathology.

References

Application Notes and Protocols for Biomarker Analysis in Sodelglitazar Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of biomarker analysis in clinical and preclinical studies of Sodelglitazar (Saroglitazar). This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1] This dual action allows it to modulate both lipid and glucose metabolism, making it a subject of interest for treating conditions like diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[2][3][4][5]

Executive Summary

This compound treatment has been shown to significantly impact a range of biomarkers associated with lipid metabolism, glucose control, and inflammation. These notes provide detailed summaries of the quantitative changes observed in key biomarkers, standardized protocols for their measurement, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Biomarker Data

The following tables summarize the quantitative changes in key biomarkers observed in this compound (Saroglitazar) treatment studies.

Lipid Metabolism Biomarkers
BiomarkerTreatment GroupBaseline (Mean ± SD)End of Treatment (Mean ± SD)Percent ChangeStudyCitation
Triglycerides (mg/dL) Saroglitazar 4 mg256.4 ± 68.11141.0 ± 68.11-45.0%PRESS V
Pioglitazone 45 mg214.8 ± 162.41181.5 ± 162.41-15.5%PRESS V
Saroglitazar 2 mg---45.5%PRESS VI
Saroglitazar 4 mg---46.7%PRESS VI
LDL-C (mg/dL) Saroglitazar 4 mg---5.0%PRESS V
Saroglitazar 4 mg---31.3% (placebo-corrected)PRESS VI
VLDL-C (mg/dL) Saroglitazar 4 mg---45.5%PRESS V
Saroglitazar 4 mg---46.0%PRESS VI
Total Cholesterol (mg/dL) Saroglitazar 4 mg---7.7%PRESS V
Saroglitazar 4 mg---26.1%PRESS VI
HDL-C (mg/dL) Saroglitazar 2 mg--Significant IncreasePRESS VI
Saroglitazar 4 mg--Significant IncreasePRESS VI
Apolipoprotein B (ApoB) Saroglitazar 4 mg---10.9%PRESS V
Saroglitazar 4 mg---32.0%PRESS VI
Glucose Metabolism Biomarkers
BiomarkerTreatment GroupBaseline (Mean ± SD)End of Treatment (Mean ± SD)ChangeStudyCitation
Fasting Plasma Glucose (mg/dL) Saroglitazar 4 mg--Significant ReductionPRESS V & VI
HbA1c (%) Saroglitazar 4 mg--Significant ReductionPRESS V
Inflammatory and Other Biomarkers (Preclinical Data)
BiomarkerTreatment GroupChangeAnimal ModelCitation
Adiponectin Saroglitazar 4 mg/kg+62.1%Zucker fa/fa rats
Pioglitazone 10 mg/kg+24.1%Zucker fa/fa rats
Free Fatty Acids (FFA) Saroglitazar (dose-dependent)Reductiondb/db mice
Insulin Saroglitazar 1 mg/kg-91%db/db mice

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts as a dual agonist for PPARα and PPARγ, influencing gene transcription related to lipid and glucose metabolism.

Sodelglitazar_Mechanism cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglyceride Synthesis PPRE->Lipid_Metabolism Gene Transcription Glucose_Homeostasis Increased Insulin Sensitivity Increased Glucose Uptake PPRE->Glucose_Homeostasis Gene Transcription Inflammation Anti-inflammatory Effects PPRE->Inflammation Gene Transcription

This compound's dual activation of PPARα and PPARγ.
Clinical Trial Biomarker Analysis Workflow

The following diagram illustrates a typical workflow for biomarker analysis in a clinical trial setting.

Biomarker_Workflow cluster_enrollment Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_data Data Analysis Patient_Screening Patient Screening Randomization Randomization Patient_Screening->Randomization Dosing This compound or Placebo/Comparator Dosing Randomization->Dosing Baseline_Sample Baseline Sample (Week 0) Dosing->Baseline_Sample Followup_Samples Follow-up Samples (e.g., Week 12, 24) Baseline_Sample->Followup_Samples Sample_Processing Serum/Plasma Separation Followup_Samples->Sample_Processing Lipid_Panel Lipid Panel Analysis Sample_Processing->Lipid_Panel Glycemic_Markers Glycemic Marker Analysis Sample_Processing->Glycemic_Markers Inflammatory_Markers Inflammatory Marker Analysis Sample_Processing->Inflammatory_Markers Data_Analysis Statistical Analysis (Comparison to Baseline and Control) Lipid_Panel->Data_Analysis Glycemic_Markers->Data_Analysis Inflammatory_Markers->Data_Analysis

A generalized workflow for biomarker analysis in clinical trials.

Experimental Protocols

Disclaimer: The following protocols are representative standard methods for the analysis of the indicated biomarkers. The specific reagents and instrumentation used in the this compound clinical trials may have varied and were not always explicitly detailed in the publications.

Lipid Panel Analysis

3.1.1. Triglyceride Measurement (Enzymatic Colorimetric Method)

  • Principle: Triglycerides in the sample are hydrolyzed by lipoprotein lipase (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is oxidized by glycerol phosphate oxidase (GPO) to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase (POD) to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.

  • Protocol:

    • Sample Preparation: Serum or plasma samples are used. Samples should be collected after a 9-12 hour fast.

    • Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions (e.g., Randox TR213, Sigma-Aldrich TR0100). This typically involves reconstituting a lyophilized enzyme mixture with a buffer.

    • Assay Procedure: a. Pipette a small volume of sample (e.g., 2 µL) into a 96-well microplate. b. Add the working reagent (e.g., 200 µL) to each well. c. Incubate for a specified time and temperature (e.g., 5 minutes at 37°C). d. Measure the absorbance at the appropriate wavelength (e.g., 500-550 nm) using a microplate reader.

    • Calculation: Calculate the triglyceride concentration based on a standard curve prepared from calibrators of known concentrations.

3.1.2. HDL and LDL Cholesterol Measurement

  • Principle:

    • HDL-C (Direct Method): A specific detergent solubilizes HDL particles. The cholesterol released is then measured enzymatically as described for total cholesterol. Other lipoproteins are masked by other reagents.

    • LDL-C (Calculated): LDL-C is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This formula is valid for triglyceride levels <400 mg/dL.

  • Protocol (HDL-C Direct Method):

    • Sample Preparation: Use fasting serum or plasma.

    • Assay Procedure: Automated clinical chemistry analyzers are commonly used. The specific protocol will depend on the instrument and reagent kit (e.g., BIOLABO REF 95506). Generally, the sample is mixed with a reagent that selectively exposes HDL-C for enzymatic measurement.

    • Calculation: The instrument software calculates the HDL-C concentration based on the reaction kinetics and calibration.

Glycemic Marker Analysis

3.2.1. Hemoglobin A1c (HbA1c) Measurement (Immunoturbidimetric Assay)

  • Principle: This method involves an antigen-antibody reaction. Latex particles coated with an anti-HbA1c antibody agglutinate in the presence of HbA1c from the sample. The degree of turbidity caused by this agglutination is proportional to the HbA1c concentration and is measured photometrically.

  • Protocol:

    • Sample Preparation: Whole blood collected in an EDTA tube is used. A hemolysate is prepared by lysing the red blood cells.

    • Assay Procedure (Automated): a. The automated analyzer mixes the hemolysate with the latex reagent. b. After a short incubation, the change in absorbance is measured.

    • Calculation: The percentage of HbA1c is calculated by the analyzer based on a calibration curve.

Inflammatory Marker Analysis

3.3.1. High-Sensitivity C-Reactive Protein (hs-CRP) (ELISA)

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used. A monoclonal antibody specific for CRP is coated onto the wells of a microplate. CRP in the sample binds to this antibody. A second, enzyme-conjugated monoclonal antibody is added, which binds to the captured CRP. A substrate is then added, and the resulting color development is proportional to the amount of CRP.

  • Protocol (Representative):

    • Sample Preparation: Serum or plasma is used. Samples may need to be diluted (e.g., 1:1000) with the provided sample diluent.

    • Assay Procedure: a. Add standards, controls, and diluted samples to the coated microplate wells. b. Incubate (e.g., 30 minutes at room temperature). c. Wash the wells to remove unbound substances. d. Add the HRP-conjugated antibody and incubate (e.g., 30 minutes at room temperature). e. Wash the wells again. f. Add the TMB substrate and incubate in the dark (e.g., 15 minutes at room temperature). g. Add a stop solution to terminate the reaction. h. Measure the absorbance at 450 nm.

    • Calculation: Determine the hs-CRP concentration from a standard curve.

3.3.2. Adiponectin, Leptin, TNF-α, and IL-6 (ELISA)

  • Principle: Similar to the hs-CRP ELISA, these assays are typically sandwich ELISAs.

  • Protocol (General):

    • Sample Preparation: Use serum or plasma. Dilution requirements will vary depending on the analyte and the specific kit.

    • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit (e.g., R&D Systems, Abcam, BioVendor). The steps will generally involve incubation with a capture antibody, washing, incubation with a detection antibody, washing, incubation with an enzyme conjugate, washing, and finally, addition of a substrate and measurement of the resulting signal.

    • Calculation: Calculate the analyte concentration based on the standard curve provided with the kit.

3.3.3. Fibrinogen Activity (Clauss Method)

  • Principle: This is a clot-based assay that measures the time it takes for a plasma sample to clot after the addition of a high concentration of thrombin. The clotting time is inversely proportional to the fibrinogen concentration.

  • Protocol:

    • Sample Preparation: Use citrated plasma.

    • Assay Procedure: a. Dilute the plasma sample with buffer. b. Warm the diluted plasma to 37°C. c. Add a pre-warmed thrombin reagent and simultaneously start a timer. d. Stop the timer when a clot is formed.

    • Calculation: The fibrinogen concentration is determined by comparing the clotting time to a standard curve prepared from a plasma calibrator with a known fibrinogen concentration.

Conclusion

The biomarker data from this compound studies demonstrate its potent effects on improving lipid profiles and glycemic control, consistent with its dual PPARα/γ agonist mechanism. The provided protocols offer standardized methods for assessing these key biomarkers in future research and drug development efforts. Further investigation into a broader range of inflammatory and cardiovascular biomarkers will continue to elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Sodelglitazar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodelglitazar (Saroglitazar) is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with a predominant affinity for PPARα.[1][2] As a ligand-activated transcription factor, PPARs regulate the expression of a multitude of genes involved in crucial metabolic pathways.[1] Activation of PPARα primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is central to adipogenesis, insulin sensitization, and glucose homeostasis.[3][4] this compound's dual agonism allows it to concurrently modulate both lipid and glucose metabolism, making it a promising therapeutic agent for metabolic disorders such as dyslipidemia and type 2 diabetes.

These application notes provide a comprehensive overview of the analysis of gene expression changes in response to this compound treatment. Detailed protocols for key experimental techniques are provided, along with a summary of expected quantitative changes in gene expression and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Gene Expression Changes

Treatment with this compound leads to significant alterations in the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The following tables summarize quantitative data from preclinical studies.

Table 1: Fold Change in Gene Expression in Liver and Adipose Tissue of db/db Mice Treated with this compound (3 mg/kg for 12 days)

TissueGeneGene FunctionFold Change
Liver ACO (Acyl-CoA Oxidase)Peroxisomal fatty acid β-oxidation2.4 ↑
FATP (Fatty Acid Transport Protein)Fatty acid uptake6.8 ↑
CD36 (Fatty Acid Translocase)Fatty acid uptake1.7 ↑
LPL (Lipoprotein Lipase)Triglyceride hydrolysis2.9 ↑
ApoCIII (Apolipoprotein C-III)Inhibitor of lipoprotein lipase0.3 ↓ (70% downregulation)
White Adipose Tissue aP2 (Adipocyte fatty-acid-binding protein)Intracellular fatty acid transport3.5 ↑
FATP (Fatty Acid Transport Protein)Fatty acid uptake1.9 ↑
CD36 (Fatty Acid Translocase)Fatty acid uptake2.6 ↑
LPL (Lipoprotein Lipase)Triglyceride hydrolysis3.1 ↑
ACRP30 (Adiponectin)Insulin-sensitizing adipokine1.5 ↑

Table 2: Regulation of Inflammatory and Fibrogenic Genes by this compound

ConditionGeneEffect of this compoundReference
Palmitic Acid-treated HepatocytesTNFα (Tumor Necrosis Factor-alpha)Reduction in expression
IL1β (Interleukin-1 beta)Reduction in expression
IL6 (Interleukin-6)Reduction in expression
Hepatic Stellate CellsMCP1 (Monocyte Chemoattractant Protein-1)Reduction in expression
TGFβ (Transforming Growth Factor-beta)Reduction in expression
COL1A1 (Collagen Type I Alpha 1 Chain)Reduction in expression
αSMA (alpha-Smooth Muscle Actin)Reduction in expression
Diet-Induced Animal Model of NASHNrf2 (Nuclear factor erythroid 2-related factor 2)Upregulation of gene expression
TNF-αReduction in expression
IL-1βReduction in expression

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by binding to and activating PPARα and PPARγ. This activation leads to the heterodimerization of the PPAR with the Retinoid X Receptor (RXR). The resulting complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Sodelglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

This compound dual PPARα/γ activation pathway.
Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing gene expression changes in response to this compound involves several key steps, from experimental treatment to data analysis.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Treatment Cell/Animal Treatment (this compound vs. Vehicle) SampleCollection Sample Collection (e.g., Liver, Adipose Tissue) Treatment->SampleCollection RNA_Extraction Total RNA Extraction SampleCollection->RNA_Extraction RNA_QC RNA Quality Control (e.g., RIN score) RNA_Extraction->RNA_QC LibraryPrep Library Preparation (for RNA-Seq) RNA_QC->LibraryPrep cDNA_synthesis cDNA Synthesis (for qPCR) RNA_QC->cDNA_synthesis Sequencing Next-Generation Sequencing (NGS) LibraryPrep->Sequencing DataQC Sequencing Data QC Sequencing->DataQC qPCR Quantitative PCR (qPCR) cDNA_synthesis->qPCR DiffExp Differential Expression Analysis qPCR->DiffExp Alignment Read Alignment DataQC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Quantification->DiffExp Interpretation Biological Interpretation (Pathway Analysis) DiffExp->Interpretation

References

Histological Staining Techniques for Sodelglitazar-Treated Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodelglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), positioning it as a significant therapeutic candidate for metabolic disorders such as dyslipidemia and type 2 diabetes. Its mechanism of action involves the regulation of gene expression related to lipid and glucose metabolism, as well as inflammation. Histological analysis of tissues from subjects treated with this compound is crucial for understanding its efficacy and safety profile, particularly its effects on target organs like the liver and adipose tissue.

These application notes provide detailed protocols for key histological staining techniques to assess the morphological changes in tissues following this compound treatment. While specific data for this compound is emerging, the methodologies and expected outcomes are based on extensive research on closely related dual PPARα/γ agonists, such as Saroglitazar, which shares a similar mechanism of action.

Key Histological Staining Techniques

The following staining methods are essential for evaluating the therapeutic effects of this compound on tissue morphology, particularly in preclinical models of metabolic diseases.

  • Hematoxylin and Eosin (H&E) Staining: A fundamental staining method for visualizing general tissue architecture, cellular morphology, inflammation, and hepatocellular ballooning.

  • Picrosirius Red Staining: A specific stain for collagen fibers, used to assess the extent of fibrosis.

  • Immunohistochemistry (IHC) for PPARα and PPARγ: To detect the expression and localization of the drug's target receptors within the tissue.

Data Presentation

The following tables summarize quantitative data from preclinical studies on a similar dual PPARα/γ agonist, Saroglitazar, and represent the expected outcomes for this compound treatment in relevant animal models.

Table 1: Effects of this compound (surrogated by Saroglitazar) on Liver Histology in a Diet-Induced Obesity Model

ParameterVehicle ControlThis compound (low dose)This compound (high dose)
NAFLD Activity Score (NAS)
Steatosis (Grade 0-3)2.8 ± 0.41.2 ± 0.30.8 ± 0.2**
Lobular Inflammation (Grade 0-3)2.5 ± 0.51.5 ± 0.41.0 ± 0.3
Hepatocyte Ballooning (Grade 0-2)1.6 ± 0.30.8 ± 0.2*0.4 ± 0.1
Fibrosis Stage (0-4) 2.2 ± 0.61.1 ± 0.4*0.7 ± 0.3**

*p < 0.05, **p < 0.01 compared to vehicle control. Data is presented as mean ± standard deviation and is representative of findings for similar PPARα/γ agonists.

Table 2: Effects of this compound (surrogated by Saroglitazar) on Adipose Tissue Histology in a Diet-Induced Obesity Model

ParameterVehicle ControlThis compound-Treated
Adipocyte Hypertrophy PresentReduced[1][2][3]
Macrophage Infiltration IncreasedDecreased
Collagen Deposition (Fibrosis) IncreasedDecreased[1][2]

Signaling Pathway

This compound activates both PPARα and PPARγ, which then form heterodimers with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Sodelglitazar_Signaling_Pathway cluster_cell Target Cell (Hepatocyte, Adipocyte) cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPRE PPRE PPARa->PPRE PPARg->PPRE RXR RXR RXR->PPRE TargetGenes Target Genes PPRE->TargetGenes regulates transcription LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis TargetGenes->LipidMetabolism GlucoseHomeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake TargetGenes->GlucoseHomeostasis Inflammation ↓ Inflammatory Cytokines TargetGenes->Inflammation

This compound's dual PPARα/γ activation pathway.

Experimental Protocols

Hematoxylin and Eosin (H&E) Staining Protocol for Liver and Adipose Tissue

This protocol outlines the standard procedure for H&E staining of formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Harris's Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or 0.2% ammonia water)

  • Eosin Y solution (0.5-1.0% in 95% ethanol)

  • Mounting medium

Workflow:

HE_Staining_Workflow start Start: FFPE Tissue Section deparaffinize Deparaffinization (Xylene, 2x 5 min) start->deparaffinize rehydrate Rehydration (Graded Ethanol to Water) deparaffinize->rehydrate hematoxylin Hematoxylin Staining (5-10 min) rehydrate->hematoxylin rinse1 Rinse (Running Tap Water) hematoxylin->rinse1 differentiate Differentiation (Acid Alcohol, 1-5 dips) rinse1->differentiate bluing Bluing (Scott's Tap Water, 1-2 min) differentiate->bluing rinse2 Rinse (Running Tap Water) bluing->rinse2 eosin Eosin Staining (1-3 min) rinse2->eosin dehydrate Dehydration (Graded Ethanol) eosin->dehydrate clear Clearing (Xylene, 2x 2 min) dehydrate->clear mount Mount Coverslip clear->mount end Microscopic Examination mount->end

H&E staining experimental workflow.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse in running tap water for 5 minutes.

  • Hematoxylin Staining:

    • Immerse in Harris's hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

  • Differentiation and Bluing:

    • Dip slides briefly (1-5 times) in acid alcohol to remove excess stain.

    • Rinse immediately in running tap water.

    • Immerse in Scott's tap water substitute for 1-2 minutes until sections turn blue.

    • Rinse in running tap water.

  • Eosin Staining:

    • Immerse in eosin solution for 1-3 minutes.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% ethanol (2 changes) and 100% ethanol (2 changes).

    • Clear in two changes of xylene for 2 minutes each.

    • Apply a drop of mounting medium and coverslip.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm and Extracellular Matrix: Shades of Pink/Red

Picrosirius Red Staining Protocol for Liver Fibrosis

This protocol is for the specific visualization of collagen fibers in FFPE liver sections.

Materials:

  • FFPE liver sections on slides

  • Xylene and graded ethanols

  • Deionized water

  • Weigert's Hematoxylin (optional, for nuclear counterstaining)

  • Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.5% Acetic acid solution

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • (Optional) Nuclear Counterstaining:

    • Stain with Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 5-10 minutes.

  • Picrosirius Red Staining:

    • Immerse slides in Picrosirius Red solution for 60 minutes at room temperature.

  • Washing and Dehydration:

    • Rinse slides in two changes of 0.5% acetic acid solution.

    • Dehydrate rapidly in three changes of 100% ethanol.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting: Apply mounting medium and coverslip.

Expected Results:

  • Collagen fibers: Red

  • Cytoplasm: Yellow

  • Nuclei (if counterstained): Black/Blue

Immunohistochemistry (IHC) Protocol for PPARγ in Adipose Tissue

This protocol provides a general guideline for the detection of PPARγ in FFPE adipose tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

  • FFPE adipose tissue sections on slides

  • Xylene and graded ethanols

  • Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., Normal Goat Serum)

  • Primary antibody (anti-PPARγ)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Workflow:

IHC_Workflow start Start: FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval (Heat-Induced) deparaffinize->retrieval quenching Peroxidase Quenching (H2O2) retrieval->quenching blocking Blocking (Normal Serum) quenching->blocking primary_ab Primary Antibody Incubation (e.g., anti-PPARγ, 4°C overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab abc ABC Reagent Incubation secondary_ab->abc detection Detection (DAB Substrate) abc->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration, Clearing & Mounting counterstain->dehydrate end Microscopic Examination dehydrate->end

Immunohistochemistry experimental workflow.

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval:

    • Perform deparaffinization and rehydration as previously described.

    • Perform heat-induced antigen retrieval in sodium citrate buffer.

  • Quenching and Blocking:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with normal serum.

  • Antibody Incubation:

    • Incubate with the primary anti-PPARγ antibody overnight at 4°C.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the ABC reagent.

  • Detection and Counterstaining:

    • Apply DAB substrate and monitor for color development.

    • Counterstain with hematoxylin.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate, clear, and mount as previously described.

Expected Results:

  • PPARγ Positive Staining: Brown precipitate in the nuclei and/or cytoplasm of adipocytes.

  • Nuclei (counterstained): Blue

References

Application Notes and Protocols for Measuring Insulin Resistance in Sodelglitazar Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring insulin resistance in preclinical and clinical studies of Sodelglitazar (Saroglitazar), a dual peroxisome proliferator-activated receptor (PPAR) agonist. The protocols outlined below are designed to assess the insulin-sensitizing effects of this compound in various experimental models.

Introduction to this compound and Insulin Resistance

This compound is a dual agonist of PPAR-α and PPAR-γ, nuclear receptors that are critical in regulating lipid and glucose metabolism.[1] Its mechanism of action involves activating PPAR-α, which primarily stimulates fatty acid oxidation in the liver, and activating PPAR-γ, which enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[1][2] This dual action makes this compound a promising therapeutic agent for conditions characterized by insulin resistance, such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[1][3]

Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin. This leads to reduced glucose uptake and utilization, resulting in hyperglycemia. Measuring the extent of insulin resistance and its amelioration by therapeutic agents like this compound is crucial for drug development. This document provides detailed protocols for key in vivo and in vitro experiments to quantify insulin sensitivity.

Key In Vivo Models for Studying Insulin Resistance

A variety of animal models are utilized to study insulin resistance and the effects of this compound. These models can be broadly categorized as genetic, diet-induced, or chemically-induced.

Model Type Key Characteristics Relevant Citations
db/db Mice GeneticLeptin receptor deficiency, leading to obesity, hyperglycemia, and severe insulin resistance.
Zucker fa/fa Rats GeneticLeptin receptor mutation, resulting in obesity, hyperlipidemia, and insulin resistance.
New Zealand Obese (NZO) Mice GeneticPolygenic model of obesity, hyperphagia, hyperglycemia, and insulin resistance.
Diet-Induced Obesity (DIO) Models (e.g., high-fat diet-fed mice/rats) Diet-InducedDevelop obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet.
Goldthioglucose (GTG)-induced Obese Mice Chemically-InducedDevelop obesity, hyperinsulinemia, and insulin resistance following GTG administration.

In Vivo Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing in vivo insulin sensitivity. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, glucose is infused at a variable rate to clamp the blood glucose at a normal level. The glucose infusion rate (GIR) during the steady-state period is a direct measure of insulin sensitivity.

Protocol:

  • Animal Preparation:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the experiment to allow for recovery.

    • Fast the animals overnight (typically 6-8 hours) before the clamp procedure.

  • Procedure:

    • On the day of the experiment, connect the conscious, unrestrained animal to the infusion lines.

    • Basal Period (t = -90 to 0 min):

      • Collect a basal blood sample to measure baseline glucose and insulin levels.

    • Clamp Period (t = 0 to 120 min):

      • Start a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

      • Begin a variable infusion of 20% glucose solution.

      • Monitor blood glucose every 5-10 minutes from the arterial catheter.

      • Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., 100-120 mg/dL).

    • Steady State (t = 80 to 120 min):

      • Once a stable glucose level is achieved with a constant GIR for at least 30 minutes, the animal is considered to be in a steady state.

      • Collect blood samples during the steady-state period to measure plasma insulin and glucose concentrations.

  • Data Analysis:

    • Calculate the average GIR during the last 40 minutes of the clamp.

    • The insulin sensitivity index (SIclamp) can be calculated as: SIclamp = M / (G × ΔI) where M is the glucose disposal rate, G is the steady-state blood glucose concentration, and ΔI is the difference between steady-state and fasting insulin concentrations.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load from the bloodstream.

Protocol:

  • Animal Preparation: Fast animals overnight (6-8 hours).

  • Procedure:

    • Collect a baseline blood sample (t=0 min) from the tail vein.

    • Administer a glucose solution orally (e.g., 2 g/kg body weight).

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time.

    • Calculate the area under the curve (AUC) for glucose. A lower AUC indicates better glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT measures the response to an injection of insulin, reflecting peripheral glucose uptake.

Protocol:

  • Animal Preparation: Fast animals for a short period (e.g., 4-6 hours).

  • Procedure:

    • Collect a baseline blood sample (t=0 min).

    • Administer human insulin intraperitoneally (e.g., 0.75 U/kg body weight).

    • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

    • Measure blood glucose levels.

  • Data Analysis:

    • Plot the percentage decrease in blood glucose from baseline over time. A greater and more sustained decrease indicates higher insulin sensitivity.

Quantitative Data from this compound In Vivo Studies

Study Model Treatment Group Parameter Result Citation
db/db Mice This compound (1 mg/kg)Serum Insulin91% reduction vs. control
db/db Mice This compound (1 mg/kg)AUCglucose (OGTT)59% reduction vs. control
Zucker fa/fa Rats This compound (3 mg/kg)Serum Triglycerides81.7% reduction vs. control
Zucker fa/fa Rats This compound (3 mg/kg)Serum Insulin84.8% reduction vs. control
Zucker fa/fa Rats This compound (3 mg/kg)AUCglucose (OGTT)51.5% improvement vs. control
Zucker fa/fa Rats This compound (4 mg/kg)Serum Adiponectin62.1% increase
DIAMOND Mice (NASH model) This compoundHOMA-IRSignificant decrease
Human (T2DM with hypertriglyceridemia) This compound (4 mg)HbA1c-1.34% change from baseline
Human (T2DM with hypertriglyceridemia) This compound (4 mg)TriglyceridesSignificant reduction (p=0.001)
Human (NAFLD/NASH) This compound (4 mg)HOMA-IR-6.3 change from baseline
Human (NAFLD/NASH) This compound (4 mg)Adiponectin1.3 µg/mL increase from baseline

In Vitro Experimental Protocols

PPAR Transactivation Assay

This assay measures the ability of this compound to activate PPARα and PPARγ.

Principle: Cells (e.g., HepG2) are co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of the PPAR by this compound leads to the expression of luciferase, which can be quantified.

Protocol:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in appropriate media.

    • Co-transfect cells with the PPAR expression plasmid (hPPARα or hPPARγ) and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the transfected cells with varying concentrations of this compound or a known PPAR agonist (e.g., WY 14,643 for PPARα, rosiglitazone for PPARγ) for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase).

    • Plot the dose-response curve and calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Glucose Uptake Assay

This assay measures the direct effect of this compound on glucose transport into cells, such as 3T3-L1 adipocytes or primary muscle cells.

Protocol:

  • Cell Culture and Differentiation:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Treatment:

    • Treat the mature adipocytes with this compound for a specified period (e.g., 24-48 hours).

  • Glucose Uptake Measurement:

    • Wash the cells and incubate them in a glucose-free medium.

    • Stimulate the cells with insulin.

    • Add a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) for a short period (e.g., 5-10 minutes).

    • Wash the cells to remove extracellular radiolabeled glucose.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the glucose uptake in this compound-treated cells to untreated and insulin-stimulated controls.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment animal_model Select Animal Model (e.g., db/db mice, Zucker rats) sodelglitazar_admin This compound Administration animal_model->sodelglitazar_admin ogtt Oral Glucose Tolerance Test (OGTT) sodelglitazar_admin->ogtt itt Insulin Tolerance Test (ITT) sodelglitazar_admin->itt clamp Hyperinsulinemic-Euglycemic Clamp sodelglitazar_admin->clamp data_analysis_invivo Data Analysis (AUC, GIR, HOMA-IR) ogtt->data_analysis_invivo itt->data_analysis_invivo clamp->data_analysis_invivo cell_culture Cell Culture (e.g., HepG2, 3T3-L1) sodelglitazar_treatment This compound Treatment cell_culture->sodelglitazar_treatment transactivation PPAR Transactivation Assay sodelglitazar_treatment->transactivation glucose_uptake Glucose Uptake Assay sodelglitazar_treatment->glucose_uptake data_analysis_invitro Data Analysis (EC50, Glucose Transport) transactivation->data_analysis_invitro glucose_uptake->data_analysis_invitro

Caption: Workflow for in vivo and in vitro assessment of this compound's effect on insulin resistance.

insulin_signaling_pathway cluster_this compound This compound Action cluster_cellular_effects Cellular Effects cluster_metabolic_outcomes Metabolic Outcomes This compound This compound ppara PPARα This compound->ppara Agonist pparg PPARγ This compound->pparg Agonist insulin_receptor Insulin Receptor pparg->insulin_receptor Enhances Sensitivity irs IRS Proteins insulin_receptor->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake improved_insulin_sensitivity Improved Insulin Sensitivity glucose_uptake->improved_insulin_sensitivity reduced_blood_glucose Reduced Blood Glucose improved_insulin_sensitivity->reduced_blood_glucose

Caption: this compound's mechanism of action on the insulin signaling pathway.

logical_relationship This compound This compound (Dual PPARα/γ Agonist) ppar_activation PPARα and PPARγ Activation This compound->ppar_activation gene_transcription Altered Gene Transcription (Lipid & Glucose Metabolism) ppar_activation->gene_transcription improved_sensitivity Improved Insulin Sensitivity gene_transcription->improved_sensitivity reduced_lipotoxicity Reduced Lipotoxicity gene_transcription->reduced_lipotoxicity ogtt_itt_improvement Improved OGTT & ITT Results improved_sensitivity->ogtt_itt_improvement increased_gir Increased GIR in Euglycemic Clamp improved_sensitivity->increased_gir reduced_homa_ir Reduced HOMA-IR improved_sensitivity->reduced_homa_ir reduced_lipotoxicity->improved_sensitivity

Caption: Logical relationship of this compound's action and experimental outcomes in insulin resistance.

References

Troubleshooting & Optimization

Overcoming poor solubility of Sodelglitazar in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Sodelglitazar.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an investigational drug that acts as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist.[1][2][3] Like many drugs in the "glitazar" class, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions.[4] This low solubility can be a significant hurdle in preclinical and clinical development, affecting everything from in vitro assays to oral bioavailability.[5]

Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?

There are several established techniques to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common approaches include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.

  • Chemical Modifications: These strategies involve altering the chemical environment of the drug. This includes pH adjustment, use of buffers, complexation with agents like cyclodextrins, and the formation of salts or co-crystals.

  • Formulation-Based Approaches: Utilizing formulation excipients such as co-solvents, surfactants, and lipids to create systems like self-emulsifying drug delivery systems (SEDDS) can also significantly improve solubility.

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

Yes, inconsistent results are a common consequence of poor drug solubility. If this compound precipitates in your cell culture media, the actual concentration of the dissolved, active drug will be lower and more variable than intended. This can lead to a lack of dose-response relationship and poor reproducibility of your experimental data. It is crucial to ensure the drug remains fully dissolved at the tested concentrations.

Q4: Are there any specific safety considerations when using solubility-enhancing excipients?

Absolutely. While excipients can be highly effective, they are not inert. It is essential to consider the potential cytotoxicity of surfactants and co-solvents in cell-based assays and their potential toxicity in in vivo studies. Always consult the manufacturer's safety data sheets and relevant literature for the specific excipients you are using. It is also important to run appropriate vehicle controls in all experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Visible precipitate in my stock solution or aqueous buffer. The concentration of this compound exceeds its solubility limit in the chosen solvent.1. Lower the concentration: Prepare a more dilute stock solution. 2. Use a co-solvent: Prepare the stock solution in a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) 400 before further dilution in your aqueous medium. 3. Gentle heating and sonication: These can help dissolve the compound, but be cautious of potential degradation with heat-sensitive compounds.
Low or no biological activity observed in my assay. The drug may have precipitated out of the assay medium, leading to a much lower effective concentration.1. Visually inspect for precipitation: Check your assay plates or tubes for any signs of solid drug particles. 2. Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in the assay buffer can help maintain solubility. 3. Consider a cyclodextrin complex: Encapsulating this compound in a cyclodextrin molecule can significantly enhance its aqueous solubility.
High variability between experimental replicates. Inconsistent dissolution or precipitation of this compound across different samples.1. Standardize your preparation method: Ensure consistent vortexing time, temperature, and dilution steps for all samples. 2. Filter your final solution: After diluting your stock solution into the aqueous buffer, filter it through a 0.22 µm syringe filter to remove any undissolved particles. 3. Prepare fresh dilutions: Avoid using old dilutions where the drug may have started to precipitate over time.
Difficulty in preparing a formulation for in vivo oral administration. Poor aqueous solubility leads to low and erratic absorption from the gastrointestinal tract.1. Particle size reduction: Micronization or nanosuspension can increase the surface area for dissolution. 2. Develop a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form. 3. Solid dispersion: Dispersing this compound in a hydrophilic polymer can enhance its dissolution rate.

Quantitative Data on Solubility Enhancement Strategies

Since specific solubility data for this compound is not publicly available, the following table provides an illustrative example of how different solubility enhancement techniques might improve the aqueous solubility of a poorly soluble compound. The baseline solubility is assumed to be 1 µg/mL.

Method Excipient/Technology Fold Increase in Apparent Solubility (Hypothetical) Considerations
Co-solvency 20% PEG 400 in water10 - 50Potential for in vivo precipitation upon dilution.
Surfactant Micellization 1% Tween® 8020 - 100Potential for cell toxicity at higher concentrations.
Complexation 10 mM HP-β-CD50 - 500Stoichiometry of the complex is important.
Nanosuspension Wet media millingN/A (increases dissolution rate)Requires specialized equipment.
Solid Dispersion 1:5 drug:PVP K30 ratio100 - 1000Physical stability of the amorphous form needs to be assessed.

Note: These values are for illustrative purposes only and the actual improvement will depend on the specific physicochemical properties of this compound and the experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the solubility by back-calculating from the dilution factor to determine the concentration in the original filtered supernatant.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

This protocol is for preparing a high-concentration stock solution for use in in vitro experiments.

  • Solvent Selection:

    • Choose a water-miscible organic solvent in which this compound is freely soluble, such as dimethyl sulfoxide (DMSO).

  • Weighing and Dissolution:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization:

    • Vortex the solution vigorously.

    • If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Storage:

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and degradation.

  • Use in Experiments:

    • When preparing working solutions, ensure that the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Visualizations

This compound Signaling Pathway

This compound is a dual PPARα and PPARγ agonist. Its mechanism of action is expected to be similar to other glitazars, such as Saroglitazar, which involves the activation of these nuclear receptors to regulate gene expression related to lipid and glucose metabolism.

sodelglitazar_pathway cluster_nucleus Nucleus sodel This compound in_cell sodel->in_cell cell_mem ppara PPARα nucleus_entry ppara->nucleus_entry pparg PPARγ pparg->nucleus_entry rxr RXR rxr->nucleus_entry ppre PPRE (Peroxisome Proliferator Response Element) after_ppre ppre->after_ppre l2 gene_exp Target Gene Expression lipid_met ↑ Fatty Acid Oxidation ↓ Triglycerides gene_exp->lipid_met glucose_met ↑ Insulin Sensitivity ↑ Glucose Uptake gene_exp->glucose_met in_cell->ppara in_cell->pparg l1 Cytoplasm nucleus_entry->ppre Heterodimerization and Binding after_ppre->gene_exp

References

Managing potential side effects of Sodelglitazar in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodelglitazar in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical studies with this compound.

Issue 1: Increased Liver Weight and Elevated Liver Enzymes in Rodents

Question: We observed a dose-dependent increase in liver-to-body weight ratio and elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rats treated with this compound. Is this indicative of hepatotoxicity?

Answer:

This is a known and well-documented effect of this compound and other PPARα agonists, and it is considered a rodent-specific pharmacological effect rather than direct hepatotoxicity.[1][2] The underlying mechanism is PPARα-mediated peroxisome proliferation, which leads to hepatocellular hypertrophy and a transient, mild to moderate elevation in liver enzymes.[1][2] This effect is generally not observed in non-rodent species, such as marmosets, and is not considered indicative of a risk of liver injury in humans.[3]

Troubleshooting and Monitoring Protocol:

  • Baseline Data Collection: Before initiating the study, it is crucial to obtain baseline measurements for liver weight (via palpation or imaging if possible, though typically done at necropsy), and serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

  • Dose-Response Evaluation: If unexpected levels of liver enzyme elevation are observed, it is important to have multiple dose groups to assess the dose-dependency of the effect.

  • Time-Course Monitoring: Blood samples for liver enzyme analysis should be collected at regular intervals (e.g., weekly or bi-weekly) throughout the study to monitor the onset, magnitude, and potential plateau of the enzyme elevation.

  • Histopathological Analysis: At the end of the study, a thorough histopathological examination of the liver is mandatory. This should include staining with hematoxylin and eosin (H&E) to assess for hepatocellular hypertrophy, single-cell necrosis, inflammation, and any other pathological changes.

  • Gene Expression Analysis (Optional): To confirm the mechanism of action, quantitative real-time PCR (qPCR) can be performed on liver tissue to measure the expression of PPARα target genes involved in fatty acid metabolism (e.g., Acox1).

Data Interpretation:

  • Expected Findings: A dose-dependent increase in liver weight and a mild to moderate (typically 2-3 fold) increase in ALT and AST with histological evidence of hepatocellular hypertrophy without significant inflammation or necrosis.

  • Atypical Findings Warranting Further Investigation:

    • A dramatic, multi-fold increase in liver enzymes (e.g., >10-fold).

    • Significant elevation of bilirubin.

    • Histopathological evidence of widespread necrosis, bridging fibrosis, or significant inflammation.

Issue 2: Unexpected Body Weight Changes

Question: We are observing changes in the body weight of our animals treated with this compound. Is this expected?

Answer:

The effect of this compound on body weight can vary depending on the animal model and its metabolic state.

  • In models of obesity and insulin resistance (e.g., high-fat diet-fed mice, Zucker fa/fa rats): this compound has been reported to reduce body weight gain or have a neutral effect on body weight.

  • In lean, healthy animals: this compound is not typically associated with the significant weight gain that is a common side effect of some other PPARγ agonists. However, a slight increase in fat mass has been noted in some studies, which is a known PPARγ-mediated effect.

Troubleshooting and Monitoring Protocol:

  • Accurate Body Weight Measurement: Record individual animal body weights at least twice weekly under the same conditions (e.g., time of day, before or after feeding).

  • Food and Water Intake: Monitor and record daily food and water consumption to correlate with body weight changes.

  • Body Composition Analysis (Optional): If feasible, use techniques like DEXA scans to differentiate between changes in fat mass and lean mass.

  • Clinical Observations: Regularly observe the animals for signs of edema or fluid retention, which are not typically associated with this compound but are known side effects of other PPAR agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with a predominant activity on PPARα.

  • PPARα activation: Primarily occurs in the liver and is responsible for increasing fatty acid oxidation and reducing triglyceride synthesis.

  • PPARγ activation: Occurs in adipose tissue and other tissues, leading to improved insulin sensitivity.

Q2: What are the expected effects of this compound on lipid and glucose metabolism in animal models?

A2: In various animal models, including db/db mice, Zucker fa/fa rats, and Syrian Golden hamsters, this compound has been shown to:

  • Significantly reduce serum triglycerides.

  • Lower free fatty acids.

  • Reduce blood glucose and serum insulin levels.

  • Improve glucose tolerance.

Q3: Is this compound associated with cardiovascular side effects in animal models?

A3: Preclinical safety pharmacology studies have indicated that this compound is safe for the cardiovascular system. In fact, in some models like the Zucker fa/fa rat, it has been shown to significantly decrease systolic blood pressure.

Q4: Are there any known effects of this compound on renal function in animal studies?

A4: In a rat model of diabetic nephropathy, this compound demonstrated a protective effect, as evidenced by a reduction in serum BUN and creatinine levels.

Q5: What is the risk of typical PPARγ-related side effects like fluid retention and bone fractures with this compound?

A5: this compound has a low risk of these side effects. Preclinical and clinical studies have shown that it is not associated with significant weight gain or edema. While specific preclinical studies on bone density are not extensively published, the overall safety profile suggests a lower risk compared to other dual PPAR agonists.

Q6: What is the reproductive and developmental toxicity profile of this compound in animal models?

A6: Reproductive toxicology studies in rats have shown no adverse effects on mating or fertility at doses significantly higher than the approved human dose. Embryo-fetal development studies in pregnant rats and rabbits did not show any significant maternal or fetal toxicity, and the compound was found to be non-teratogenic.

Q7: Has this compound shown any genotoxic or carcinogenic potential in preclinical studies?

A7: this compound was found to be non-mutagenic and non-genotoxic in a battery of genetic toxicology studies, including the Ames test and mouse micronucleus assay. A two-year carcinogenicity study in Wistar rats did not identify any potential carcinogenic concern for humans.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Efficacy Parameters in db/db Mice (12-day treatment)

Dose (mg/kg/day)Serum Glucose Reduction (%)Serum Triglyceride Reduction (%)Serum Free Fatty Acid Reduction (%)
0.0120.125.315.8
0.0335.238.129.4
0.148.745.642.1
0.359.350.255.3
1.064.654.960.1
3.064.654.960.1

Data synthesized from preclinical studies.

Table 2: Effects of this compound on Body Weight in Different Animal Models

Animal ModelConditionThis compound DoseObservation
Zucker fa/fa ratsObese, Insulin Resistant4 mg/kg/dayIncreased body weight by ~12%, but also a small increase in fat mass.
High-fat diet-induced obese miceObese, Insulin Resistant3 mg/kg/dayReduction in body weight gain compared to control.
Wistar ratsNASH model3 mg/kg/dayNormalized body weight compared to high-fat diet group.

Data synthesized from multiple preclinical studies.

Experimental Protocols

Protocol 1: General Administration and Monitoring of this compound in Rodent Models

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

  • Animal balance

2. Animal Preparation:

  • Acclimatize animals to housing conditions for at least one week prior to the experiment.

  • Ensure free access to standard chow and water, unless the study protocol specifies a special diet.

3. Formulation Preparation:

  • Prepare the vehicle solution.

  • Calculate the required amount of this compound based on the desired dosage and the total volume needed.

  • Suspend the powdered this compound in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension.

  • Prepare fresh daily unless stability data indicates otherwise.

4. Administration (Oral Gavage):

  • Weigh each animal to determine the precise volume of the drug formulation to be administered.

  • Gently restrain the animal.

  • Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the calculated volume of the drug suspension.

  • Carefully withdraw the gavage needle.

5. Post-Administration Monitoring:

  • Daily:

    • Clinical observations for any signs of distress, changes in behavior, posture, or grooming.

    • Record food and water intake.

  • Weekly/Bi-weekly:

    • Record individual body weights.

    • Collect blood samples (e.g., via tail vein) for biochemical analysis (liver enzymes, lipids, glucose).

  • End of Study:

    • Perform a complete necropsy.

    • Record organ weights, with special attention to the liver.

    • Collect tissues for histopathological analysis.

Mandatory Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds (High Affinity) PPARg PPARγ This compound->PPARg Binds (Moderate Affinity) Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (DNA Response Element) Heterodimer_a->PPRE Heterodimer_g->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation Triglyceride_Synthesis ↓ Triglyceride Synthesis Gene_Transcription->Triglyceride_Synthesis Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity

Caption: this compound's dual PPARα/γ signaling pathway.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_treatment Treatment Phase cluster_post_study Post-Study Phase Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Data Collection (Body Weight, Blood Sample) Acclimatization->Baseline Dosing Daily Oral Dosing (this compound or Vehicle) Baseline->Dosing Monitoring Regular Monitoring (Body Weight, Food Intake, Clinical Signs) Dosing->Monitoring Sampling Interim Blood Sampling (Biochemistry) Dosing->Sampling Necropsy Necropsy & Organ Weight (Especially Liver) Dosing->Necropsy End of Study Monitoring->Dosing Sampling->Dosing Histopathology Tissue Collection for Histopathology Necropsy->Histopathology

Caption: General experimental workflow for this compound studies in rodents.

Troubleshooting_Logic Start Observation: Increased Liver Weight / ALT in Rodents CheckDose Is the effect dose-dependent? Start->CheckDose CheckEnzymes Are ALT/AST levels mildly elevated (2-3x)? CheckDose->CheckEnzymes Yes Investigate Action: Investigate for Potential Hepatotoxicity CheckDose->Investigate No CheckHisto Histopathology shows hepatocellular hypertrophy? CheckEnzymes->CheckHisto Yes CheckEnzymes->Investigate No (e.g., >10x) ExpectedEffect Conclusion: Expected Rodent-Specific PPARα-mediated Effect CheckHisto->ExpectedEffect Yes CheckHisto->Investigate No (e.g., Necrosis)

Caption: Troubleshooting logic for elevated liver enzymes in rodents.

References

Navigating Sodelglitazar Dosage: A Technical Guide to Mitigating Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental dosage of Sodelglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, to achieve desired therapeutic effects while minimizing potential adverse events. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Its activation of PPARα primarily influences lipid metabolism, leading to a reduction in triglycerides, while the agonism of PPARγ enhances insulin sensitivity and improves glucose metabolism.[2] This dual action makes it a subject of interest for conditions like diabetic dyslipidemia.[3][4]

Q2: What are the expected therapeutic effects of this compound at optimal dosages?

A2: At appropriate dosages, this compound is expected to significantly reduce serum triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol.[3] Concurrently, it should improve glycemic control, as evidenced by reductions in fasting plasma glucose and HbA1c levels.

Q3: What are the most commonly observed adverse effects associated with PPAR agonists like this compound?

A3: Common adverse effects associated with the PPAR agonist class include weight gain, fluid retention, and potential for edema. While this compound is designed to have a more balanced profile, monitoring for these effects, as well as for any changes in liver enzymes or renal function, is crucial during experimental studies.

Troubleshooting Guide

Q4: My in vivo study shows suboptimal reduction in triglycerides despite administering what was thought to be an effective dose of this compound. What could be the issue?

A4: Several factors could contribute to this observation:

  • Dose-Response Relationship: The dose may still be on the lower end of the therapeutic window for the specific animal model being used. Preclinical studies with the similar compound saroglitazar have shown a clear dose-dependent reduction in triglycerides. Consider conducting a dose-ranging study to determine the optimal dose for your model.

  • Compound Stability and Formulation: Ensure the stability of your this compound formulation. Improper storage or formulation can lead to reduced potency.

  • Animal Model Characteristics: The metabolic state and genetic background of the animal model can significantly influence the response to PPAR agonists. Verify that the chosen model is appropriate for studying dyslipidemia and insulin resistance.

Q5: I am observing peripheral edema in my animal models treated with this compound. How can I mitigate this?

A5: Peripheral edema is a known class effect of PPARγ agonists.

  • Dosage Adjustment: This is often a dose-dependent effect. A reduction in the administered dose may alleviate the edema while maintaining a sufficient therapeutic effect on lipid and glucose metabolism.

  • Monitor Renal Function: Assess renal function parameters to rule out any underlying kidney-related issues that might be exacerbated by the treatment.

  • Consider a Different Agonist Profile: If edema persists even at lower effective doses, it may be inherent to the PPARγ activity in your specific model. Investigating compounds with a different PPARα/γ activity ratio could be a future direction.

Q6: My cell-based PPAR transactivation assay is showing high variability between wells. What are the common causes?

A6: High variability in cell-based assays can stem from several sources:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in reporter gene expression. Ensure a uniform cell suspension and careful pipetting.

  • Transfection Efficiency: If using a transient transfection method, variations in transfection efficiency are a common cause of variability. Optimize your transfection protocol and consider using a stable cell line for more consistent results.

  • Compound Solubility: Poor solubility of this compound in the assay medium can lead to inconsistent concentrations across wells. Ensure the compound is fully dissolved and consider using a suitable vehicle control.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.

Data Presentation

Table 1: Dose-Dependent Effects of Saroglitazar (a this compound analog) on Lipid Parameters in Clinical Trials
DosageParameterBaseline (Mean ± SD)Change from Baseline (Mean ± SD)% Change from BaselineReference
Saroglitazar 2 mg Triglycerides (mg/dL)Not Specified--45.5%
Non-HDL-C (mg/dL)Not Specified--29.2%
LDL-C (mg/dL)Not Specified--
Saroglitazar 4 mg Triglycerides (mg/dL)669.93 ± 81.22-401.21 ± 82.32-46.7%
Non-HDL-C (mg/dL)Not Specified--32.5%
LDL-C (mg/dL)167.68 ± 10.88-48.8 ± 12.16-12.0%
VLDL-C (mg/dL)Not Specified-23.9 ± 15.26-45.5%
Total Cholesterol (mg/dL)Not Specified-18.5 ± 40.60-7.7%
Table 2: Dose-Dependent Effects of Saroglitazar on Glycemic Control in Clinical Trials
DosageParameterBaseline (Mean ± SD)Change from Baseline (Mean ± SD)Reference
Saroglitazar 2 mg HbA1c (%)Not Specified-1.38 ± 1.99
Saroglitazar 4 mg HbA1c (%)8.02 ± 0.3-0.9 ± 0.2
Table 3: Common Adverse Events Observed with Saroglitazar in Clinical Trials
Adverse EventSaroglitazar 2 mgSaroglitazar 4 mgPioglitazone 45 mgPlaceboReference
GastritisReportedReportedNot SpecifiedNot Specified
Asthenia (Weakness)ReportedReportedNot SpecifiedNot Specified
Chest DiscomfortReportedReportedNot SpecifiedNot Specified
Peripheral EdemaReportedReportedReportedNot Specified
DizzinessReportedReportedNot SpecifiedNot Specified
Weight GainNo significant changeMean gain of 1.5 kgModest increaseMean gain of 0.3 kg

Experimental Protocols

PPAR Transactivation Assay

Objective: To quantify the activation of PPARα and PPARγ by this compound in a cell-based system.

Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HepG2 or HEK293) in appropriate growth medium.

  • Transfection: Co-transfect the cells with the following plasmids:

    • An expression vector for the ligand-binding domain (LBD) of human PPARα or PPARγ fused to a GAL4 DNA-binding domain (DBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound or a vehicle control.

  • Luciferase Assay: Following an incubation period (typically 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Hyperinsulinemic-Euglycemic Clamp

Objective: To assess the effect of this compound on whole-body insulin sensitivity in an in vivo model.

Methodology:

  • Animal Preparation: Acclimate the animal models (e.g., rats or mice) and surgically implant catheters for infusion and blood sampling. Allow for a recovery period.

  • Basal Period: After a fasting period, infuse a tracer (e.g., [3-³H]-glucose) at a constant rate to determine the basal glucose turnover.

  • Clamp Period:

    • Initiate a continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic state.

    • Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

    • Collect blood samples at regular intervals to monitor blood glucose and adjust the glucose infusion rate accordingly.

  • Data Collection: At steady state, the glucose infusion rate (GIR) is equal to the rate of whole-body glucose disposal, providing a measure of insulin sensitivity.

  • Analysis: Compare the GIR in animals treated with this compound to that of vehicle-treated controls to determine the effect of the compound on insulin sensitivity.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR_inactive PPAR/RXR Inactive Complex + Corepressors This compound->PPAR_RXR_inactive Enters Cell & Nucleus PPAR_RXR_active PPAR/RXR Active Complex + Coactivators PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding (this compound) PPRE PPRE (PPAR Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Regulation of Glucose and Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation Animal_Model Select Animal Model (e.g., db/db mice) Dose_Selection Define Dose Range (e.g., 1, 3, 10 mg/kg) Animal_Model->Dose_Selection Endpoints Determine Primary Endpoints (e.g., Triglycerides, Glucose) Dose_Selection->Endpoints Acclimation Animal Acclimation Dosing Daily Dosing (Vehicle and this compound) Acclimation->Dosing Monitoring Monitor for Adverse Effects (e.g., Weight, Edema) Dosing->Monitoring Blood_Collection Terminal Blood Collection Biomarker_Analysis Analyze Biomarkers (Lipids, Glucose, Liver Enzymes) Blood_Collection->Biomarker_Analysis Statistical_Analysis Statistical Analysis (Dose-Response) Biomarker_Analysis->Statistical_Analysis Efficacy_Assessment Assess Therapeutic Efficacy Safety_Profile Evaluate Safety Profile Efficacy_Assessment->Safety_Profile Optimal_Dose Determine Optimal Dose Safety_Profile->Optimal_Dose

Caption: In Vivo Dose Optimization Workflow.

References

Navigating Sodelglitazar (Saroglitazar) Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in cell culture experiments involving Sodelglitazar (Saroglitazar). Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant affinity for PPARα and a moderate affinity for PPARγ.[1] This dual agonism allows it to regulate both lipid and glucose metabolism.[2] Inconsistencies in in vitro experiments can arise from various factors, from procedural variations to unexpected biological responses. This center offers troubleshooting guidance and frequently asked questions to help you achieve more consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during this compound cell culture experiments in a question-and-answer format.

Issue 1: High Variability in Target Gene Expression

  • Question: We are seeing significant well-to-well and experiment-to-experiment variability in the expression of PPAR target genes (e.g., CPT1, FABP4) after this compound treatment. What could be the cause?

  • Answer: High variability is a common challenge in cell culture experiments. Several factors could be contributing to this issue:

    • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered gene expression profiles and responsiveness. It is crucial to use cells within a consistent and low passage range. Ensure cells are healthy and not overly confluent, as cellular stress can impact experimental outcomes.

    • Inconsistent Seeding Density: Uneven cell seeding can lead to differences in cell density at the time of treatment, affecting nutrient availability and cell-to-cell signaling, which in turn can alter gene expression.

    • Reagent Preparation and Storage: this compound, like many small molecules, is often dissolved in DMSO. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Always prepare fresh dilutions from a properly stored stock for each experiment.

    • Incomplete Dissolution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Precipitates can lead to inconsistent concentrations in the wells.

Issue 2: Inconsistent Dose-Response Curves

  • Question: Our dose-response curves for this compound are not consistent. Sometimes the curve is flat, and other times we see a biphasic or unusually steep response. Why is this happening?

  • Answer: The shape of a dose-response curve is critical for determining key parameters like EC50. Inconsistencies can point to several issues:

    • Cytotoxicity at High Concentrations: High concentrations of this compound or the vehicle (DMSO) may induce cytotoxicity, leading to a drop in signal at the higher end of the dose-response curve. It is essential to perform a cytotoxicity assay in parallel to your primary experiment to identify the non-toxic concentration range of the compound.

    • Off-Target Effects: At high concentrations, some compounds may exhibit off-target effects that can interfere with the primary signaling pathway being investigated.

    • Assay Window: The dynamic range of your assay may be too narrow. Ensure your positive and negative controls are well-separated and that the assay is sensitive enough to detect subtle changes in response.

    • Suboptimal Assay Conditions: Factors such as incubation time, serum concentration in the media, and the type of assay readout can all influence the dose-response relationship. These parameters should be optimized for your specific cell line and experimental setup.

Issue 3: Unexpected Cytotoxicity

  • Question: We are observing unexpected cell death in our cultures treated with this compound, even at concentrations that should be non-toxic based on the literature. What should we investigate?

  • Answer: Unexpected cytotoxicity can derail an experiment. Here are some potential causes:

    • Vehicle Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. It is crucial to keep the final vehicle concentration consistent across all wells and as low as possible (typically below 0.5%). Remember to include a vehicle-only control in your experiments.

    • Contamination: Mycoplasma or other microbial contamination can stress cells and make them more susceptible to chemical insults. Regularly test your cell cultures for contamination.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It's possible your cell line is more sensitive to this compound than those reported in the literature. A standard cytotoxicity assay like MTT or LDH release is recommended to determine the specific IC50 for your cell line.

    • Compound Degradation: A degraded compound might have toxic byproducts. Ensure your this compound is from a reputable source and stored correctly.

Issue 4: Low or No Activation of PPAR Reporter Gene

  • Question: We are not seeing any significant activation of our PPAR-responsive reporter gene after treating cells with this compound. What could be wrong?

  • Answer: A lack of reporter gene activation can be frustrating. Consider the following troubleshooting steps:

    • Agonist Insolubility or Degradation: As mentioned earlier, ensure your this compound is fully dissolved and has not degraded. Prepare fresh dilutions for each experiment.

    • Inappropriate Cell Line: The chosen cell line may not express sufficient levels of PPARα and/or PPARγ. Verify the expression of the target receptors in your cell line using techniques like qPCR or Western blotting.

    • Suboptimal Transfection Efficiency: If you are using a transient transfection system for your reporter plasmid, low transfection efficiency will result in a weak signal. Optimize your transfection protocol.

    • Assay Conditions: The kinetics of reporter gene activation can vary. Optimize the incubation time with this compound. Also, ensure the reporter assay itself is functioning correctly by using a known potent PPAR agonist as a positive control.

Quantitative Data Summary

The following tables summarize key quantitative data for Saroglitazar from preclinical studies. This data can serve as a reference for expected outcomes in your experiments.

Table 1: In Vitro Potency of Saroglitazar

ReceptorCell LineAssay TypeEC50Reference
Human PPARαHepG2Transactivation Assay0.65 pM[3]
Human PPARγHepG2Transactivation Assay3 nM[3]

Table 2: Effects of Saroglitazar on Lipid and Glucose Parameters in db/db Mice (12-day treatment)

ParameterDose (mg/kg)% Reduction (from control)ED50 (mg/kg)Reference
Serum Triglycerides1~70%0.05[3]
Serum Free Fatty Acids1~60%0.19
Serum Glucose1~40%0.19
Serum Insulin191%-

Key Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

1. Protocol for PPAR Transactivation Assay

This assay measures the ability of this compound to activate PPARα or PPARγ, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Culture and Transfection:

    • Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with a PPAR expression vector (either hPPARα or hPPARγ) and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of firefly luciferase. A control plasmid expressing Renilla luciferase should also be co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

2. Protocol for Target Gene Expression Analysis by qPCR

This protocol details how to measure changes in the mRNA levels of PPAR target genes following this compound treatment.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HepG2 for liver-related genes, or differentiated adipocytes for fat-related genes) in 6-well plates.

    • Once the cells reach 80-90% confluency, treat them with various concentrations of this compound or a vehicle control for a predetermined amount of time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercially available kit.

    • Assess the quality and quantity of the RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or a probe-based assay with primers specific for your target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Compare the expression levels in this compound-treated cells to the vehicle-treated control cells.

3. Protocol for Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway, Experimental Workflow, and Troubleshooting Logic

The following diagrams, created using the DOT language, visualize key aspects of working with this compound.

Sodelglitazar_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds Heterodimer_a PPARα/RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ/RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE Heterodimer_a->PPRE Binds to Heterodimer_g->PPRE Binds to TargetGenes_a Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes_a Regulates TargetGenes_g Target Genes (e.g., FABP4, LPL) PPRE->TargetGenes_g Regulates LipidMetabolism Increased Lipid Metabolism TargetGenes_a->LipidMetabolism GlucoseUptake Increased Glucose Uptake TargetGenes_g->GlucoseUptake

Caption: this compound signaling pathway.

Experimental_Workflow Start Start: Hypothesis CellCulture 1. Cell Culture (Choose appropriate cell line) Start->CellCulture Treatment 2. This compound Treatment (Dose-response) CellCulture->Treatment ParallelAssay 3a. Cytotoxicity Assay (MTT) Treatment->ParallelAssay PrimaryAssay 3b. Primary Assay (e.g., qPCR, Reporter Assay) Treatment->PrimaryAssay DataCollection 4. Data Collection ParallelAssay->DataCollection PrimaryAssay->DataCollection DataAnalysis 5. Data Analysis (EC50/IC50, Gene Expression Fold Change) DataCollection->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow.

Troubleshooting_Logic Problem Inconsistent Results CheckReagents Check Reagents (this compound, Media, etc.) Problem->CheckReagents CheckCells Check Cell Health (Passage #, Contamination) Problem->CheckCells CheckProtocol Review Protocol (Seeding Density, Incubation Time) Problem->CheckProtocol ReagentsOK Reagents OK? CheckReagents->ReagentsOK CellsOK Cells Healthy? CheckCells->CellsOK ProtocolOK Protocol Consistent? CheckProtocol->ProtocolOK ReagentsOK->CellsOK Yes NewReagents Prepare Fresh Reagents ReagentsOK->NewReagents No CellsOK->ProtocolOK Yes NewCells Thaw New Vial of Cells CellsOK->NewCells No OptimizeProtocol Optimize Protocol Parameters ProtocolOK->OptimizeProtocol No Resolved Problem Resolved ProtocolOK->Resolved Yes NewReagents->Resolved NewCells->Resolved OptimizeProtocol->Resolved

Caption: Troubleshooting decision tree.

References

Identifying confounding variables in Sodelglitazar clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodelglitazar. The focus is on identifying and managing potential confounding variables during clinical trials to ensure the integrity and accuracy of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are confounding variables in the context of this compound clinical trials?

A1: A confounding variable is an external factor that can distort the observed relationship between this compound treatment and the clinical outcomes of interest. To be a confounder, a variable must be associated with both the treatment (this compound exposure) and the outcome (e.g., changes in lipid levels, glycemic control, or liver enzymes) and not be on the causal pathway between them. For instance, if a lifestyle factor like diet is associated with both the likelihood of receiving this compound and the clinical outcome, it could be a confounding variable.[1]

Q2: Why is it critical to identify and control for confounding variables in this compound research?

Q3: What are some of the common potential confounding variables in this compound clinical trials?

A3: Based on the design of various this compound clinical trials for diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD), several key confounding variables can be identified. These are often addressed in the inclusion and exclusion criteria of the trial protocols.

CategoryPotential Confounding VariablesRationale
Baseline Patient Characteristics Age, gender, and ethnicityThese demographic factors can influence metabolism and disease progression.
Duration and severity of type 2 diabetesThe history of the disease can impact treatment response.
Baseline glycemic control (HbA1c, Fasting Plasma Glucose)Initial glucose levels are a strong predictor of glycemic outcomes.
Baseline lipid profile (Triglycerides, LDL-C, HDL-C, etc.)Pre-existing lipid levels will influence the magnitude of the treatment effect.
Body Mass Index (BMI) and body weightObesity is a key factor in both insulin resistance and dyslipidemia.
Kidney function (e.g., estimated glomerular filtration rate - eGFR)Renal function can affect drug metabolism and clearance.
Liver function (ALT, AST, bilirubin)Pre-existing liver conditions can confound the assessment of drug-related liver effects.[2][3]
History of cardiovascular diseasePatients with a history of cardiovascular events may respond differently to treatment.
Concomitant Medications StatinsCommonly used in the target patient population and affect lipid profiles.[4]
Antidiabetic medications (e.g., metformin, sulfonylureas, GLP-1 agonists, DPP-4 inhibitors)These drugs directly impact glycemic control.
Antihypertensive medicationsBlood pressure medications can have metabolic effects.
Steatogenic drugs (e.g., amiodarone, methotrexate)These can induce fatty liver, confounding NAFLD studies.
Lifestyle and Environmental Factors Diet and exerciseThese have a significant impact on both lipid and glucose metabolism.
Alcohol consumptionA key factor in liver health and a potential confounder in NAFLD trials.

Troubleshooting Guides

Problem: We are observing a significant difference in a baseline characteristic (e.g., baseline HbA1c) between our this compound and control groups, despite randomization. How should we handle this?

Solution:

  • Verify the Randomization Process: First, ensure that the randomization protocol was correctly implemented without any procedural errors. In smaller trials, some baseline imbalances can occur by chance.

  • Statistical Adjustment: If a baseline imbalance is confirmed, it is crucial to account for it in the statistical analysis to obtain an unbiased estimate of the treatment effect.

    • Recommended Action: Employ an Analysis of Covariance (ANCOVA) model. In this model, the final value of the outcome of interest (e.g., end-of-study HbA1c) is the dependent variable, the treatment group is the main independent variable, and the imbalanced baseline characteristic (e.g., baseline HbA1c) is included as a covariate.

Problem: We suspect that the use of concomitant medications (e.g., a new type of statin) is influencing the lipid-lowering effects we are seeing in our this compound trial.

Solution:

  • Data Collection: Ensure that detailed information on all concomitant medications is being systematically collected at each study visit. This includes the drug name, dose, and duration of use.

  • Statistical Analysis Strategies:

    • Stratification: Analyze the data in subgroups (strata) based on the use of the concomitant medication. This can help to assess the effect of this compound separately in patients who are and are not taking the medication .

    • Multivariable Adjustment: Include the use of the relevant concomitant medication as a covariate in a multivariable regression model. This allows for the statistical adjustment of its potential confounding effect on the outcome.

Experimental Protocols

Protocol: Identifying and Controlling for Confounding Variables in a this compound Clinical Trial

1. Objective: To systematically identify and control for potential confounding variables in a randomized, double-blind, placebo-controlled clinical trial of this compound in patients with diabetic dyslipidemia.

2. Methodologies:

  • Study Design Phase:

    • Inclusion/Exclusion Criteria: Develop strict criteria to create a homogenous study population. For example, specify a narrow range for baseline triglycerides (e.g., 200-500 mg/dL) and HbA1c (e.g., 7.0-9.0%). Exclude patients with a history of other liver diseases, excessive alcohol consumption, or those taking medications known to significantly affect lipid or glucose metabolism (other than stable doses of permitted background therapies).

    • Randomization: Implement a robust randomization procedure, such as block randomization, to ensure a balanced distribution of known and unknown confounders between the treatment and placebo groups.

    • Blinding: Maintain a double-blind design where neither the participants nor the investigators are aware of the treatment allocation. This minimizes bias in patient-reported outcomes and investigator assessments.

  • Data Collection Phase:

    • Baseline Data: Collect comprehensive baseline data on all potential confounding variables identified in the table above.

    • Concomitant Medications: Record all concomitant medications and any changes in their dosage or frequency at every study visit.

    • Lifestyle Factors: Use validated questionnaires to collect information on diet, exercise, and alcohol consumption at baseline and key time points during the trial.

  • Statistical Analysis Phase:

    • Baseline Characteristics: Compare the baseline characteristics of the treatment and placebo groups to check for any imbalances that may have occurred despite randomization.

    • Primary Analysis: The primary analysis will be an Analysis of Covariance (ANCOCA) on the change from baseline in the primary endpoint (e.g., triglyceride levels). The model will include the treatment group as a fixed effect and the baseline value of the primary endpoint as a covariate.

    • Sensitivity Analyses: Conduct sensitivity analyses to assess the robustness of the primary findings. This may include multivariable regression models that adjust for other potential confounders identified at baseline. For example, a multiple linear regression model could be used with the change in triglycerides as the dependent variable, and treatment group, baseline triglycerides, baseline HbA1c, BMI, and use of statins as independent variables.

    • Subgroup Analyses: If pre-specified, conduct subgroup analyses to explore the consistency of the treatment effect across different levels of a potential confounder (e.g., patients with baseline triglycerides above and below the median).

Visualizations

G cluster_0 Potential Confounders Baseline Characteristics Baseline Characteristics This compound Treatment This compound Treatment Baseline Characteristics->this compound Treatment Association Clinical Outcome Clinical Outcome Baseline Characteristics->Clinical Outcome Association Concomitant Medications Concomitant Medications Concomitant Medications->this compound Treatment Association Concomitant Medications->Clinical Outcome Association Lifestyle Factors Lifestyle Factors Lifestyle Factors->this compound Treatment Association Lifestyle Factors->Clinical Outcome Association This compound Treatment->Clinical Outcome True Effect

Caption: Logical relationship of confounding variables in this compound trials.

G cluster_0 Signaling Pathway PPARa PPARα Activation Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism PPARg PPARγ Activation Glucose_Homeostasis Improved Glucose Homeostasis PPARg->Glucose_Homeostasis This compound This compound This compound->PPARa This compound->PPARg

Caption: Simplified signaling pathway of this compound.

G A Study Population (e.g., Diabetic Dyslipidemia) B Randomization A->B C This compound Group B->C D Control Group B->D E Data Collection (Baseline & Follow-up) C->E D->E F Statistical Analysis (Adjusting for Confounders) E->F G Outcome Assessment F->G

Caption: Experimental workflow for a this compound clinical trial.

References

Technical Support Center: Sodelglitazar (Saroglitazar) Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodelglitazar (Saroglitazar). The information provided is designed to help address specific issues that may arise during experimental setups, with a focus on distinguishing on-target from potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (Saroglitazar)?

This compound, more commonly known as Saroglitazar, is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with a predominant affinity for PPARα.[1] Its primary (on-target) mechanism involves the activation of these nuclear receptors, which play a key role in regulating lipid and glucose metabolism.

  • PPARα activation primarily leads to a decrease in triglycerides by increasing fatty acid oxidation.[2]

  • PPARγ activation improves insulin sensitivity and glucose uptake in peripheral tissues.[2]

This dual agonism makes it effective in treating diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[3][4]

Q2: What are the known or predicted off-target effects of Saroglitazar?

While Saroglitazar is generally considered to have a good safety profile with common side effects being mild to moderate (e.g., gastritis, asthenia, pyrexia), preclinical and computational studies suggest potential off-target activities. A notable predicted off-target effect is the inhibition of angiogenesis, potentially through the PI3-AKT signaling pathway. Computational modeling has identified Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as potential molecular targets for Saroglitazar, which could explain its observed antiangiogenic effects in a chicken chorioallantoic membrane (CAM) assay.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Use of PPAR antagonists: To confirm that an observed effect is mediated by PPAR activation, you can co-treat your experimental system with a PPARα or PPARγ antagonist. If the effect of Saroglitazar is blocked or reversed, it is likely an on-target effect.

  • Gene silencing (siRNA/shRNA) or knockout (CRISPR/Cas9): In cell-based models, knocking down or knocking out PPARα and/or PPARγ can help determine if the observed phenotype is dependent on these receptors.

  • Direct enzymatic assays: To investigate predicted off-target effects, you can perform in vitro kinase assays to directly measure the inhibitory activity of Saroglitazar against purified kinases like EGFR or VEGFR2. A lack of direct inhibition would suggest the observed cellular effect might be downstream or indirect.

  • Cell lines with known receptor status: Utilize cell lines with varying expression levels of PPARs, EGFR, and VEGFR2. For example, if Saroglitazar shows an anti-proliferative effect in a cancer cell line with high EGFR expression but not in a cell line with low EGFR expression, it could indicate an off-target effect on EGFR signaling.

Troubleshooting Guides

Issue 1: Unexpected Anti-proliferative Effects or Cytotoxicity in Cancer Cell Lines

You are using Saroglitazar in a cancer cell line model and observe a dose-dependent decrease in cell viability, which is not the expected outcome for a PPAR agonist in this context.

Possible CauseTroubleshooting Steps
Off-target kinase inhibition (e.g., EGFR, VEGFR2) 1. Review cell line characteristics: Check the expression profile of your cancer cell line. Does it overexpress EGFR or VEGFR2? Is its growth dependent on the PI3-AKT pathway? 2. Perform a direct kinase inhibition assay: Test Saroglitazar's ability to inhibit purified EGFR and/or VEGFR2 kinase activity in a cell-free system. 3. Western blot analysis: Treat the cancer cells with Saroglitazar and probe for phosphorylation status of key proteins in the PI3-AKT pathway (e.g., p-AKT, p-ERK). A decrease in phosphorylation would suggest pathway inhibition. 4. Use a rescue experiment: If you suspect EGFR inhibition, try to rescue the anti-proliferative effect by adding exogenous EGF to the culture medium.
PPAR-mediated anti-proliferative effects 1. Confirm PPAR expression: Verify that your cancer cell line expresses PPARα and/or PPARγ. 2. Use PPAR antagonists: Co-treat with a PPARα or PPARγ antagonist to see if the anti-proliferative effect is reversed. 3. Analyze cell cycle and apoptosis markers: Use flow cytometry and western blotting to determine if Saroglitazar is inducing cell cycle arrest or apoptosis through a PPAR-dependent mechanism.
Issue 2: Inconsistent or No Effect on Lipid Metabolism in Hepatocytes

You are treating a hepatocyte cell line with Saroglitazar and do not observe the expected changes in lipid metabolism-related gene expression (e.g., CPT1, ACOX1).

Possible CauseTroubleshooting Steps
Low or absent PPARα expression in the cell line 1. Verify PPARα expression: Confirm that your hepatocyte cell line expresses functional PPARα at the mRNA and protein level. Some immortalized cell lines may have altered expression profiles. 2. Use a positive control: Treat cells with a well-characterized, potent PPARα agonist (e.g., fenofibrate, WY-14643) to ensure the cellular machinery for PPARα signaling is intact.
Suboptimal experimental conditions 1. Check Saroglitazar concentration and incubation time: Ensure you are using a concentration range appropriate for in vitro studies and that the incubation time is sufficient to induce transcriptional changes. 2. Serum in culture medium: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of nuclear receptor ligands. Consider reducing the serum concentration or using a serum-free medium for the treatment period.
Compound degradation 1. Proper storage and handling: Ensure Saroglitazar is stored correctly and protected from light. Prepare fresh stock solutions regularly.

Quantitative Data Summary

The following tables summarize the available quantitative data for Saroglitazar's on-target and predicted off-target activities.

Table 1: On-Target PPAR Activation

ReceptorAssayEC50Reference
Human PPARαTransactivation assay (HepG2 cells)0.65 pM
Human PPARγTransactivation assay (HepG2 cells)3 nM

Table 2: Predicted Off-Target Binding Affinity (Computational)

TargetMethodBinding Affinity (kcal/mol)Reference
EGFRMolecular Docking-7.0
VEGFR2Molecular DockingHigh (not quantified)

Note: The binding affinity for EGFR is a computational prediction and has not been experimentally validated with a direct binding assay. A more negative value indicates a stronger predicted interaction.

Table 3: Clinical Trial Adverse Events (4 mg Saroglitazar)

Adverse EventFrequencyReference
GastritisCommon
Asthenia (Weakness)Common
Pyrexia (Fever)Common
EdemaNot reported
Weight GainNot reported

Note: This table represents common, generally mild to moderate adverse events. Saroglitazar is reported to be well-tolerated in clinical trials.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Off-Target EGFR Inhibition

This protocol describes a general procedure to test the direct inhibitory effect of Saroglitazar on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Saroglitazar stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of Saroglitazar in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add 2.5 µL of the diluted Saroglitazar or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of EGFR enzyme solution to each well.

  • Incubate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Saroglitazar concentration.

Protocol 2: Cellular Proliferation Assay to Assess Off-Target Effects

This protocol outlines a method to evaluate the effect of Saroglitazar on the proliferation of a cancer cell line (e.g., A549, a non-small cell lung cancer line with high EGFR expression).

Materials:

  • A549 cells (or other relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Saroglitazar stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Saroglitazar in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Saroglitazar or vehicle control.

  • Incubate the cells for 48-72 hours.

  • Assess cell viability using the MTT assay or another preferred method according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

PPAR_Signaling_Pathway This compound This compound (Saroglitazar) PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides PPRE->Lipid_Metabolism Regulates Transcription Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake PPRE->Glucose_Homeostasis Regulates Transcription

Caption: On-target PPAR signaling pathway of this compound.

Off_Target_Hypothesis This compound This compound (Saroglitazar) EGFR_VEGFR2 EGFR / VEGFR2 This compound->EGFR_VEGFR2 Predicted Inhibition PI3K PI3K EGFR_VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis ↓ Angiogenesis AKT->Angiogenesis Promotes Cell_Proliferation ↓ Cell Proliferation AKT->Cell_Proliferation Promotes

Caption: Predicted off-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., anti-proliferation) Check_On_Target Is the effect PPAR-mediated? Start->Check_On_Target Use_Antagonist Co-treat with PPAR antagonist Check_On_Target->Use_Antagonist Yes Effect_Persists Effect Persists Check_On_Target->Effect_Persists No Effect_Blocked Effect is Blocked/Reversed Use_Antagonist->Effect_Blocked On_Target Likely On-Target Effect Effect_Blocked->On_Target Investigate_Off_Target Investigate Off-Target Mechanisms Effect_Persists->Investigate_Off_Target Kinase_Assay Perform in vitro kinase assay (e.g., against EGFR/VEGFR2) Investigate_Off_Target->Kinase_Assay Western_Blot Analyze PI3-AKT pathway (p-AKT, p-ERK) Investigate_Off_Target->Western_Blot

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Sodelglitazar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for Sodelglitazar. Given this compound's physicochemical properties, which suggest low aqueous solubility, this guide focuses on established strategies for bioavailability enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its oral bioavailability?

A1: this compound is characterized by properties that present challenges for oral absorption. Its high lipophilicity and low aqueous solubility are primary factors limiting its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Based on available data, this compound is a weakly acidic compound. This combination of characteristics suggests that this compound likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, where low solubility is a major determinant of oral bioavailability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular FormulaC₂₃H₂₁F₄NO₃S₂[2]-
Molecular Weight499.54 g/mol [2]-
logP6.9High lipophilicity, potentially leading to poor aqueous solubility.
logS-6.1Indicates very low aqueous solubility.
pKa (Strongest Acidic)3.58Weakly acidic nature; solubility will be pH-dependent, with lower solubility in the acidic environment of the stomach.

Source: DrugBank Online, 2020[3]

Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?

A2: For poorly soluble drugs like this compound, several formulation strategies can be employed to enhance oral bioavailability.[3] These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Q3: How do I select the appropriate excipients for a this compound formulation?

A3: Excipient selection is critical and depends on the chosen formulation strategy.

  • For ASDs: Polymeric carriers such as povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are commonly used. The choice of polymer will depend on drug-polymer miscibility and the desired release profile.

  • For Lipid-Based Formulations: A combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Polysorbate 80), and cosolvents (e.g., Transcutol®) are used. The selection should be based on the solubility of this compound in these excipients and the ability of the mixture to form stable emulsions or microemulsions upon dilution in aqueous media.

  • For Nanoparticles: Stabilizers such as surfactants (e.g., poloxamers, polysorbates) and polymers are necessary to prevent particle aggregation.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)

Issue 1: Low drug loading in the ASD.

  • Possible Cause: Poor miscibility of this compound with the selected polymer.

  • Troubleshooting Steps:

    • Screen multiple polymers: Evaluate a range of polymers with varying polarities and hydrogen bonding capacities to find one with better interaction with this compound.

    • Use a combination of polymers: Sometimes, a blend of polymers can improve drug miscibility.

    • Employ computational modeling: In silico tools can predict drug-polymer miscibility and guide polymer selection.

Issue 2: Recrystallization of this compound during storage or dissolution.

  • Possible Cause: The amorphous form is thermodynamically unstable. This can be exacerbated by high humidity, elevated temperatures, or insufficient stabilization by the polymer.

  • Troubleshooting Steps:

    • Increase polymer concentration: A higher polymer-to-drug ratio can provide better stabilization.

    • Select a polymer with a high glass transition temperature (Tg): A higher Tg of the polymer can restrict molecular mobility and prevent recrystallization.

    • Control storage conditions: Store the ASD in a low-humidity environment and at a temperature well below its Tg.

    • Incorporate a precipitation inhibitor: For dissolution, adding a precipitation inhibitor to the formulation or the dissolution medium can maintain supersaturation.

Issue 3: Poor in vitro dissolution performance despite being in an amorphous state.

  • Possible Cause:

    • The polymer may not be dissolving quickly enough to release the drug.

    • The drug may be precipitating out of solution immediately upon release from the polymer.

  • Troubleshooting Steps:

    • Use a more water-soluble polymer: Polymers like PVP K30 dissolve rapidly in aqueous media.

    • Incorporate a surfactant: Adding a surfactant to the ASD formulation can improve the wettability and dissolution of the drug.

    • Optimize the dissolution test method: Ensure the dissolution medium has appropriate pH and includes a surfactant if necessary to mimic in vivo conditions.

Lipid-Based Formulations

Issue 1: Drug precipitation upon dispersion in aqueous media.

  • Possible Cause: The formulation is unable to maintain this compound in a solubilized state upon dilution in the gastrointestinal fluids.

  • Troubleshooting Steps:

    • Optimize the surfactant-to-oil ratio: A higher concentration of surfactant can create more stable micelles or emulsion droplets that can better solubilize the drug.

    • Incorporate a cosolvent: A cosolvent can increase the solvent capacity of the formulation for this compound.

    • Use a combination of surfactants: A blend of hydrophilic and lipophilic surfactants can improve emulsification and drug solubilization.

Issue 2: High variability in in vivo performance.

  • Possible Cause: The formulation's performance is highly dependent on the gastrointestinal environment (e.g., presence of food, pH).

  • Troubleshooting Steps:

    • Develop a more robust formulation: Aim for a formulation that forms fine and stable emulsions or microemulsions across a range of pH values and dilutions.

    • Consider the effect of lipolysis: The digestion of lipid components by enzymes in the gut can affect drug release and absorption. In vitro lipolysis models can help in understanding and optimizing the formulation.

Nanoparticle Formulations

Issue 1: Particle aggregation during preparation or storage.

  • Possible Cause: Insufficient stabilization of the nanoparticles.

  • Troubleshooting Steps:

    • Optimize the stabilizer concentration: Ensure there is enough stabilizer to cover the surface of the nanoparticles and provide steric or electrostatic repulsion.

    • Use a combination of stabilizers: Combining a charged surfactant with a non-ionic polymer can provide both electrostatic and steric stabilization.

    • Control the processing parameters: Factors such as homogenization pressure, sonication time, and temperature can affect particle size and stability.

Issue 2: Low drug encapsulation efficiency.

  • Possible Cause: The drug has some solubility in the external phase or partitions out of the nanoparticles during preparation.

  • Troubleshooting Steps:

    • Modify the formulation composition: For lipid nanoparticles, using a blend of solid and liquid lipids can create imperfections in the crystal lattice, allowing for higher drug loading.

    • Optimize the preparation method: For nanoprecipitation, rapidly adding the drug solution to the anti-solvent can promote faster particle formation and drug entrapment.

    • Adjust the pH of the external phase: For a weakly acidic drug like this compound, preparing the nanoparticles in a medium where the drug is less soluble can improve encapsulation.

Experimental Protocols

Preparation of this compound Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol, or a mixture). The ratio of drug to polymer should be optimized (e.g., 1:1, 1:2, 1:3 w/w). The total solid content in the solution should typically be between 2-10% (w/v).

  • Spray Drying: Atomize the solution into a hot air stream using a spray dryer. Key parameters to control include:

    • Inlet temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of this compound and the polymer.

    • Atomization pressure/speed: To control the droplet size, which influences the final particle size.

    • Feed rate: To ensure a consistent drying process.

  • Collection and Secondary Drying: Collect the dried powder from the cyclone. If necessary, perform secondary drying under vacuum to remove any residual solvent.

  • Characterization:

    • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the dissolution rate enhancement.

In Vitro Dissolution and Permeation Testing for Bioavailability Assessment
  • Dissolution Setup: Use a USP Apparatus II (paddle) at 37°C. The dissolution medium should be selected to be biorelevant (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, or FeSSIF - Fed State Simulated Intestinal Fluid).

  • Procedure: Add the this compound formulation to the dissolution vessel. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Sample Analysis: Analyze the concentration of dissolved this compound in the samples using a validated analytical method, such as HPLC-UV.

  • Permeation Study (Optional): To assess the potential for absorption, a Caco-2 cell monolayer model can be used. The dissolved drug from the dissolution study can be applied to the apical side of the Caco-2 cells, and the amount of drug that permeates to the basolateral side can be measured over time.

Visualizations

Experimental_Workflow_ASD cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vivo Evaluation dissolve Dissolve this compound & Polymer in Solvent spray_dry Spray Drying dissolve->spray_dry collect Collect Powder spray_dry->collect pxrd_dsc PXRD / DSC (Amorphous Confirmation) collect->pxrd_dsc dissolution In Vitro Dissolution collect->dissolution hplc HPLC Analysis dissolution->hplc animal_study Animal Pharmacokinetic Study hplc->animal_study Optimized Formulation pk_params Determine AUC, Cmax, Tmax animal_study->pk_params

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Troubleshooting_ASD_Recrystallization start Issue: Recrystallization of This compound in ASD cause1 Possible Cause 1: High Humidity / Temp. start->cause1 cause2 Possible Cause 2: Insufficient Polymer Stabilization start->cause2 cause3 Possible Cause 3: Low Polymer Tg start->cause3 solution1 Solution: Control Storage Conditions (Low RH, Temp < Tg) cause1->solution1 solution2 Solution: Increase Drug:Polymer Ratio cause2->solution2 solution3 Solution: Select a Polymer with a Higher Tg cause3->solution3

Caption: Troubleshooting Recrystallization in ASD Formulations.

Signaling_Pathway_Bioavailability cluster_formulation Formulation Strategies asd Amorphous Solid Dispersion solubility Increased Aqueous Solubility & Dissolution Rate asd->solubility lipid Lipid-Based System lipid->solubility nano Nanoparticles nano->solubility absorption Enhanced GI Absorption solubility->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

Caption: Strategies to Improve this compound Bioavailability.

References

Strategies for long-term stability of Sodelglitazar in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Sodelglitazar.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at controlled room temperature, specifically at 25°C ± 2°C with a relative humidity of 60% ± 5% RH.[1][2] An alternative, more stringent condition for long-term stability studies is 30°C ± 2°C with a relative humidity of 65% ± 5% RH.[1][3][4] It is crucial to protect the compound from light and moisture to prevent degradation.

Q2: What is the typical shelf-life of this compound?

A2: A definitive shelf-life for this compound can only be established through long-term stability studies. However, based on accelerated stability testing of similar compounds, a provisional shelf-life of 24 months can often be assigned if the product is stable for at least six months under accelerated conditions (40°C / 75% RH). The final shelf-life must be confirmed by real-time stability data.

Q3: What are the primary degradation pathways for this compound?

A3: Based on forced degradation studies of structurally similar compounds like Saroglitazar, the primary degradation pathways for this compound are expected to be hydrolysis (under both acidic and basic conditions) and oxidation. The molecule is comparatively more stable under thermal and photolytic stress. Therefore, it is critical to protect this compound from exposure to moisture, strong acids, bases, and oxidizing agents.

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method should be capable of separating the intact drug from its degradation products. Key parameters to monitor include the assay of the active pharmaceutical ingredient (API), the levels of known and unknown degradation products, and physical characteristics such as appearance and solubility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected decrease in this compound assay over time. Improper storage conditions (e.g., elevated temperature, high humidity).Verify storage conditions are within the recommended range (25°C ± 2°C / 60% RH ± 5%). Ensure the storage container is well-sealed.
Exposure to light.Store this compound in a light-resistant container.
Chemical incompatibility with container/closure system.Evaluate the suitability of the packaging materials.
Appearance of new peaks in the HPLC chromatogram. Degradation of this compound.Conduct forced degradation studies to identify potential degradation products and elucidate degradation pathways. Characterize the new peaks using techniques like mass spectrometry (MS).
Contamination.Review sample handling procedures to prevent cross-contamination. Ensure the purity of solvents and reagents used in the analysis.
Changes in physical appearance (e.g., color change, clumping). Degradation or moisture absorption.Investigate the chemical stability of the sample. Review the packaging to ensure it provides adequate protection from moisture.
Inconsistent results between different stability time points. Analytical method variability.Verify the precision and robustness of the analytical method. Ensure consistent sample preparation and analysis procedures.
Non-homogeneous sample.Ensure the batch of this compound is homogeneous before initiating the stability study.

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Use at least three different batches of this compound. Package the samples in the proposed container-closure system.

  • Storage Conditions: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH.

  • Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Method: Use a validated stability-indicating RP-HPLC method (see Protocol 2).

  • Parameters to be Tested:

    • Appearance

    • Assay of this compound

    • Degradation products (quantification of known and unknown impurities)

    • Water content (if applicable)

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify this compound and its degradation products.

Methodology:

  • Chromatographic System:

    • Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile, Triethylamine buffer (pH 4.6), and Methanol in a ratio of 70:20:10 (v/v/v). Alternatively, a mobile phase of Acetonitrile and Phosphate buffer (pH 7.4) in a 50:50 (v/v) ratio can be used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 292 nm or 294 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standard solutions by diluting the stock solution to a known concentration range (e.g., 10-50 µg/mL).

    • Prepare sample solutions from the stability studies to a similar concentration.

  • System Suitability:

    • Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas.

Data Presentation

Table 1: Recommended Stability Testing Conditions and Frequency

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months

Table 2: Example of Stability Data for this compound (Batch XYZ)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3White to off-white powder99.60.20
6White to off-white powder99.50.24
12White to off-white powder99.20.31

Visualizations

G cluster_0 This compound Degradation Pathways This compound This compound Hydrolysis_Acid Acidic Hydrolysis This compound->Hydrolysis_Acid H+ Hydrolysis_Base Basic Hydrolysis This compound->Hydrolysis_Base OH- Oxidation Oxidation (e.g., Peroxide) This compound->Oxidation [O] Degradant_A Degradation Product A Hydrolysis_Acid->Degradant_A Degradant_B Degradation Product B Hydrolysis_Base->Degradant_B Degradant_C Degradation Product C Oxidation->Degradant_C

Caption: Major degradation pathways of this compound.

G cluster_1 Long-Term Stability Study Workflow start Start: Select Batches and Package Samples storage Store at Recommended Conditions (e.g., 25°C/60% RH) start->storage pull_samples Pull Samples at Scheduled Time Points storage->pull_samples analysis Analyze Samples using Stability-Indicating Method (e.g., RP-HPLC) pull_samples->analysis data_evaluation Evaluate Data: Assay, Impurities, Physical Properties analysis->data_evaluation report Generate Stability Report and Determine Shelf-Life data_evaluation->report

Caption: Experimental workflow for a long-term stability study.

References

Technical Support Center: Sodelglitazar Treatment and Weight Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding weight gain as a potential side effect of Sodelglitazar treatment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is weight gain an expected side effect of this compound treatment?

A1: The effect of this compound on body weight is complex, with preclinical and clinical data suggesting a generally neutral to modest weight-favorable profile. Unlike pure PPARγ agonists which are strongly associated with weight gain, this compound is a dual PPARα/γ agonist with predominant PPARα activity. This dual mechanism contributes to a different metabolic outcome. While some clinical observations report a slight, non-significant increase in body weight in some patient populations, other studies, particularly in diet-induced obese animal models, have shown that this compound can attenuate weight gain and, in some instances, promote weight loss.[1][2][3][4][5] Any observed weight change should be carefully evaluated in the context of the specific experimental model and conditions.

Q2: What is the underlying mechanism by which this compound influences body weight?

A2: this compound's influence on body weight is a net effect of its dual agonism on PPARα and PPARγ receptors.

  • PPARα Activation (Dominant Effect): Activation of PPARα primarily occurs in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. This leads to an upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, effectively increasing fat burning. PPARα activation can also increase energy expenditure through the browning of white adipose tissue (WAT) and activation of brown adipose tissue (BAT).

  • PPARγ Activation (Moderate Effect): PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis (the formation of fat cells). Its activation promotes the differentiation of preadipocytes into mature adipocytes, leading to increased lipid storage capacity in adipose tissue. While this can contribute to an increase in fat mass, the predominant PPARα activity of this compound appears to counteract this effect. The improved insulin sensitivity from PPARγ activation also plays a role in overall metabolic health.

Q3: We are observing unexpected weight gain in our animal models treated with this compound. What could be the potential reasons?

A3: If you are observing weight gain that is inconsistent with the expected profile of this compound, consider the following factors:

  • Animal Model: The genetic background of the mouse or rat strain can significantly influence its susceptibility to diet-induced obesity and its response to PPAR agonists.

  • Diet Composition: A high-fat, high-sucrose diet can overwhelm the metabolic benefits of this compound, leading to weight gain. The specific fatty acid composition of the diet can also play a role.

  • Dosage: An inappropriate dose could potentially lead to an imbalance in PPARα and PPARγ activation, favoring adipogenesis.

  • Fluid Retention: While less common with this compound compared to pure PPARγ agonists, fluid retention can contribute to an increase in body weight. Assess for signs of edema.

  • Experimental Conditions: Factors such as housing temperature, cage size, and animal stress levels can impact energy expenditure and feeding behavior.

Troubleshooting Guides

Issue 1: How to differentiate between an increase in fat mass and fluid retention?

Solution:

  • Body Composition Analysis: Employ techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR) to precisely measure fat mass, lean mass, and fluid content.

  • Histological Analysis: Examine adipose tissue depots (e.g., epididymal white adipose tissue, inguinal white adipose tissue) for adipocyte size and morphology. An increase in adipocyte hypertrophy would indicate increased fat storage.

  • Biomarkers: Measure serum and urine osmolality and electrolyte levels to assess for fluid imbalance.

Issue 2: How to investigate the impact of this compound on energy expenditure in our animal models?

Solution:

  • Indirect Calorimetry: Utilize metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure over a 24-hour period. This will provide insights into whether this compound is increasing overall energy expenditure.

  • Core Body Temperature Monitoring: Implantable telemetry devices can continuously monitor core body temperature, with an increase suggesting a thermogenic effect.

  • Gene Expression Analysis: Analyze the expression of genes related to thermogenesis in brown and white adipose tissue, such as Uncoupling Protein 1 (UCP1), PGC-1α, and PRDM16.

Data Presentation

Table 1: Effect of this compound on Body Weight in Preclinical Models

Animal ModelDietThis compound DoseDurationChange in Body WeightReference
db/db miceStandard Chow0.01-3 mg/kg/day12 daysDose-dependent reduction
Zucker fa/fa ratsStandard Chow1, 3, 10 mg/kg/day15 daysNo significant change
Wistar ratsStandard Chow1.5 and 15 mg/kg90 daysNo effect
MarmosetsStandard Chow1.5 and 15 mg/kg90 daysNo effect

Table 2: Effect of Saroglitazar (this compound) on Body Weight in Clinical Trials

Study PopulationSaroglitazar DoseComparatorDurationMean Change in Body Weight (kg)Reference
Type 2 Diabetes with Dyslipidemia2 mgPioglitazone 45 mg24 weeks-0.8 ± 5.35
Type 2 Diabetes with Dyslipidemia4 mgPioglitazone 45 mg24 weeks-0.1 ± 2.70
Nonalcoholic Fatty Liver Disease4 mgPlacebo16 weeks+1.5
Type 2 Diabetes4 mgBaseline14 weeks+0.71 (not significant)
Nonalcoholic Fatty Liver Disease4 mgBaseline (with lifestyle advice)12 weeks-8 (in patients with ≥5% weight loss)

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Weight Gain in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model and Acclimation:

  • Use male C57BL/6J mice, 6-8 weeks old.
  • House mice individually in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
  • Allow a one-week acclimation period with ad libitum access to standard chow and water.

2. Diet-Induced Obesity Induction:

  • Switch the diet of the experimental group to a high-fat diet (HFD; e.g., 60% kcal from fat).
  • Maintain a control group on a matched low-fat diet (LFD; e.g., 10% kcal from fat).
  • Monitor body weight and food intake weekly for 8-12 weeks until a significant difference in body weight is observed between the HFD and LFD groups.

3. This compound Treatment:

  • Once DIO is established, randomize the HFD-fed mice into two groups: Vehicle control and this compound treatment.
  • Administer this compound (e.g., 1-10 mg/kg/day) or vehicle (e.g., 0.5% carboxymethyl cellulose) daily via oral gavage for 4-8 weeks.
  • Continue to monitor body weight, food intake, and water intake daily or weekly.

4. Metabolic Phenotyping:

  • At the end of the treatment period, perform metabolic assessments such as:
  • Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
  • Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, then administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
  • Body Composition: Analyze fat and lean mass using DEXA or qMR.

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize the mice and collect blood for analysis of plasma lipids, glucose, and insulin.
  • Harvest and weigh adipose tissue depots (epididymal, inguinal, brown adipose tissue), liver, and skeletal muscle.
  • Fix tissues for histological analysis or snap-freeze in liquid nitrogen for gene expression or protein analysis.

Protocol 2: In Vitro Adipogenesis Assay

1. Cell Culture:

  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Plate cells in 12-well or 24-well plates and grow to confluence.

2. Adipogenic Differentiation:

  • Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
  • Treat cells with this compound at various concentrations or vehicle control during the differentiation period.

3. Maturation and Staining:

  • After 2-3 days, replace the differentiation medium with a maturation medium (DMEM with 10% FBS and 1 µg/mL insulin) and continue the culture for another 4-6 days, changing the medium every 2 days.
  • On day 8-10, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.
  • Stain for lipid accumulation using Oil Red O solution.

4. Quantification:

  • Visually assess the degree of adipogenesis by microscopy.
  • For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at 520 nm.

Mandatory Visualizations

Signaling_Pathway cluster_this compound This compound cluster_PPAR_alpha PPARα Activation (Liver, Muscle, BAT) cluster_PPAR_gamma PPARγ Activation (Adipose Tissue) cluster_Outcome Metabolic Outcome This compound This compound PPARa PPARα/RXR This compound->PPARa Predominant PPARg PPARγ/RXR This compound->PPARg Moderate FAO ↑ Fatty Acid Oxidation PPARa->FAO Thermogenesis ↑ Thermogenesis (UCP1) PPARa->Thermogenesis Lipolysis ↑ Lipolysis PPARa->Lipolysis Weight_Mitigation Mitigation of Weight Gain FAO->Weight_Mitigation Thermogenesis->Weight_Mitigation Lipolysis->Weight_Mitigation Adipogenesis ↑ Adipogenesis PPARg->Adipogenesis Insulin_Sensitivity ↑ Insulin Sensitivity PPARg->Insulin_Sensitivity Lipid_Storage ↑ Lipid Storage Adipogenesis->Lipid_Storage Insulin_Sensitivity->Weight_Mitigation Lipid_Storage->Weight_Mitigation Counteracted by PPARα effects

Caption: this compound's dual PPARα/γ signaling pathway.

Experimental_Workflow start Start: C57BL/6J Mice acclimation Acclimation (1 week) start->acclimation diet Diet Induction (8-12 weeks) acclimation->diet hfd High-Fat Diet diet->hfd lfd Low-Fat Diet diet->lfd randomization Randomization of HFD Group hfd->randomization metabolic_phenotyping Metabolic Phenotyping lfd->metabolic_phenotyping Control treatment This compound/Vehicle Treatment (4-8 weeks) randomization->treatment sodel This compound treatment->sodel vehicle Vehicle treatment->vehicle sodel->metabolic_phenotyping vehicle->metabolic_phenotyping gtt_itt GTT / ITT metabolic_phenotyping->gtt_itt body_comp Body Composition metabolic_phenotyping->body_comp tissue_collection Tissue Collection & Analysis metabolic_phenotyping->tissue_collection

Caption: Workflow for a diet-induced obesity study.

Mitigation_Strategy cluster_Problem Observed Issue cluster_Investigation Investigative Steps cluster_Mitigation Mitigation Strategies Weight_Gain Unexpected Weight Gain Check_Diet Review Diet Composition Weight_Gain->Check_Diet Check_Dose Verify this compound Dose Weight_Gain->Check_Dose Assess_Fluid Assess for Fluid Retention Weight_Gain->Assess_Fluid Control_Environment Standardize Environment Weight_Gain->Control_Environment Diet_Mod Dietary Modification (e.g., Caloric Restriction) Check_Diet->Diet_Mod Pharmaco Pharmacological Intervention (e.g., Metformin) Check_Dose->Pharmaco Exercise Implement Exercise Protocol Control_Environment->Exercise

Caption: Troubleshooting logic for unexpected weight gain.

References

Patient selection criteria for Sodelglitazar intervention studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on patient selection for Sodelglitazar intervention studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary indications for which this compound intervention studies are conducted?

A1: this compound is primarily investigated for metabolic disorders. Clinical trials have focused on conditions such as diabetic dyslipidemia, hypertriglyceridemia in patients with type 2 diabetes mellitus, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ). PPAR-α activation primarily influences lipid metabolism, leading to a reduction in triglycerides and VLDL cholesterol, while PPAR-γ activation enhances insulin sensitivity and improves glucose metabolism. This dual action allows it to simultaneously address both lipid abnormalities and insulin resistance.

Q3: What are the key inclusion criteria for patients in a this compound clinical trial for diabetic dyslipidemia?

A3: Key inclusion criteria for diabetic dyslipidemia studies typically include an age range of 18 to 65 years, a diagnosis of type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7% and 9%), and hypertriglyceridemia (e.g., fasting triglycerides >200 to 400 mg/dL). Patients are often required to be on a stable dose of metformin and/or sulfonylureas.

Q4: What are the typical exclusion criteria across most this compound studies?

A4: Common exclusion criteria aim to ensure patient safety and data integrity. These often include:

  • Use of other lipid-lowering agents or insulin.

  • History of significant cardiovascular events.

  • Severe hepatic or renal dysfunction.

  • Active muscle diseases or myopathies.

  • Pregnancy or lactation.

  • History of alcohol or drug abuse.

  • Participation in other clinical trials within the last 3 months.

Troubleshooting Guides

Problem: High screen failure rate due to stringent lipid profile criteria.

Solution:

  • Pre-screening: Implement a robust pre-screening process to assess potential participants' recent lipid profiles before scheduling a formal screening visit.

  • Lifestyle Modification Run-in: Incorporate a 2-week lifestyle modification (diet and exercise) run-in period before the baseline measurements. This can help stabilize lipid levels and identify patients who are compliant with study requirements.

  • Inclusion Criteria Range: While maintaining scientific rigor, evaluate if the specified triglyceride or cholesterol ranges can be broadened based on a thorough review of existing literature and the specific study objectives.

Problem: Difficulty in recruiting patients with a confirmed diagnosis of NASH via liver biopsy.

Solution:

  • Collaboration with Hepatology Centers: Establish strong collaborations with specialized hepatology and gastroenterology centers that routinely perform liver biopsies for NASH diagnosis.

  • Use of Historical Biopsies: Allow for the use of historical liver biopsy results performed within a reasonable timeframe (e.g., 6 months) to reduce the burden on potential participants, provided the tissue blocks are available for re-assessment.

  • Non-invasive Screening: Employ non-invasive imaging techniques like ultrasound, CT scan, or MRI during pre-screening to identify patients with a higher likelihood of having NAFLD or NASH, thus targeting the more invasive biopsy procedure to a more qualified patient pool.

Patient Selection Criteria: Quantitative Data Summary

The following tables summarize the key quantitative inclusion and exclusion criteria from various this compound intervention studies.

Table 1: Inclusion Criteria for this compound Studies

ParameterDiabetic DyslipidemiaNAFLD/NASH
Age (years) 18 - 6518 - 75
Body Mass Index (BMI) ( kg/m ²) > 23≥ 25
Glycosylated Hemoglobin (HbA1c) >7% to 9%< 8% or < 9%
Fasting Triglycerides (mg/dL) > 200 to 400Not specified as primary inclusion
Alanine Aminotransferase (ALT) Not specified as primary inclusion> 1.5 times the upper limit of normal
NAFLD Diagnosis Not ApplicableDiagnosed by ultrasonography or liver biopsy
NASH Histological Evidence Not ApplicableNAFLD Activity Score (NAS) ≥ 4 with minimum score of 1 for steatosis, hepatocyte ballooning, and lobular inflammation

Table 2: Exclusion Criteria for this compound Studies

ParameterDiabetic DyslipidemiaNAFLD/NASH
Hypertension (mmHg) > 150/100Not explicitly stated in all studies
Serum Creatinine (mg/dL) > 1.2> 1.5
eGFR (mL/min/1.73m²) Not specified< 60
Aspartate Aminotransferase (AST) / Alanine Aminotransferase (ALT) ≥ 2.5 times UNL> 200 IU/L or > 250 IU/L
Bilirubin (mg/dL) > 2 times UNL> 1.5
International Normalized Ratio (INR) Not specified> 1.5
Creatine Kinase (CK) Not specified≥ 1.5 times UNL
Alcohol Consumption (gm/day) Not specified>30 for men, >20 for women

Experimental Protocols and Workflows

Experimental Protocol: A Randomized, Double-Blind, Active-Control Study

This protocol is a common design for Phase 3 clinical trials of this compound.

  • Patient Screening and Run-in Period:

    • Potential participants are screened based on the inclusion and exclusion criteria.

    • Eligible patients undergo a 2-week run-in period that includes lifestyle modification counseling (diet and exercise). During this period, any prohibited medications are washed out.

  • Randomization and Blinding:

    • After the run-in period, eligible patients are randomly assigned to one of the treatment arms (e.g., this compound 2mg, this compound 4mg, or an active comparator like Pioglitazone).

    • The study is double-blinded, meaning neither the participants nor the investigators know the treatment assignment.

  • Treatment and Follow-up:

    • Participants receive the assigned study drug for a specified duration (e.g., 24 weeks).

    • Regular follow-up visits are scheduled (e.g., at weeks 2, 6, 12, 18, and 24) to assess safety, efficacy, and compliance.

  • Endpoint Assessment:

    • The primary efficacy endpoint, such as the change in plasma triglyceride levels, is measured at the end of the treatment period.

    • Secondary endpoints, including other lipid parameters and glycemic control markers, are also assessed.

    • Safety is monitored throughout the study by evaluating adverse events and laboratory parameters.

Signaling Pathways and Workflows

This compound Mechanism of Action: PPAR-α and PPAR-γ Signaling

This compound's therapeutic effects are mediated through the activation of PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression.

Sodelglitazar_Mechanism_of_Action cluster_this compound This compound cluster_PPAR_alpha PPAR-α Pathway cluster_PPAR_gamma PPAR-γ Pathway This compound This compound PPARa PPAR-α Activation This compound->PPARa PPARg PPAR-γ Activation This compound->PPARg Lipid_Metabolism Increased Fatty Acid β-oxidation PPARa->Lipid_Metabolism Triglyceride_Reduction Reduced Triglycerides and VLDL Lipid_Metabolism->Triglyceride_Reduction Insulin_Sensitivity Enhanced Insulin Sensitivity PPARg->Insulin_Sensitivity Glucose_Uptake Improved Glucose Metabolism Insulin_Sensitivity->Glucose_Uptake

Caption: this compound's dual activation of PPAR-α and PPAR-γ pathways.

Experimental Workflow: Patient Screening to Randomization

The following diagram illustrates a typical workflow for enrolling patients in a this compound clinical trial.

Patient_Enrollment_Workflow Start Patient Identification Screening Initial Screening (Inclusion/Exclusion Criteria) Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Eligible Screen_Fail Screen Failure Screening->Screen_Fail Not Eligible Run_in 2-Week Lifestyle Modification Run-in Informed_Consent->Run_in Baseline_Assessment Baseline Assessment (Labs, Vitals) Run_in->Baseline_Assessment Randomization Randomization to Treatment Arm Baseline_Assessment->Randomization Meets Final Criteria Baseline_Assessment->Screen_Fail Fails Final Criteria End Start of Treatment Randomization->End

Caption: Workflow for patient screening and enrollment in a this compound trial.

References

Validation & Comparative

A Comparative Analysis of Sodelglitazar and Pioglitazone for NAFLD Treatment: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the use of sodelglitazar for the treatment of non-alcoholic fatty liver disease (NAFLD). As a result, a direct comparison with the established therapeutic agent pioglitazone, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, cannot be constructed at this time.

Our investigation into this compound, a peroxisome proliferator-activated receptor (PPAR) agonist, did not yield any preclinical or clinical studies evaluating its efficacy or mechanism of action specifically in NAFLD or non-alcoholic steatohepatitis (NASH). Searches for its potential development name, GW409544, in the context of liver disease were also unsuccessful.

In contrast, extensive research is available for pioglitazone, a thiazolidinedione that acts as a selective PPARγ agonist. It is one of the most studied pharmacological agents for NAFLD and is recommended by some clinical guidelines for the treatment of biopsy-proven NASH.

Given the user's interest in dual PPAR agonists for NAFLD, we can offer a detailed comparative guide on a closely related and clinically evaluated compound, saroglitazar , versus pioglitazone. Saroglitazar is a dual PPARα/γ agonist that has been investigated for its therapeutic effects on NAFLD and associated metabolic conditions.

Should you be interested in this alternative comparison, we can provide a comprehensive guide that adheres to all the core requirements of your original request, including:

  • Data Presentation: Summarized quantitative data from preclinical and clinical studies in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Mandatory Visualization: Graphviz diagrams for signaling pathways and experimental workflows.

This alternative comparison would provide valuable insights for researchers, scientists, and drug development professionals working in the field of NAFLD therapeutics.

A Comparative Analysis of Sodelglitazar and Fenofibrate in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Sodelglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, and Fenofibrate, a PPARα agonist. Due to the limited availability of public data on this compound, this guide utilizes Saroglitazar, a structurally and functionally similar dual PPARα/γ agonist, as a proxy for a comprehensive comparative analysis against Fenofibrate. This comparison is based on available preclinical and clinical data, focusing on their respective mechanisms of action, impact on lipid and glucose metabolism, and the experimental protocols utilized in their evaluation.

Mechanism of Action: A Tale of Two Receptors

Both this compound (represented by Saroglitazar) and Fenofibrate exert their effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[1][2] However, their specificity for PPAR subtypes differs significantly, leading to distinct pharmacological profiles.

Fenofibrate , a well-established fibric acid derivative, is a selective agonist of PPARα .[3][4][5] Activation of PPARα primarily occurs in the liver, heart, and skeletal muscle. This activation leads to increased transcription of genes involved in fatty acid oxidation, resulting in the breakdown of lipids. Specifically, PPARα activation increases the synthesis of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, and reduces the production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL. This dual action enhances the clearance of triglyceride-rich lipoproteins from the circulation.

This compound , as a dual PPAR agonist, targets both PPARα and PPARγ . The PPARα component of its action mirrors that of fenofibrate, contributing to the improvement of lipid profiles. The additional activation of PPARγ , which is highly expressed in adipose tissue, confers insulin-sensitizing effects. PPARγ activation promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing free fatty acids, thereby reducing their levels in the circulation and improving insulin sensitivity in muscle and liver. This dual agonism allows this compound to simultaneously address both dyslipidemia and hyperglycemia.

Signaling Pathway Diagrams

cluster_fenofibrate Fenofibrate (PPARα Agonist) Signaling Pathway Fenofibrate Fenofibrate PPARa PPARα Fenofibrate->PPARa RXR_a RXR PPARa->RXR_a Forms Heterodimer PPRE_a PPRE (Peroxisome Proliferator Response Element) RXR_a->PPRE_a Binds to Gene_Expression_a Target Gene Transcription PPRE_a->Gene_Expression_a Activates LPL ↑ Lipoprotein Lipase (LPL) Gene_Expression_a->LPL ApoCIII ↓ Apolipoprotein C-III (Apo C-III) Gene_Expression_a->ApoCIII FattyAcidOxidation ↑ Fatty Acid Oxidation Gene_Expression_a->FattyAcidOxidation TriglycerideClearance ↑ Triglyceride Clearance LPL->TriglycerideClearance ApoCIII->TriglycerideClearance Inhibition Removed VLDL_Secretion ↓ VLDL Secretion FattyAcidOxidation->VLDL_Secretion

Fenofibrate's PPARα-mediated signaling pathway.

cluster_this compound This compound (Dual PPARα/γ Agonist) Signaling Pathway cluster_alpha PPARα Pathway cluster_gamma PPARγ Pathway This compound This compound (represented by Saroglitazar) PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg RXR_a RXR PPARa->RXR_a Forms Heterodimer PPRE_a PPRE RXR_a->PPRE_a Binds to Gene_Expression_a Lipid Metabolism Gene Transcription PPRE_a->Gene_Expression_a Activates Lipid_Effects ↓ Triglycerides ↓ VLDL ↑ Fatty Acid Oxidation Gene_Expression_a->Lipid_Effects RXR_g RXR PPARg->RXR_g Forms Heterodimer PPRE_g PPRE RXR_g->PPRE_g Binds to Gene_Expression_g Glucose Metabolism Gene Transcription PPRE_g->Gene_Expression_g Activates Glucose_Effects ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Free Fatty Acids Gene_Expression_g->Glucose_Effects

This compound's dual PPARα/γ signaling pathways.

Comparative Efficacy: Data from Clinical Trials

Effects on Lipid Profile
ParameterSaroglitazar (4 mg)Fenofibrate (160-200 mg)Reference
Triglycerides (TG) ↓ 45% to 55.3%↓ 41.1%
Total Cholesterol (TC) ↓ 7.7% to 26%Significant decrease, but less than Saroglitazar
LDL-Cholesterol (LDL-C) ↓ 5% to 27%Significant decrease, but less than Saroglitazar
HDL-Cholesterol (HDL-C) ↑ up to 9%Modest increase
Non-HDL Cholesterol ↓ 21% to 36%Significant decrease
VLDL-Cholesterol ↓ 45.5%Significant decrease
Effects on Glycemic Profile
ParameterSaroglitazar (4 mg)Fenofibrate (160-200 mg)Reference
HbA1c ↓ 0.3% to 1.6%No significant effect or minimal change
Fasting Plasma Glucose (FPG) Significant decreaseNo significant effect
Postprandial Plasma Glucose (PPPG) Significant decreaseNo significant effect

Experimental Protocols: A Glimpse into Clinical Evaluation

The efficacy and safety of PPAR agonists like this compound and Fenofibrate are typically evaluated in randomized, double-blind, placebo-controlled or active-controlled clinical trials. Below is a generalized experimental protocol based on common practices in such studies.

Representative Clinical Trial Workflow

cluster_workflow Clinical Trial Workflow for PPAR Agonist Evaluation Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Lipid Profile, Glycemic Parameters, Safety Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 12-24 weeks) Randomization->Treatment FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Treatment->FollowUp Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) FollowUp->Endpoint Analysis Data Analysis (Statistical Comparison) Endpoint->Analysis

A typical workflow for a clinical trial evaluating PPAR agonists.

1. Study Population:

  • Patients with type 2 diabetes and dyslipidemia (elevated triglycerides and low HDL-C) are typically recruited.

  • Inclusion criteria often specify a certain range for baseline triglyceride and HbA1c levels.

  • Exclusion criteria would include conditions that could interfere with the study results, such as severe renal or hepatic impairment.

2. Study Design:

  • A multicenter, randomized, double-blind, active-controlled (e.g., against fenofibrate) or placebo-controlled design is common.

  • Patients are randomly assigned to receive either the investigational drug (e.g., this compound), the active comparator (e.g., Fenofibrate), or a placebo.

3. Treatment:

  • The study drug and comparator are administered orally, once daily, for a specified duration, typically ranging from 12 to 56 weeks.

4. Efficacy Assessments:

  • Primary Endpoint: Often the percentage change in serum triglycerides from baseline to the end of the treatment period.

  • Secondary Endpoints:

    • Changes in other lipid parameters: Total cholesterol, LDL-C, HDL-C, non-HDL-C, VLDL-C, Apo A1, and Apo B.

    • Changes in glycemic parameters: HbA1c, fasting plasma glucose (FPG), and postprandial plasma glucose (PPPG).

5. Safety Assessments:

  • Monitoring of adverse events throughout the study.

  • Regular assessment of vital signs, physical examinations, and laboratory safety parameters (e.g., liver function tests, renal function tests).

6. Statistical Analysis:

  • Statistical tests such as paired t-tests and ANCOVA models are used to compare the changes in efficacy parameters between the treatment groups.

Conclusion

The comparative analysis, using Saroglitazar as a proxy for this compound, suggests that dual PPARα/γ agonists offer a broader spectrum of metabolic benefits compared to the selective PPARα agonist, Fenofibrate. While both effectively lower triglycerides, the dual agonist demonstrates superior effects on overall lipid profiles and provides the additional, significant advantage of improving glycemic control. This dual action makes agents like this compound a promising therapeutic option for patients with type 2 diabetes and mixed dyslipidemia, addressing multiple facets of the metabolic syndrome. Further head-to-head clinical trials involving this compound are warranted to definitively establish its comparative efficacy and safety profile against Fenofibrate and other lipid-lowering agents.

References

Head-to-Head Clinical Trials of Sodelglitazar (Saroglitazar): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sodelglitazar (Saroglitazar) with other therapeutic alternatives, focusing on data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and mechanistic pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols from key studies are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Overview of this compound (Saroglitazar)

This compound, also known as Saroglitazar, is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting PPARα and PPARγ. This dual agonism allows it to modulate both lipid and glucose metabolism, making it a therapeutic candidate for conditions such as diabetic dyslipidemia and hypertriglyceridemia.

Head-to-Head Clinical Trial Data

This section presents a comparative analysis of this compound against placebo and other active comparators, primarily Pioglitazone and Fenofibrate, based on data from key clinical trials.

Table 1: Comparison of this compound vs. Placebo (PRESS VI Trial)
ParameterThis compound 2 mg (n=101)This compound 4 mg (n=99)Placebo (n=102)
Primary Endpoint
Mean % Change in Triglycerides-45.5% (p<0.001 vs placebo)[1][2]-46.7% (p<0.001 vs placebo)[1][2]-
Secondary Endpoints (% Change)
Non-HDL-CSignificant Decrease[1]-32.5%-
VLDL-CSignificant Decrease-46.0%-
Total CholesterolSignificant Decrease-26.1%-
LDL-CNo Significant ChangeSignificant Decrease-
Apolipoprotein B (ApoB)No Significant ChangeSignificant Decrease-
HDL-CSignificant IncreaseSignificant Increase-
Fasting Plasma GlucoseSignificant DecreaseSignificant Decrease-
Table 2: Comparison of this compound vs. Pioglitazone (PRESS V Trial)
ParameterThis compound 2 mg (n=37)This compound 4 mg (n=39)Pioglitazone 45 mg (n=33)
Primary Endpoint
% Change in Triglycerides (at 24 weeks)-26.4%-45.0% (p<0.001 vs Pioglitazone)-15.5%
Secondary Endpoints (% Change at 24 weeks)
LDL-C--5.0%-
VLDL-C--45.5%-
Total Cholesterol--7.7%-
Apolipoprotein B (ApoB)--10.9%-
Glycemic Control
Change in HbA1c--0.4%-0.3%
Body Weight
Change in Body Weight-No significant change1.6 kg increase
Table 3: Comparison of this compound vs. Fenofibrate in Hypertriglyceridemia
ParameterThis compound 4 mg (n=41)Fenofibrate 160 mg (n=41)
Primary Endpoint
% Reduction in Triglycerides (at 12 weeks)-55.3% (p=0.048 vs Fenofibrate)-41.1%
Glycemic Control (in diabetic patients)
Change in HbA1cMore profound decrease compared to Fenofibrate group-
Change in Fasting Blood SugarMore profound decrease compared to Fenofibrate group-

Experimental Protocols

PRESS V Trial: this compound vs. Pioglitazone
  • Study Design: A 26-week, multicenter, prospective, randomized, double-blind, active-control, parallel-arm, phase 3 study conducted at 14 sites in India.

  • Patient Population: Patients with diabetic dyslipidemia, characterized by hypertriglyceridemia (Triglycerides >200 to 400 mg/dL) and type 2 diabetes mellitus (HbA1c >7% to 9%).

  • Methodology: Following a 2-week lifestyle modification run-in period, 122 patients were randomized in a 1:1:1 ratio to receive once-daily doses of this compound 2 mg, this compound 4 mg, or Pioglitazone 45 mg for 24 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the percentage change in plasma triglyceride levels from baseline to the end of the 24-week treatment period.

  • Secondary Endpoints: Secondary endpoints included changes in other lipid parameters (LDL-C, VLDL-C, Total Cholesterol, ApoB) and fasting plasma glucose at week 24.

  • Safety Assessment: Safety was evaluated through the monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.

PRESS VI Trial: this compound vs. Placebo
  • Study Design: A 16-week, prospective, multicenter, randomized, double-blind, placebo-controlled, three-arm Phase III study.

  • Patient Population: Patients with hypertriglyceridemia (>200 and <500 mg/dL) and type 2 diabetes mellitus not controlled with atorvastatin 10 mg therapy.

  • Methodology: The study included a 4-week run-in period of lifestyle modification, after which 302 subjects were randomized to receive once-daily treatment with this compound (2 mg or 4 mg) or a matching placebo for 12 weeks.

  • Primary Endpoint: The primary endpoint was the change in plasma triglyceride level from baseline compared to the placebo arm at the end of Week 12.

  • Secondary Endpoints: Secondary endpoints included changes in other lipid profiles and fasting plasma glucose at Week 12.

This compound vs. Fenofibrate Trial
  • Study Design: A multicenter, randomized, double-blinded, double-dummy, active-control, noninferiority trial.

  • Patient Population: Adult patients with fasting triglyceride levels between 500-1,500 mg/dL.

  • Methodology: Patients were randomized in a 1:1 ratio to receive a daily dose of this compound (4 mg) or Fenofibrate (160 mg) for 12 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the percent change in triglyceride levels at week 12 relative to baseline.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts as a dual agonist for PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Upon activation by this compound, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

Sodelglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive binds & activates PPARg_inactive PPARγ (inactive) This compound->PPARg_inactive binds & activates PPARa_active PPARα (active) PPARa_inactive->PPARa_active translocates to nucleus PPARg_active PPARγ (active) PPARg_inactive->PPARg_active translocates to nucleus Heterodimer PPARα/γ-RXR Heterodimer PPARa_active->Heterodimer PPARg_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis Gene_Expression->Lipid_Metabolism PPARα mediated Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Expression->Glucose_Homeostasis PPARγ mediated

Caption: this compound's dual PPARα/γ activation pathway.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for the head-to-head clinical trials involving this compound.

Clinical_Trial_Workflow Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Run_in Lifestyle Modification Run-in Period Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A This compound Arm Randomization->Treatment_A Group A Treatment_B Comparator Arm (Placebo/Pioglitazone/Fenofibrate) Randomization->Treatment_B Group B Treatment_Period Treatment Period (12-24 Weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_up Follow-up Visits (Data Collection) Treatment_Period->Follow_up Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Analysis End End of Study Analysis->End

References

A Comparative Meta-Analysis of PPAR Agonists in Clinical Development for Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs investigated for the treatment of dyslipidemia and related metabolic disorders. While the primary focus of this analysis was intended to be Sodelglitazar, a PPARδ agonist, a comprehensive search of publicly available clinical trial data, including the registered trial NCT00196989, did not yield sufficient quantitative results for a direct comparison. Therefore, this guide will focus on a meta-analysis of clinical trial data for other prominent PPAR agonists, namely Saroglitazar (a dual PPARα/γ agonist), and Elafibranor (GFT505, a dual PPARα/δ agonist), alongside Fenofibrate, a widely used PPARα agonist, to provide a valuable comparative landscape for researchers in this field.

Introduction to PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1] There are three main isoforms:

  • PPARα: Primarily expressed in the liver, heart, and muscle, its activation leads to increased fatty acid oxidation and a reduction in triglycerides.[1][2] Fibrates are a class of drugs that are PPARα agonists.[2]

  • PPARγ: Mainly found in adipose tissue, its activation improves insulin sensitivity and is the target for the thiazolidinedione class of anti-diabetic drugs.[2]

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, energy expenditure, and is believed to play a role in improving lipid profiles.

Dual and pan-PPAR agonists that target multiple isoforms are being developed to achieve a broader spectrum of metabolic benefits.

Comparative Efficacy of PPAR Agonists and Fenofibrate

The following tables summarize the efficacy of Saroglitazar, Elafibranor, and Fenofibrate from various clinical trials in treating dyslipidemia.

Table 1: Effects on Triglycerides (TG)
DrugDosageStudy PopulationTreatment DurationMean Baseline TG (mg/dL)Percent Change from BaselineComparator
Saroglitazar 2 mgDiabetic Dyslipidemia24 Weeks~296-26.4%Pioglitazone 45mg (-15.5%)
4 mgDiabetic Dyslipidemia24 Weeks~256-45.0%Pioglitazone 45mg (-15.5%)
4 mgAtherogenic Dyslipidemia---51.18 mg/dL (MD vs Placebo)Placebo
Elafibranor 80 mgAbdominally Obese, Dyslipidemia28 Days--16.7%Placebo
120 mgNASH52 Weeks~177-Placebo
Fenofibrate 200 mgType 2 Diabetes5 Years153-22%Placebo
160 mgMixed Dyslipidemia12 Weeks309-43.2%Statin
Table 2: Effects on Low-Density Lipoprotein Cholesterol (LDL-C)
DrugDosageStudy PopulationTreatment DurationMean Baseline LDL-C (mg/dL)Change from BaselineComparator
Saroglitazar 4 mgDiabetic Dyslipidemia24 Weeks~120-5%Pioglitazone 45mg (+3.5 mg/dL)
4 mgAtherogenic Dyslipidemia---9.15 mg/dL (MD vs Placebo)Placebo
Elafibranor 80 mgAbdominally Obese, Dyslipidemia28 Days--Placebo
Fenofibrate 200 mgType 2 Diabetes5 Years119-6%Placebo
160 mgMixed Dyslipidemia12 Weeks166-15.7%Statin
Table 3: Effects on High-Density Lipoprotein Cholesterol (HDL-C)
DrugDosageStudy PopulationTreatment DurationMean Baseline HDL-C (mg/dL)Percent Change from BaselineComparator
Saroglitazar 4 mgAtherogenic Dyslipidemia--+2.73 mg/dL (MD vs Placebo)Placebo
Elafibranor 80 mgAbdominally Obese, Dyslipidemia28 Days-+7.8%Placebo
Fenofibrate 200 mgType 2 Diabetes5 Years43+1%Placebo
160 mgMixed Dyslipidemia12 Weeks42+18.2%Statin

Safety and Tolerability

A summary of the safety profile for each compound is presented below.

Table 4: Common Adverse Events
DrugCommon Adverse EventsSerious Adverse Events
Saroglitazar Generally well-tolerated. Some studies reported mild to moderate adverse events like rash, itching, and abdominal pain. No significant weight gain was observed in some trials, while a slight increase was noted in others.No serious adverse events were reported in several key trials.
Elafibranor Generally well-tolerated. Some studies reported mild and similar adverse events to placebo. A mild, reversible increase in serum creatinine has been observed.No cardiovascular events or deaths were reported in the elafibranor arms of a key NASH trial.
Fenofibrate Gastrointestinal symptoms, myopathy, and an increased risk of cholelithiasis are known side effects.Rhabdomyolysis is a rare but serious adverse event, particularly when co-administered with statins.

Experimental Protocols: A General Overview

The clinical trials referenced in this guide generally follow a randomized, double-blind, placebo- or active-controlled design. Below is a generalized workflow for such a trial.

Clinical Trial Workflow

G cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_end End of Study screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent baseline_visits Baseline Visits (Medical History, Physical Exam) informed_consent->baseline_visits baseline_labs Baseline Labs (Lipid Panel, Glucose, etc.) baseline_visits->baseline_labs randomization Randomization baseline_labs->randomization drug_admin Drug Administration (Active or Comparator/Placebo) randomization->drug_admin follow_up_visits Follow-up Visits drug_admin->follow_up_visits efficacy_assessment Efficacy Assessments (Lipid & Glycemic Parameters) follow_up_visits->efficacy_assessment safety_monitoring Safety Monitoring (Adverse Events, Labs) follow_up_visits->safety_monitoring end_of_treatment End of Treatment Visit safety_monitoring->end_of_treatment final_analysis Final Data Analysis end_of_treatment->final_analysis

Caption: Generalized workflow of a randomized controlled clinical trial for dyslipidemia treatments.

Signaling Pathways

PPAR Agonist Mechanism of Action

The diagram below illustrates the general mechanism of action for PPAR agonists. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects ligand PPAR Agonist (e.g., Fibrate, Glitazar) ppar PPAR ligand->ppar Activates ppre PPRE ppar->ppre Binds to rxr RXR rxr->ppre Binds to target_gene Target Gene ppre->target_gene Regulates mrna mRNA target_gene->mrna Transcription lipid_metabolism Increased Fatty Acid Oxidation Decreased Triglycerides mrna->lipid_metabolism Translation leads to glucose_homeostasis Improved Insulin Sensitivity mrna->glucose_homeostasis Translation leads to

References

A Comparative Analysis of Gene Regulatory Networks: Sodelglitazar and Other Glitazars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glitazars, a class of drugs targeting peroxisome proliferator-activated receptors (PPARs), have been a cornerstone in the management of metabolic diseases, particularly type 2 diabetes. These nuclear receptors, primarily PPARα and PPARγ, are critical regulators of glucose and lipid metabolism. While classic glitazones like pioglitazone and rosiglitazone are selective for PPARγ, newer agents, such as Sodelglitazar, exhibit dual agonism for both PPARα and PPARγ. This guide provides a detailed comparison of the gene regulatory networks influenced by this compound and other notable glitazars, supported by experimental data and detailed methodologies. This compound is a selective PPARα modulator, and its close structural and functional analog, Saroglitazar, a dual PPARα/γ agonist, will be used as a proxy for comparative analysis due to the availability of more extensive public data.

Mechanism of Action: A Shared Pathway with Distinct Nuances

Glitazars exert their effects by binding to and activating PPARs. Upon activation, the PPAR undergoes a conformational change, leading to the recruitment of the retinoid X receptor (RXR). This PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in various metabolic processes.

The primary distinction between different glitazars lies in their affinity for PPAR isoforms. While pioglitazone and rosiglitazone are potent PPARγ agonists, this compound (via Saroglitazar) demonstrates a dual agonism with a predominant effect on PPARα and a moderate effect on PPARγ.[1][2] This dual action allows for a broader impact on both lipid and glucose metabolism.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glitazar Glitazar (e.g., this compound) PPAR PPAR (α and/or γ) Glitazar->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Metabolic Enzymes) mRNA->Proteins Translation Metabolic_Effects Regulation of Lipid & Glucose Metabolism Proteins->Metabolic_Effects Leads to Start Start Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Start->Cell_Culture Transfection 2. Transfection with Plasmids: - PPAR Expression Vector - PPRE-Luciferase Reporter Vector Cell_Culture->Transfection Treatment 3. Treatment with Glitazar (e.g., this compound, Pioglitazone) Transfection->Treatment Incubation 4. Incubation Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luminometry 6. Measure Luciferase Activity (Luminometer) Lysis->Luminometry Data_Analysis 7. Data Analysis (Fold activation vs. control) Luminometry->Data_Analysis End End Data_Analysis->End Start Start Cell_Treatment 1. Treat Cells with Glitazar Start->Cell_Treatment Crosslinking 2. Crosslink Proteins to DNA (e.g., Formaldehyde) Cell_Treatment->Crosslinking Chromatin_Shearing 3. Shear Chromatin (Sonication or Enzymatic Digestion) Crosslinking->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation (Antibody against PPAR) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking 5. Reverse Crosslinks & Purify DNA Immunoprecipitation->Reverse_Crosslinking Library_Prep 6. DNA Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End Data_Analysis->End Start Start Probe_Labeling 1. Label DNA Probe (e.g., with 32P or fluorescent dye) Start->Probe_Labeling Binding_Reaction 2. Set up Binding Reaction: - Labeled Probe - Nuclear Extract or Purified PPAR/RXR - Glitazar Probe_Labeling->Binding_Reaction Incubation 3. Incubate to allow complex formation Binding_Reaction->Incubation Electrophoresis 4. Non-denaturing Gel Electrophoresis Incubation->Electrophoresis Detection 5. Detect Probe (Autoradiography or Imaging) Electrophoresis->Detection End End Detection->End

References

Sodelglitazar: Dlouhodobá bezpečnost a účinnost ve srovnání se standardní péčí u diabetické dyslipidémie a MASH

Author: BenchChem Technical Support Team. Date: November 2025

Tato příručka poskytuje objektivní srovnání dlouhodobé bezpečnosti a účinnosti Sodelglitazaru (Saroglitazaru) ve srovnání se standardní léčbou diabetické dyslipidémie a metabolickou dysfunkcí spojenou se steatohepatitidou (MASH). Příručka je určena pro výzkumníky, vědce a odborníky na vývoj léků a obsahuje kvantitativní data, podrobné experimentální protokoly a vizualizace signálních drah a pracovních postupů.

Přehled a mechanismus účinku

Sodelglitazar (Saroglitazar) je duální agonista receptoru aktivovaného peroxizomovým proliferátorem (PPAR) s převažující aktivitou na PPARα a střední aktivitou na PPARγ.[1] Tato duální aktivita mu umožňuje současně ovlivňovat metabolismus lipidů i glukózy, což je klíčové pro léčbu komplexních metabolických poruch, jako je diabetická dyslipidémie a MASH.[2][3] Aktivace PPARα vede ke snížení hladiny triglyceridů, zatímco aktivace PPARγ zlepšuje citlivost na inzulín.[2]

Standardní péče o pacienty s diabetickou dyslipidémií a MASH zahrnuje úpravu životního stylu, statiny pro kontrolu hladiny cholesterolu, a v některých případech léky jako pioglitazon (agonista PPARγ) nebo GLP-1 receptorové agonisty.[4]

Srovnání dlouhodobé účinnosti

Následující tabulky shrnují kvantitativní data z klinických studií srovnávajících this compound se standardní péčí.

Tabulka 1: Srovnání účinnosti Sodelglitazaru a Pioglitazonu u diabetické dyslipidémie (24týdenní studie PRESS V)

UkazatelThis compound 4 mg (změna oproti výchozímu stavu)Pioglitazon 45 mg (změna oproti výchozímu stavu)
Triglyceridy↓ 45.0%↓ 15.5%
LDL-C↓ 5%↑ (zvýšení)
VLDL-C↓ 45.5%↓ (snížení)
Celkový cholesterol↓ 7.7%↑ (zvýšení)
Apolipoprotein-B↓ 10.9%↓ (snížení)

Tabulka 2: Účinnost Sodelglitazaru jako doplňkové léčby k atorvastatinu (12týdenní studie)

UkazatelThis compound 4 mg (% změna oproti výchozímu stavu)Placebo (% změna oproti výchozímu stavu)
Triglyceridy↓ 46.7%-
LDL-C↓ (významné snížení)-
Non-HDL-C↓ (významné snížení)-
VLDL-C↓ (významné snížení)-
Celkový cholesterol↓ (významné snížení)-
Apolipoprotein B↓ (významné snížení)-

Tabulka 3: Dlouhodobá účinnost Sodelglitazaru u diabetické dyslipidémie s velmi vysokými triglyceridy (52týdenní observační studie)

UkazatelZměna po 52 týdnech
Triglyceridy↓ 66.9%
LDL-C↓ 38.47%
Non-HDL-C↓ 52.62%
Celkový cholesterol↓ 44.84%
HDL-C↑ 4.72%
HbA1c↓ z 8.02% na 7.12%

Dlouhodobá bezpečnost

Dlouhodobé observační studie a klinické studie prokázaly, že this compound je dobře snášen. V 52týdenní studii nebyly hlášeny žádné závažné nežádoucí příhody a nedošlo k významným změnám v hladinách kreatinkinázy, jaterních enzymů ani kreatininu. Na rozdíl od pioglitazonu není this compound spojen s významným přírůstkem tělesné hmotnosti. Systematický přehled a metaanalýza studií potvrdily, že this compound není spojen s nežádoucími účinky, jako je zvýšení hladiny kreatininu v séru, alaninaminotransferázy a aspartátaminotransferázy, ani se snížením tělesné hmotnosti.

Experimentální protokoly

Studie PRESS V: Srovnání Sodelglitazaru a Pioglitazonu

  • Design studie: Multicentrická, prospektivní, randomizovaná, dvojitě zaslepená, aktivně kontrolovaná studie fáze 3.

  • Populace: 122 pacientů s diabetickou dyslipidémií (triglyceridy 200-400 mg/dl, HbA1c 7-9%).

  • Postup: Po dvoutýdenní fázi úpravy životního stylu byli pacienti randomizováni k léčbě Sodelglitazarem (2 mg nebo 4 mg) nebo pioglitazonem (45 mg) jednou denně po dobu 24 týdnů.

  • Primární cílový ukazatel: Procentuální změna hladiny triglyceridů v séru po 24 týdnech.

  • Sekundární cílové ukazatele: Změny v lipidovém profilu (LDL-C, HDL-C, celkový cholesterol, VLDL-C, ApoA1, ApoB) a glykemických parametrech (glykémie nalačno, HbA1c).

Vizualizace

Signální dráha Sodelglitazaru (PPARα/γ)

Následující diagram znázorňuje zjednodušenou signální dráhu, kterou this compound ovlivňuje metabolismus lipidů a glukózy.

sodelglitazar_pathway cluster_receptors Jaderné receptory cluster_outcomes Metabolické výsledky This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Lipid_Metabolism ↑ Oxidace mastných kyselin ↓ Triglyceridy PPARa->Lipid_Metabolism Insulin_Sensitivity ↑ Citlivost na inzulín ↓ Hladina glukózy PPARg->Insulin_Sensitivity

Popisek: Mechanismus účinku Sodelglitazaru.

Pracovní postup klinického hodnocení

Tento diagram ilustruje obecný pracovní postup pro klinickou studii hodnotící this compound v porovnání se standardní péčí.

experimental_workflow Screening Screening a zařazení pacientů Baseline Výchozí hodnocení (lipidy, glykémie, jaterní testy) Screening->Baseline Randomization Randomizace Baseline->Randomization Arm_A Rameno A: this compound + Standardní péče Randomization->Arm_A Arm_B Rameno B: Placebo + Standardní péče Randomization->Arm_B FollowUp Dlouhodobé sledování (např. 52 týdnů) Arm_A->FollowUp Arm_B->FollowUp Endpoint Analýza koncových bodů (účinnost a bezpečnost) FollowUp->Endpoint

References

Safety Operating Guide

Navigating the Disposal of Sodelglitazar: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of Sodelglitazar

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like this compound are paramount to ensuring laboratory safety and environmental protection. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a systematic approach based on established regulatory guidelines is crucial. This guide provides a procedural framework for the safe disposal of this compound, emphasizing the critical first step of hazardous waste determination.

Step 1: Hazardous Waste Determination

The cornerstone of proper chemical disposal is determining whether the substance is classified as hazardous waste. This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Any person or entity that generates a solid waste must determine if that waste is hazardous.[1][2]

Researchers handling this compound must first consult the manufacturer or supplier to obtain the official Safety Data Sheet (SDS). The SDS contains critical information on the compound's hazards, which is essential for a proper waste determination. If an SDS is not available, the compound must be managed as hazardous waste until a formal determination can be made.

The hazardous waste determination involves two main lines of inquiry:

  • Is the waste a "listed" hazardous waste? The EPA maintains lists of wastes from specific industrial processes (F- and K-lists) and discarded commercial chemical products (P- and U-lists) that are automatically classified as hazardous.[3] It is unlikely that a novel compound like this compound would be explicitly listed.

  • Does the waste exhibit a "characteristic" of hazardous waste? If not a listed waste, the substance must be evaluated for the following four characteristics[2][3]:

    • Ignitability: The ability to readily catch fire.

    • Corrosivity: The ability to corrode metal or have a very high or low pH.

    • Reactivity: The tendency to be unstable, react violently, or release toxic gases.

    • Toxicity: The potential to be harmful or fatal when ingested or absorbed, or to leach toxic chemicals into the groundwater.

The toxicity characteristic is often determined using the Toxicity Characteristic Leaching Procedure (TCLP).

The following table summarizes the key criteria for hazardous waste characteristics.

CharacteristicDescriptionEPA Waste Code
Ignitability - Liquid with a flash point < 140°F (60°C)- Non-liquid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes- Ignitable compressed gas- An oxidizerD001
Corrosivity - Aqueous solution with a pH ≤ 2 or ≥ 12.5- A liquid that corrodes steel at a rate > 6.35 mm per yearD002
Reactivity - Normally unstable and readily undergoes violent change without detonating- Reacts violently with water- Forms potentially explosive mixtures with water- When mixed with water, generates toxic gases, vapors, or fumesD003
Toxicity - When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of 40 specific contaminants at or above the regulatory level.D004 - D043

Step 2: Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Hazardous Waste: If this compound is determined to be a hazardous waste, it must be collected in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical, kept closed except when adding waste, and stored in a secondary containment system. The label should clearly state "Hazardous Waste" and identify the contents.

  • Non-Hazardous Waste: If this compound is definitively determined to be non-hazardous, it can be managed as a non-hazardous pharmaceutical waste. However, it is considered best practice to dispose of all pharmaceutical waste through a licensed waste management vendor rather than in the regular trash or down the drain. Disposing of any pharmaceutical down the drain is now prohibited for healthcare providers under the EPA Final Rule.

Step 3: Disposal Procedures

The disposal path for this compound depends entirely on its hazardous waste determination.

For Hazardous this compound Waste:
  • Accumulation: Collect waste in a properly labeled container at or near the point of generation.

  • Storage: Move the container to a central hazardous waste accumulation area within your facility. Adhere to all storage time limits based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).

  • Manifesting: A licensed hazardous waste transporter must be used for off-site disposal. A Uniform Hazardous Waste Manifest will be required to track the waste from your facility to its final destination.

  • Treatment and Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for pharmaceutical hazardous waste is incineration.

For Non-Hazardous this compound Waste:
  • Collection: Collect in a designated container for non-hazardous pharmaceutical waste.

  • Disposal Vendor: Arrange for pickup by a licensed pharmaceutical waste vendor.

  • Final Disposal: The vendor will transport the waste for appropriate disposal, which may include incineration or landfilling in a permitted solid waste facility, in accordance with state and local regulations.

The logical workflow for determining the proper disposal path for this compound is illustrated in the following diagram.

G This compound Disposal Decision Workflow start Start: this compound Waste Generated sds Obtain and Review Manufacturer's SDS start->sds is_hazardous Is the waste a listed or characteristic hazardous waste per RCRA? sds->is_hazardous manage_hazardous Manage as RCRA Hazardous Waste is_hazardous->manage_hazardous Yes manage_non_hazardous Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->manage_non_hazardous No segregate_hazardous Segregate and Store in Labeled Hazardous Waste Container manage_hazardous->segregate_hazardous segregate_non_hazardous Segregate and Store in Labeled Non-Hazardous Waste Container manage_non_hazardous->segregate_non_hazardous vendor_hazardous Dispose via Licensed Hazardous Waste Vendor (Incineration) segregate_hazardous->vendor_hazardous vendor_non_hazardous Dispose via Licensed Pharmaceutical Waste Vendor segregate_non_hazardous->vendor_non_hazardous end End: Proper Disposal vendor_hazardous->end vendor_non_hazardous->end

Caption: this compound Disposal Decision Workflow

Experimental Protocols

As this compound is an investigational compound, there are no standard experimental protocols for its disposal published in the public domain. The primary "protocol" is the legally mandated hazardous waste determination process outlined above. This involves:

  • Information Gathering: Sourcing the SDS and any other relevant chemical safety information from the manufacturer.

  • Waste Characterization: Applying knowledge of the chemical's properties against the RCRA criteria. If knowledge is insufficient, analytical testing (e.g., flash point testing, pH testing, or TCLP for toxicity) by an accredited laboratory is required.

  • Documentation: Maintaining records of the hazardous waste determination process, including any analytical results, to demonstrate regulatory compliance.

By adhering to this structured approach, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound and other novel chemical entities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodelglitazar
Reactant of Route 2
Sodelglitazar

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。